Amiloride Caproate (EVT-1166207) in ENaC Inhibition: A Technical Whitepaper
Introduction and Rationale The epithelial sodium channel (ENaC) is a constitutively active, rate-limiting ion channel responsible for Na+ reabsorption in the apical membranes of the distal nephron, respiratory epithelium...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction and Rationale
The epithelial sodium channel (ENaC) is a constitutively active, rate-limiting ion channel responsible for Na+ reabsorption in the apical membranes of the distal nephron, respiratory epithelium, and distal colon. While standard amiloride is a well-characterized potassium-sparing diuretic that blocks ENaC, its relatively low lipophilicity limits its tissue retention and cellular partitioning.
Amiloride caproate (also known as amiloride-caproic acid or EVT-1166207; CAS: 101330-34-1) was rationally engineered to overcome these limitations. Originally synthesized as a hapten to raise anti-amiloride antibodies[1], this analogue features a 6-carbon acyl (caproate) chain conjugated to the pyrazine ring. This modification fundamentally alters the molecule's physicochemical dynamics, increasing its lipophilicity, driving a 3-fold enhancement in epithelial tissue partitioning (particularly in the lung and kidney), and dramatically lowering its dissociation constant for ENaC[1][2].
Mechanistic Basis of ENaC Blockade
The mechanism of action of amiloride caproate relies on a dual-interaction model driven by its unique molecular architecture:
Lipid Anchoring (Caproate Moiety): The highly lipophilic caproate chain partitions directly into the apical lipid bilayer. This acts as a localized anchor, vastly increasing the effective micro-concentration of the drug in the immediate vicinity of the channel compared to the aqueous phase[2].
Pore Occlusion (Pyrazine-Guanidine Core): Once anchored, the positively charged guanidinium group and the pyrazine ring enter the outer pore funnel of ENaC. Mutagenesis studies have definitively mapped this binding site to highly conserved residues in the extracellular loops of the channel's subunits, specifically αS583, βG525, and γG537 [3]. Amiloride caproate coordinates with these residues, creating a steric plug that physically prevents Na+ ions from traversing the selectivity filter[3].
By physically occluding Na+ influx, amiloride caproate hyperpolarizes the apical membrane. In the kidney, this unfavorable luminal charge gradient subsequently reduces the electrochemical driving force for K+ and H+ secretion, yielding its characteristic potassium-sparing effect[4].
Fig 1: Mechanistic pathway of amiloride caproate partitioning and ENaC inhibition.
Quantitative Data: Comparative ENaC Inhibitors
The addition of the caproate chain significantly alters the binding kinetics. While standard amiloride exhibits an ENaC dissociation constant (Kd) in the high nanomolar range, amiloride caproate demonstrates sub-nanomolar affinity, largely due to a drastically reduced dissociation rate from the receptor complex[1][3].
Table 1: Physicochemical and Pharmacodynamic Comparison
Compound
Substructure Modification
ENaC Kd (Approx.)
Relative Lipophilicity
Epithelial Partitioning
Amiloride
None (Parent)
100 - 500 nM
Low
Baseline (1.0x)
Benzamil
Benzyl group on guanidine
10 - 50 nM
Moderate
~1.5x
Amiloride Caproate
Caproic acid on pyrazine
0.8 nM
High
~3.0x
(Data synthesized from Kleyman et al., 1986 and EvitaChem compound profiling[1][2])
Experimental Methodologies for Validation
To rigorously evaluate the efficacy and mechanism of amiloride caproate, researchers must employ self-validating functional and biochemical assays. Below are the gold-standard protocols designed to ensure high scientific integrity.
Protocol A: Transepithelial Current Measurement (Ussing Chamber)
This protocol measures the real-time inhibition of macroscopic ENaC currents across an intact epithelial monolayer.
Preparation: Mount polarized epithelial monolayers (e.g., A6 Xenopus kidney cells or primary human bronchial epithelial cells) into vertical Ussing chambers.
Equilibration: Bathe both apical and basolateral surfaces in Krebs-Ringer bicarbonate buffer (37°C, bubbled with 95% O2 / 5% CO2).
Voltage Clamping: Clamp the transepithelial voltage to 0 mV using a high-fidelity voltage-clamp amplifier. Record the baseline short-circuit current (Isc), which represents net transepithelial Na+ transport.
Compound Application: Due to its high lipophilicity, amiloride caproate must be prepared in a lipid-based vehicle or DMSO[2]. Add the compound to the apical bath in cumulative concentrations (0.1 nM to 10 µM).
Data Acquisition: Record the dose-dependent drop in Isc until a new steady state is reached.
Self-Validation (Causality Control): In a parallel chamber, apply epsilon-guanidinocaproic acid at identical concentrations. Because this molecule possesses the caproate chain but lacks the critical pyrazine ring, it must yield zero Isc inhibition[1]. If inhibition occurs, it indicates an artifactual leak or non-specific membrane disruption (e.g., vehicle toxicity) rather than true ENaC pore blockade.
Because amiloride caproate is non-radioactive, its binding kinetics are best determined by its ability to competitively displace a known radioligand, such as [3H]benzamil[1].
Membrane Isolation: Isolate apical membrane vesicles from ENaC-expressing tissues (e.g., toad urinary bladder) using differential centrifugation.
Reaction Setup: Resuspend vesicles in binding buffer (10 mM Tris-HCl, pH 7.4, 50 mM NaCl). Incubate 50 µg of membrane protein with 1 nM [3H]benzamil.
Competition: Add varying concentrations of amiloride caproate (0.1 nM to 10 µM) to the reaction tubes. Incubate for 60 minutes at 4°C to ensure thermodynamic equilibrium is reached without receptor internalization.
Termination & Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters. Crucial Step: Filters must be pre-soaked in 0.1% polyethylenimine (PEI) to neutralize the negative charge of the glass fibers, preventing non-specific binding of the positively charged guanidinium compounds.
Quantification: Wash filters three times with ice-cold buffer, transfer to scintillation vials, and quantify bound radioactivity via liquid scintillation counting.
Self-Validation (NSB Control): Add a massive excess of unlabeled standard amiloride (100 µM) to a subset of control wells. The remaining radioactivity represents non-specific binding (NSB). If NSB exceeds 20% of total binding, the washing stringency must be increased, ensuring the calculated Kd (0.8 nM) reflects true receptor-ligand interaction[1].
Fig 2: Step-by-step workflow for [3H]benzamil displacement assay.
Translational Implications
The unique pharmacokinetic profile of amiloride caproate makes it a highly valuable tool in both research and therapeutic development. Historically, its structure allowed it to be coupled to albumin to successfully raise high-affinity anti-amiloride antibodies, providing a critical tool for early ENaC characterization[1]. Today, its enhanced tissue partitioning (3-fold higher in lung tissue) makes caproate-conjugated ENaC inhibitors a focal point in cystic fibrosis research, where prolonged ENaC blockade is required to halt hyperabsorption of sodium and restore the airway surface liquid layer[2].
References
Source: American Journal of Physiology-Cell Physiology (Kleyman et al., 1986)
Source: Journal of General Physiology (Schild et al., 2003)
Structural and Functional Divergence of Amiloride HCl and Amiloride Caproate: A Technical Guide for Biochemical Applications
Executive Summary Amiloride is a foundational pyrazinoylguanidine compound widely recognized for its targeted inhibition of the and the Na+/H+ exchanger (NHE-1)[1]. While the hydrochloride salt (Amiloride HCl) is the sta...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Amiloride is a foundational pyrazinoylguanidine compound widely recognized for its targeted inhibition of the and the Na+/H+ exchanger (NHE-1)[1]. While the hydrochloride salt (Amiloride HCl) is the standard formulation for clinical and in vivo applications[2], its native structure lacks the functional handles required for bioconjugation. To bridge this gap, Amiloride Caproate (amiloride-caproic acid) was engineered[3]. By integrating a 6-carbon aliphatic spacer terminating in a reactive carboxyl group, this analogue serves as a critical biochemical tool—acting as a hapten for antibody generation and a highly specific ligand for affinity chromatography[4]. This whitepaper dissects the structural logic, pharmacological divergence, and self-validating experimental workflows defining these two distinct forms of amiloride.
Chemical Anatomy and Structural Logic
Amiloride HCl: The Clinical Standard
Amiloride HCl (3,5-diamino-6-chloro-N-(diaminomethylidene)pyrazine-2-carboxamide hydrochloride) is a small molecule characterized by a substituted pyrazine ring and a terminal carbonylguanidinium moiety[1].
Physicochemical Properties : The guanidinium group imparts a pKa of 8.67, ensuring the molecule remains predominantly protonated and active at physiological pH[1]. Furthermore, the pure substance is highly fluorescent (excitation: 360 nm, emission: 420 nm), a property often leveraged in live-cell imaging and assay validation[1].
Causality of the Salt Form : The hydrochloride salt (often utilized as a dihydrate, MW 302.12 g/mol ) maximizes aqueous solubility[5][6]. This is a non-negotiable prerequisite for oral bioavailability and renal delivery in its primary role as a potassium-sparing diuretic[7].
Amiloride Caproate: The Biochemical Tool
Directly conjugating native amiloride to a carrier protein or chromatography resin is sterically unfeasible; the pharmacophore would be buried within the macromolecular electron cloud, obliterating its binding interface.
The Caproate Linker : Amiloride caproate resolves this by covalently attaching a hexanoic acid (caproic acid) chain to the amiloride core[3].
Causality of the Spacer : The 6-carbon aliphatic chain acts as a flexible spacer arm. It projects the amiloride pharmacophore outward, away from the steric bulk of the carrier protein (e.g., Bovine Serum Albumin, ~66 kDa). The terminal carboxyl group (-COOH) provides an ideal functional handle for carbodiimide crosslinking (EDC/NHS chemistry), enabling stable amide bond formation without disrupting the active site[3].
Pharmacological vs. Biochemical Divergence
The structural differences dictate entirely different use cases. Amiloride HCl is a reversible, competitive inhibitor designed to wash out of physiological systems[1]. Conversely, Amiloride Caproate is engineered for permanent immobilization.
Crucially, derivatization does not destroy the pharmacophore. Competitive binding assays demonstrate that (a potent amiloride analogue with a Kd of 0.8 nM), proving that the functional geometry required for ENaC interaction is preserved despite the 6-carbon extension[3][4]. This preserved affinity is what allows amiloride caproate to effectively isolate ENaC proteins from complex cell lysates.
Experimental Methodologies: Self-Validating Systems
As a Senior Application Scientist, I mandate that all bioconjugation workflows incorporate internal validation to prevent downstream assay failure. The following protocols detail the specialized use of Amiloride Caproate.
Protocol 1: Bioconjugation of Amiloride Caproate to Carrier Proteins (BSA/KLH)
Objective: Generate an immunogenic hapten-protein complex to raise [3].
Activation : Dissolve Amiloride Caproate in anhydrous DMSO. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in a 1:1.2:1.2 molar ratio.
Causality: EDC activates the terminal carboxyl group to an unstable O-acylisourea intermediate. NHS immediately reacts to form a stable, amine-reactive NHS ester. Omitting NHS results in rapid hydrolysis of the intermediate, dropping conjugation efficiency by >80%.
Conjugation : Add the activated NHS-amiloride ester dropwise to a solution of Bovine Serum Albumin (BSA) in PBS (pH 7.4). Incubate for 2 hours at room temperature.
Causality: The NHS ester specifically targets the
ϵ
-amines of lysine residues on BSA, forming stable amide bonds while leaving the amiloride pharmacophore exposed.
Validation & Purification : Dialyze the conjugate against PBS for 48 hours to remove unreacted hapten. Validate conjugation by measuring the intrinsic fluorescence of amiloride (Ex: 360 nm / Em: 420 nm) in the dialyzed protein fraction[1].
Protocol 2: Affinity Chromatography for ENaC Isolation
Objective: Purify amiloride-binding proteins using a custom affinity matrix[3].
Resin Coupling : Couple Amiloride Caproate to AH-Sepharose (aminohexyl-agarose) using the EDC/NHS activation method described above.
Equilibration : Pack the resin into a column and equilibrate with lysis buffer (pH 7.4, containing protease inhibitors).
Lysate Application : Pass solubilized cell lysate over the column at a low flow rate (0.5 mL/min) to allow equilibrium binding.
Elution : Wash with high-salt buffer (500 mM NaCl) to remove non-specific proteins. Elute the target ENaC proteins using a competitive pulse of 1 mM Amiloride HCl.
Causality: Using free Amiloride HCl as the eluent ensures that only proteins specifically bound to the amiloride pharmacophore are released, providing a self-validating purification step that filters out background resin-binding artifacts[3].
Visualizations
Figure 1: Structural derivatization pathway of amiloride base into clinical and biochemical forms.
Figure 2: Workflow using amiloride caproate for antibody generation and ENaC isolation.
References
Title : New amiloride analogue as hapten to raise anti-amiloride antibodies
Source : American Journal of Physiology-Cell Physiology
URL :[Link]
Title : PubChem Compound Summary for CID 68540, Amiloride hydrochloride
Source : National Center for Biotechnology Information (PubChem)
URL :[Link]
Title : Amiloride
Source : Wikipedia, The Free Encyclopedia
URL :[Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Document Type: Technical Whitepaper & Methodological Guide
Executive Summary & Structural Rationale
The epithelial sodium channel (ENaC) is a heterotrimeric membrane protein complex (composed of α, β, and γ subunits) responsible for the rate-limiting step of sodium reabsorption in tight epithelia, including the kidney, colon, and respiratory tract[1]. While standard amiloride is the prototypical ENaC pore blocker, its rapid mucosal clearance limits its therapeutic efficacy in conditions requiring prolonged airway hydration, such as cystic fibrosis.
Amiloride caproate (amiloride-caproic acid) represents a critical structural evolution. Originally synthesized as a hapten to raise anti-amiloride antibodies by coupling a six-carbon caproic acid spacer arm to bovine serum albumin (BSA)[2], this analog demonstrated a profound secondary benefit: enhanced lipophilicity . The addition of the caproate chain increases the molecule's partitioning into epithelial tissues (such as the lung and kidney) by approximately 3-fold compared to unmodified amiloride[3]. This allows for localized accumulation at the mucosal surface while retaining high-affinity competitive blockade at the ENaC outer pore.
Mechanistic Kinetics & Binding Affinity
Amiloride and its analogs exert their inhibitory effects by binding directly to the outer mouth of the ENaC pore. Mutagenesis and electrophysiological studies have pinpointed critical residues involved in this interaction, most notably αSer-583 , βGly-525 , and γGly-542 [4].
Amiloride caproate functions as a competitive antagonist at this exact locus. In classic radioligand binding studies utilizing [3H]benzamil—a highly potent tritiated amiloride analog with a dissociation constant (
Kd
) of ~0.8 nM—amiloride caproate successfully and competitively displaces the radioligand, effectively reversing the inhibition of sodium transport across tight epithelial models like the toad urinary bladder[2].
Quantitative Data Summarization
The table below synthesizes the comparative binding and partitioning metrics essential for evaluating ENaC blockers in drug development.
Ligand / Compound
Target Complex
Binding Affinity (
Kd
/
IC50
)
Key Pharmacokinetic Characteristic
Standard Amiloride
αβγ ENaC
~0.1 μM (
IC50
)
Rapid mucosal clearance; baseline partitioning.
[3H]Benzamil
αβγ ENaC
0.8 nM (
Kd
)
High-affinity tracer used for displacement assays.
Amiloride Caproate
αβγ ENaC
Sub-micromolar (Competitive)
3-fold enhanced epithelial tissue partitioning.
Visualizing the Interaction Pathway
Fig 1. Mechanistic pathway of amiloride caproate partitioning and ENaC blockade.
To ensure scientific integrity and reproducibility, the following protocol outlines a self-validating competitive radioligand binding assay. As an Application Scientist, it is critical not just to follow these steps, but to understand the causality behind each methodological choice.
Phase 1: Membrane Preparation
Cell Line Selection: Culture A6 amphibian kidney cells to confluence.
Causality: A6 cells natively overexpress functional ENaC, making them the gold-standard in vitro model for tight epithelia, providing a high density of target receptors.
Homogenization & Ultracentrifugation: Homogenize cells in an ice-cold sucrose buffer (pH 7.4) and isolate the microsomal membrane fraction via ultracentrifugation at 100,000 × g for 60 minutes.
Causality: Isolating the membrane fraction concentrates the ENaC proteins and removes cytosolic proteases or components that could cause non-specific binding or enzymatic degradation of the amiloride analogs.
Phase 2: Radioligand Competition Assay
Tracer Incubation: Incubate 50 µg of the membrane protein with a fixed concentration of [3H]benzamil (1 nM) and increasing logarithmic concentrations of unlabeled amiloride caproate (
10−10
to
10−4
M).
Causality: [3H]benzamil acts as the high-affinity tracer[2]. The unlabeled caproate analog competitively displaces the tracer, allowing for the generation of a precise dose-response (
IC50
) curve.
Self-Validating Control (Non-Specific Binding): In a parallel set of tubes, add a massive excess (10 µM) of unlabeled standard amiloride.
Causality: This saturates all specific ENaC binding sites. Any remaining radioactivity represents non-specific binding (e.g., lipid partitioning or binding to the plastic tube), which must be subtracted from total binding to calculate the true specific binding.
Phase 3: Separation and Quantification
Vacuum Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/C glass-fiber filters pre-soaked in 0.1% polyethylenimine (PEI). Wash rapidly with 3 volumes of ice-cold buffer.
Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the positively charged amiloride derivatives. The ice-cold wash buffer kinetically "freezes" the receptor-ligand complex, minimizing tracer dissociation during the wash phase.
Scintillation Counting: Measure retained radioactivity using liquid scintillation counting and calculate the
Ki
(binding affinity) using the Cheng-Prusoff equation.
Fig 2. Radioligand competitive binding workflow for determining ENaC affinity.
Conclusion
Amiloride caproate exemplifies how targeted structural modifications can solve complex pharmacokinetic challenges. By appending a lipophilic caproate chain, researchers successfully transformed a rapidly cleared diuretic into a molecule with superior epithelial retention. Understanding the interplay between its competitive binding at the αSer-583 ENaC locus and its enhanced tissue partitioning is essential for the ongoing development of next-generation mucosal therapeutics.
References
Title : On the interaction between amiloride and its putative alpha-subunit epithelial Na+ channel binding site
Source : Journal of Biological Chemistry (PubMed)
URL :[Link]
Title : New amiloride analogue as hapten to raise anti-amiloride antibodies
Source : American Journal of Physiology-Cell Physiology
URL :[Link]
Title : δ ENaC: a novel divergent amiloride-inhibitable sodium channel
Source : American Journal of Physiology-Lung Cellular and Molecular Physiology (PubMed)
URL :[Link]
A Technical Guide to the Aqueous Stability and Degradation of Amiloride Caproate
Executive Summary This technical guide provides an in-depth analysis of the anticipated stability profile and degradation pathways of amiloride caproate, an ester prodrug of the diuretic amiloride, in aqueous solutions....
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
This technical guide provides an in-depth analysis of the anticipated stability profile and degradation pathways of amiloride caproate, an ester prodrug of the diuretic amiloride, in aqueous solutions. While amiloride is a well-established pharmaceutical agent, its esterification is a common prodrug strategy to modulate physicochemical properties such as lipophilicity. Understanding the stability of such a prodrug is paramount for formulation development, shelf-life determination, and ensuring therapeutic efficacy and safety. This document outlines the primary degradation mechanisms, supported by established chemical principles and data on analogous compounds. It further details a comprehensive experimental framework for conducting forced degradation studies in line with international regulatory standards, including a complete, step-by-step analytical protocol. The insights herein are intended to equip researchers, formulation scientists, and drug development professionals with the foundational knowledge required to investigate and characterize the stability of amiloride caproate.
Introduction: Rationale and Core Challenges
Amiloride is a potassium-sparing diuretic used in the management of hypertension and congestive heart failure. Its structure, featuring a pyrazine ring and a guanidinium group, imparts specific solubility and permeability characteristics. The synthesis of an ester prodrug, such as amiloride caproate, involves covalently linking caproic acid to the amiloride molecule. This strategy is typically employed to enhance membrane permeability and oral absorption by masking polar functional groups, thereby increasing lipophilicity.
However, the introduction of an ester linkage inherently creates a new locus of chemical instability. Ester bonds are susceptible to hydrolysis, a chemical process that cleaves the bond in the presence of water, reverting the prodrug to its parent active pharmaceutical ingredient (API), amiloride, and the caproic acid promoiety.[1][2] The rate and extent of this degradation are critically dependent on environmental factors, primarily pH, temperature, and the presence of catalysts.[3]
The core challenge, therefore, is to characterize the degradation kinetics and pathways of amiloride caproate. This involves not only the cleavage of the ester but also the potential subsequent degradation of the amiloride molecule itself. A thorough investigation is essential for:
Formulation Design: Selecting excipients and buffer systems that maximize stability.
Analytical Method Development: Creating stability-indicating methods capable of separating and quantifying the parent drug and all significant degradants.
Regulatory Compliance: Fulfilling requirements set by bodies like the International Council for Harmonisation (ICH), which mandate stress testing to elucidate degradation profiles.[4][5]
Predicted Degradation Pathways in Aqueous Solution
The degradation of amiloride caproate in an aqueous environment is predicted to be a multi-step process, dominated by hydrolysis of the ester bond, followed by the known degradation pathways of the parent amiloride.
Primary Degradation: Ester Hydrolysis
The principal degradation pathway for amiloride caproate is the hydrolytic cleavage of the ester bond to yield amiloride and caproic acid. This reaction can be catalyzed by acid or base and also proceeds at a slower rate in neutral conditions.[3]
Base-Catalyzed Hydrolysis (Saponification): This is typically the most rapid pathway for esters. The hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the amiloride alkoxide as the leaving group to form caproic acid. In basic conditions, the carboxylic acid is deprotonated to the carboxylate, making this step effectively irreversible.[6] This pathway is expected to be dominant at pH values above 7.
Acid-Catalyzed Hydrolysis: Under acidic conditions (pH < 7), the reaction is initiated by the protonation of the carbonyl oxygen. This protonation makes the carbonyl carbon significantly more electrophilic, facilitating the nucleophilic attack by a water molecule.[3][7] This process is an equilibrium, and its mechanism is essentially the reverse of Fischer esterification.
Secondary Degradation: Amiloride Moiety
Once amiloride is released via hydrolysis, it is subject to its own degradation pathways, primarily driven by light.
Photodegradation: Amiloride is known to be photosensitive.[8][9] Studies have shown that its photodegradation is strongly dependent on pH.[10] The primary photoreaction involves the dechlorination of the pyrazine ring, leading to the formation of hydroxylated products such as N-amidino-3,5-diamino-6-hydroxylpyrazine-carboxamide.[8][11] The proposed mechanism involves the formation of a radical cation intermediate.[12][13] Further degradation can lead to the cleavage of the guanidinium moiety and the opening of the heteroaromatic ring.[11]
The overall predicted degradation cascade is visualized in the diagram below.
Figure 1: Predicted degradation pathways for amiloride caproate.
Experimental Design: Forced Degradation Studies
To empirically determine the stability of amiloride caproate, a forced degradation (or stress testing) study must be conducted. This involves subjecting the molecule to harsh conditions to accelerate degradation, thereby identifying potential degradants and establishing degradation pathways.[5] This approach is a cornerstone of developing a stability-indicating analytical method and is mandated by ICH guideline Q1A(R2).[4][14] The goal is to achieve a target degradation of 5-20%, which is sufficient to detect and identify products without completely destroying the sample.[15]
Stress Conditions
A comprehensive study should include the following conditions, with a parallel control sample (stored at refrigerated conditions in the dark) for each stressor:
Stress Condition
Reagent/Parameter
Typical Conditions
Primary Degradation Targeted
Acid Hydrolysis
0.1 M Hydrochloric Acid (HCl)
Room Temperature & 60°C
Ester Hydrolysis
Base Hydrolysis
0.1 M Sodium Hydroxide (NaOH)
Room Temperature & 60°C
Ester Hydrolysis (Saponification)
Neutral Hydrolysis
Purified Water (pH ~7)
60°C
Ester Hydrolysis
Oxidative Stress
3% Hydrogen Peroxide (H₂O₂)
Room Temperature
Oxidation of Amiloride Moiety
Photostability
ICH-compliant light exposure
>1.2 million lux hours (visible) & >200 W hours/m² (UV)
Photodegradation of Amiloride
Thermal Stress
Solid state & in solution
60°C - 80°C
Thermally-induced degradation
Analytical Strategy
A validated, stability-indicating analytical method is required to resolve the parent drug from all process impurities and degradation products.[16] Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the method of choice for this application.[17][18]
Column: A C18 column is typically effective for separating compounds of moderate polarity like amiloride and its derivatives.[16]
Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., phosphate or formate buffer) and an organic modifier (e.g., acetonitrile or methanol) provides the flexibility needed to separate both polar and non-polar degradants.
Detection: A Photodiode Array (PDA) detector is highly recommended. It allows for the monitoring of multiple wavelengths simultaneously and provides spectral data, which is invaluable for assessing peak purity and aiding in the identification of degradants. Amiloride has a strong absorbance around 281-286 nm.[16][18]
Identification: For novel degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are essential for structural elucidation.[11]
Figure 2: Experimental workflow for forced degradation studies.
Protocol: Stability-Indicating RP-HPLC Method
This section provides a detailed, self-validating protocol for monitoring the stability of amiloride caproate.
5.1 Objective
To develop and apply a stability-indicating RP-HPLC-PDA method for the separation and quantification of amiloride caproate from its potential degradation products generated under forced degradation conditions.
5.2 Materials and Instrumentation
Instrument: HPLC system with a quaternary pump, autosampler, column oven, and PDA detector (e.g., Shimadzu LC-2030, Agilent 1260).[16]
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Shim-pack, Zorbax).[16]
Detection Wavelength: 285 nm (with full spectrum collection from 200-400 nm).
Gradient Program:
Time (min)
% Mobile Phase A
% Mobile Phase B
0.0
90
10
15.0
10
90
20.0
10
90
20.1
90
10
| 25.0 | 90 | 10 |
5.4 Procedure: Forced Degradation Sample Analysis
Stock Solution Preparation: Accurately weigh and dissolve amiloride caproate in the diluent to prepare a 1.0 mg/mL stock solution.
Stress Sample Preparation:
For hydrolysis/oxidation, mix 1 mL of stock solution with 1 mL of the stress reagent (e.g., 0.2 M HCl to yield a final concentration of 0.1 M HCl).
Incubate samples under the conditions specified in Table 1.
Timepoint Sampling: At each designated time point (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of the stressed sample.
Sample Quenching & Dilution:
Immediately neutralize the acid and base samples with an equimolar amount of base/acid (e.g., 100 µL of 0.1 M NaOH for every 100 µL of 0.1 M HCl sample).
Dilute the neutralized sample with the diluent to a final theoretical concentration of ~50 µg/mL.
System Suitability Test (SST): Before sample analysis, inject a standard solution of amiloride caproate (~50 µg/mL) five times. The system is deemed suitable if the relative standard deviation (%RSD) for peak area and retention time is <2.0%.
Analysis: Inject the prepared samples into the HPLC system.
Data Processing:
Integrate all peaks in the chromatogram.
Calculate the percentage of remaining amiloride caproate and the percentage of each degradation product (as % area of total area).
Use the PDA data to check for peak co-elution and to compare UV spectra of degradants against the parent compound.
Conclusion and Forward Outlook
This guide establishes a robust theoretical and practical framework for assessing the stability of amiloride caproate in aqueous solutions. The primary degradation pathway is unequivocally the hydrolysis of the ester bond, a reaction whose kinetics are highly sensitive to pH. Subsequent photodegradation of the liberated amiloride represents a significant secondary pathway.
The provided experimental design and detailed HPLC protocol offer a comprehensive starting point for any laboratory tasked with this analysis. Successful execution of these studies will generate critical data to guide formulation development, establish appropriate storage conditions, and ensure the development of a safe, stable, and effective medicinal product. Further characterization using LC-MS/MS will be imperative for the definitive structural elucidation of any major degradation products identified.
References
De Luca, M., et al. (2015). A study of pH-dependent photodegradation of amiloride by a multivariate curve resolution approach to combined kinetic and acid–base titration UV data. Analyst (RSC Publishing).
Moore, D.E. (1990). Photodegradation of amiloride in aqueous solution. PubMed.
ResolveMass Laboratories Inc. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism.
Moore, D.E. (n.d.). Photodegradation of amiloride in aqueous solution. ResearchGate.
Bandivadekar, K., et al. (n.d.). Degradation of Pharmaceuticals Through Sequential Photon Absorption and Photoionization – the Case of Amiloride Derivatives. Scite.
Slideshare. (n.d.). acid base catalysed Ester hydrolysis.
Carloni, A., et al. (2008). Study of the photolytic and photocatalytic transformation of amiloride in water. PubMed.
The Organic Chemistry Tutor. (2016). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. YouTube.
University of Calgary. (n.d.). Ch20: Hydrolysis of Esters.
V, S., & G, S. (2021). Development and Validation of RP-HPLC Method for the Simultaneous Determination of Amiloride Hydrochloride and Furosemide in Pure and Pharmaceutical Dosage Form. ResearchGate.
ResolveMass Laboratories Inc. (2025). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube.
Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.
Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis. Science discussions.
Kumar, D. A., et al. (2023). Stability Indicating Reverse Phase Ultra Performance Liquid Chromatography Method Development and Validation for Amiloride and Hydrochlorothiazide Tablet in. Impactfactor.
Tandel, J.N. (2016). Development and Validation of RP-HPLC Method for the Simultaneous Determination of Amiloride Hydrochloride and Furosemide in Pure and Pharmaceutical Dosage Form. Semantic Scholar.
Myung, C.-S. (2008). Analytical HPLC Method Validation of Amiloride and Its Pharmacokinetic Study in Humans.
Dahan, A., & Miller, J.M. (2015). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. MDPI.
Hu, L. (2004). Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges. Sites@Rutgers.
Bandivadekar, K., et al. (2025). Degradation of Pharmaceuticals through Sequential Photon Absorption and Photoionization in Amiloride Derivatives. ResearchGate.
Zhou, G. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. SCIRP.
The Role of Amiloride Caproate in Acid-Sensing Ion Channel (ASIC) Blockade: Structural Probing, Affinity Purification, and Mechanistic Insights
Executive Summary Acid-Sensing Ion Channels (ASICs) are proton-gated, sodium-selective cation channels belonging to the degenerin/epithelial sodium channel (DEG/ENaC) superfamily. They function as critical metabolic and...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Acid-Sensing Ion Channels (ASICs) are proton-gated, sodium-selective cation channels belonging to the degenerin/epithelial sodium channel (DEG/ENaC) superfamily. They function as critical metabolic and pain sensors in peripheral nociceptors and contribute heavily to central nervous system neurotransmission[1],[2]. While the potassium-sparing diuretic amiloride is the historical, non-selective inhibitor of these channels, its small molecular size and lack of reactive functional groups limit its utility in structural biology and antibody generation[3].
To bridge this gap, amiloride caproate (CAS 101330-34-1) was engineered. By conjugating a 6-carbon caproic acid linker to the amiloride core, researchers created a specialized hapten and affinity probe that retains high-affinity pore blockade while allowing covalent attachment to matrices[4]. This whitepaper dissects the chemical rationale, mechanistic dynamics, and self-validating protocols for utilizing amiloride caproate in advanced ASIC research.
The Chemical Rationale: Why Amiloride Caproate?
In drug development and structural proteomics, isolating a target channel requires an affinity matrix that mimics the drug's native binding state. Native amiloride (MW ~266 g/mol ) consists of a pyrazine ring linked to a guanidinium moiety. It lacks a free carboxylate or primary amine that can be easily cross-linked to carrier proteins (like BSA) or agarose beads without destroying its pharmacophore[4].
The Caproate Solution:
Amiloride caproate resolves this by introducing a 6-carbon aliphatic chain terminating in a carboxyl group[5]. This modification provides a critical "spacer arm." When the carboxylate is activated via EDC/NHS chemistry to form an amide bond with a solid support, the 6-carbon spacer prevents steric hindrance. This allows the pyrazine-guanidine core to project outward and deeply penetrate the extracellular vestibule of the ASIC pore. Competitive binding studies demonstrate that amiloride caproate retains exceptional affinity, displacing
[3H]
benzamil with a dissociation constant (
Kd
) of 0.8 nM[4].
Mechanistic Dynamics of ASIC Blockade
The interaction between amiloride analogs and ASICs is highly state-dependent, driven by a complex interplay between protons, calcium ions, and the channel's extracellular domains[1].
Steric Pore Occlusion: At acidic physiological states (pH < 6.5), protons activate ASICs, driving
Na+
and
Ca2+
influx that triggers neuronal depolarization and acid-evoked pain[2],[3]. Amiloride caproate acts as a physical plug. The positively charged guanidinium group is driven into the channel pore by the transmembrane potential, sterically occluding ion permeation[1].
Paradoxical Potentiation: Interestingly, at neutral pH (7.0–7.4), amiloride can paradoxically potentiate sustained currents in specific subtypes like ASIC3. It achieves this by shifting the pH-dependent activation curve and inhibiting steady-state desensitization (SSD) through allosteric interactions in the non-proton ligand-sensing domain[1],[6].
Mechanism of ASIC activation by protons and steric pore occlusion by amiloride caproate.
Comparative Pharmacology of Amiloride Analogs
To contextualize amiloride caproate, it is essential to compare it against other standard ASIC inhibitors[3],[7].
Compound
Target Specificity
Inhibitory Potency (
IC50
/
Kd
)
Structural Feature & Primary Application
Amiloride
Non-selective (ASIC/ENaC)
~10–20 μM (ASIC)
Base pyrazine-guanidine core; Broad-spectrum blockade
Benzamil
ASIC1a / ENaC
~100 nM (ENaC)
Benzyl substitution; Enhanced potency for radioligand assays
*Note:
Kd
value derived from competitive
[3H]
benzamil displacement assays[4].
Self-Validating Experimental Protocols
As a Senior Application Scientist, I emphasize that protocols must be designed as self-validating systems. The following methodologies incorporate internal controls to ensure data integrity when utilizing amiloride caproate.
Protocol A: Affinity Chromatography for ASIC Isolation
This protocol utilizes amiloride caproate conjugated to amino-agarose beads to isolate ASICs from native tissue lysates[4],[5].
Step-by-Step Methodology:
Matrix Conjugation: Activate the carboxyl group of amiloride caproate (5 mM) using EDC/NHS in MES buffer (pH 6.0). React with amino-terminal agarose beads overnight at 4°C. Quench unreacted sites with 1M ethanolamine.
Tissue Solubilization: Homogenize target tissue (e.g., dorsal root ganglia) in a mild lysis buffer (1% CHAPS, 150 mM NaCl, 50 mM Tris pH 7.4) supplemented with protease inhibitors. Centrifuge at 100,000 x g to isolate the solubilized membrane fraction.
Affinity Binding: Incubate the lysate with the amiloride caproate-agarose matrix for 4 hours at 4°C.
Self-Validation Control: Run a parallel column using unconjugated, quenched agarose to monitor non-specific binding.
Stringent Washing: Wash the column with 20 column volumes (CV) of wash buffer (0.1% CHAPS, 300 mM NaCl) to eliminate weak, non-specific interactors.
Competitive Elution: Elute the bound ASICs by applying 5 CV of elution buffer containing 1 mM free amiloride.
Causality: Using free amiloride rather than a pH shift ensures that the eluted proteins are specifically those that bind the amiloride pharmacophore, validating target specificity.
Workflow for ASIC affinity purification using amiloride caproate-conjugated agarose matrices.
Protocol B: Patch-Clamp Validation of Blockade
Before using amiloride caproate conjugates in downstream assays, the free compound must be validated electrophysiologically to ensure the caproate modification has not abolished pore-blocking activity[7].
Step-by-Step Methodology:
Baseline Establishment: Whole-cell patch-clamp CHO cells expressing ASIC1a. Hold the membrane potential at -70 mV in standard extracellular solution (pH 7.4).
Positive Control (Activation): Rapidly perfuse with pH 6.0 solution for 5 seconds to evoke the characteristic transient inward sodium current. Allow 60 seconds of recovery at pH 7.4 to prevent desensitization[1].
Intervention: Pre-incubate the cell with 10 μM amiloride caproate at pH 7.4 for 30 seconds.
Test Pulse: Step to pH 6.0 in the continued presence of 10 μM amiloride caproate. Quantify the percentage of peak current inhibition relative to the baseline.
Validation (Washout): Wash out the drug with pH 7.4 buffer for 2 minutes, followed by a final pH 6.0 test pulse.
Causality: Full recovery of the transient current validates that the blockade was specific and reversible, ruling out cell rundown, toxicity, or permanent pore degradation.
References
Title: New amiloride analogue as hapten to raise anti-amiloride antibodies.
Source: American Journal of Physiology-Cell Physiology (1986).
URL: [Link]
Title: Paradoxical Potentiation of Acid-Sensing Ion Channel 3 (ASIC3) by Amiloride via Multiple Mechanisms and Sites Within the Channel.
Source: Frontiers in Physiology (2021).
URL: [Link]
Title: Amiloride-blockable acid-sensing ion channels are leading acid sensors expressed in human nociceptors.
Source: Journal of Clinical Investigation / PMC (2002).
URL: [Link]
Whitepaper: A Guide to the Preclinical Pharmacokinetic Profiling of Amiloride Caproate
Executive Summary Amiloride is a potassium-sparing diuretic whose therapeutic potential is often constrained by suboptimal pharmacokinetic properties, including low and variable oral bioavailability.[1] The development o...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Amiloride is a potassium-sparing diuretic whose therapeutic potential is often constrained by suboptimal pharmacokinetic properties, including low and variable oral bioavailability.[1] The development of amiloride caproate, an ester prodrug, represents a strategic chemical modification designed to enhance its absorption and overall systemic exposure.[2][3][4] This document outlines a systematic, multi-tiered approach to characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of amiloride caproate. We will proceed from fundamental physicochemical and in vitro assessments to definitive in vivo studies in rodent models, providing the rationale and detailed methodologies required to rigorously evaluate the viability of this prodrug strategy.
The Rationale: Why Amiloride Caproate?
Amiloride functions by blocking the epithelial sodium channel (ENaC), which promotes the excretion of sodium and water while conserving potassium.[1][5] However, its clinical utility can be hampered by its physicochemical characteristics, such as relatively low lipophilicity and moderate aqueous solubility, which contribute to an oral bioavailability of only 15-25%.[1][6][7]
The prodrug approach is a well-established strategy to overcome such pharmacokinetic obstacles.[4][8] By masking the polar functional groups of a parent drug with a more lipophilic moiety—in this case, a caproate ester—we can significantly alter its properties.[2][9] The primary hypothesis for amiloride caproate is that the increased lipophilicity will enhance its permeability across the intestinal epithelium, leading to greater absorption.[2] Once absorbed, the ester linkage is designed to be cleaved by endogenous esterase enzymes present in the gut, liver, and blood, releasing the active amiloride into systemic circulation.[9] This guide details the necessary experiments to test this hypothesis.
Foundational Profiling: Physicochemical and In Vitro ADME
Early-stage in vitro ADME assays are pivotal for identifying potential liabilities and guiding compound optimization before committing to resource-intensive animal studies.[10][11][12][13] These assays provide critical insights into the fundamental properties governing a drug's pharmacokinetic behavior.
Physicochemical Characterization
Understanding the basic chemical properties of both the prodrug and the parent drug is the logical first step. These parameters dictate how the molecule will behave in biological systems.
Table 1: Comparison of Physicochemical Properties (Amiloride vs. Amiloride Caproate)
Determines the ionization state at physiological pH, affecting solubility and permeability.
In Vitro Absorption Potential
These assays model the drug's ability to cross the intestinal barrier.
Parallel Artificial Membrane Permeability Assay (PAMPA): This assay provides a rapid assessment of passive diffusion. A higher effective permeability (Pe) for amiloride caproate compared to amiloride would be the first indication of improved membrane-crossing ability.
Caco-2 Cell Permeability Assay: This assay uses a monolayer of human intestinal cells to model not just passive permeability but also active transport and efflux.[12] It is crucial to measure the transport of both amiloride caproate and amiloride. An essential component is to determine the efflux ratio; a ratio significantly greater than 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), a common barrier to oral absorption.[12]
In Vitro Metabolic Stability and Prodrug Conversion
The central tenet of the prodrug strategy is its conversion to the active form. These assays assess both the stability of the prodrug and the efficiency of its conversion.
Plasma Stability: Incubating amiloride caproate in plasma from different species (e.g., rat, dog, human) is critical to determine the rate of hydrolysis by circulating esterases. A very rapid conversion in plasma could lead to high first-pass metabolism before the drug distributes to its target.[12]
Liver Microsomal/S9/Hepatocyte Stability: These assays predict hepatic clearance.[10][12] For a prodrug, the key is to monitor two processes simultaneously: the disappearance of the prodrug (amiloride caproate) and the appearance of the parent drug (amiloride). This confirms that the liver can efficiently perform the bioactivation.
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
Preparation: Thaw pooled liver microsomes (e.g., rat or human) and NADPH regenerating system on ice.
Incubation Mixture: In a 96-well plate, combine microsomes (final concentration ~0.5 mg/mL), buffer (e.g., 100 mM potassium phosphate, pH 7.4), and amiloride caproate (final concentration ~1 µM).
Initiation: Pre-warm the plate to 37°C for 5 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quench solution (e.g., ice-cold acetonitrile containing an internal standard).
Analysis: Centrifuge the plate to precipitate proteins. Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining percentage of amiloride caproate at each time point.
Data Interpretation: Plot the natural log of the percentage of remaining parent compound versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
In Vitro Distribution
Plasma Protein Binding (PPB): Measured using techniques like equilibrium dialysis or ultrafiltration, PPB determines the fraction of drug bound to plasma proteins.[14] Only the unbound drug is free to distribute into tissues and exert a pharmacological effect. It is essential to measure the binding of both amiloride and its caproate prodrug, as their differing lipophilicities will likely result in different binding percentages.
Table 2: Hypothetical Summary of In Vitro ADME Results
Assay
Parameter
Amiloride
Amiloride Caproate
Interpretation
PAMPA
Permeability (Pe)
Low
High
Prodrug enhances passive diffusion.
Caco-2
Papp (A→B)
Low
Moderate-High
Prodrug improves permeability in a cell-based model.
Caco-2
Efflux Ratio
< 2
< 2
Neither compound is a significant P-gp substrate.
Rat Plasma Stability
t½ (min)
> 240
~60
Prodrug is readily converted in plasma.
Rat Liver Microsomes
t½ (min)
> 60
~15
Prodrug is rapidly metabolized/converted in the liver.
Increased lipophilicity of prodrug leads to higher protein binding.
In Vivo Pharmacokinetic Evaluation
In vivo studies are the definitive test of the prodrug strategy, providing data on how the drug behaves in a whole biological system.[15][16] These studies are essential for progressing a compound toward clinical trials.[17]
The Preclinical PK Workflow
The overall process follows a logical sequence from study design through to data analysis and interpretation.
Caption: High-level workflow for preclinical pharmacokinetic studies.
Study Design: The Dual-Route Approach
A robust preclinical PK study requires both intravenous (IV) and oral (PO) administration arms.[18][19]
Causality of IV Dosing: The IV dose bypasses absorption and first-pass metabolism, allowing for the direct measurement of fundamental PK parameters like Clearance (CL) and Volume of Distribution (Vd) . The Area Under the Curve from the IV dose (AUCiv) serves as the benchmark for 100% bioavailability.
Causality of PO Dosing: The PO dose is essential for evaluating oral absorption. By comparing the dose-normalized AUC from the oral dose (AUCpo) to the AUCiv, we can calculate the absolute oral bioavailability (F%) , which is the primary endpoint for evaluating the success of the prodrug strategy.
Experimental Protocol: Rodent Pharmacokinetic Study (Rat Model)
Animal Model: Use male Sprague-Dawley rats (n=3-4 per group), cannulated (e.g., jugular vein) to facilitate serial blood sampling.[15]
Dose Formulation:
IV Arm: Solubilize amiloride HCl in saline for a target dose of 1 mg/kg.
PO Arm: Formulate amiloride caproate in a suitable vehicle (e.g., 0.5% methylcellulose) for a target dose of 5 mg/kg (dose adjusted for molecular weight).
Administration: Administer the dose via IV bolus or oral gavage.
Blood Sampling: Collect sparse blood samples (~100 µL) into tubes containing an anticoagulant (e.g., K2EDTA) at pre-defined time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours). The sampling schedule should be designed to capture the absorption, distribution, and elimination phases.[19]
Plasma Preparation: Immediately centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis. This step is critical to prevent ex vivo hydrolysis of the prodrug.
Bioanalysis: Quantify the concentrations of both amiloride caproate and amiloride in all plasma samples using a validated LC-MS/MS method.
Bioanalytical Method: LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying drugs in biological matrices due to its high sensitivity and selectivity.[20][21][22] A robust method is crucial for generating reliable PK data.[23]
Key Steps in LC-MS/MS Method Development:
Sample Preparation: A simple protein precipitation with acetonitrile is often sufficient. An internal standard (e.g., a stable isotope-labeled version of amiloride) must be included to correct for variability.[20][24]
Chromatography: Use a C18 reversed-phase column to separate amiloride caproate, amiloride, and the internal standard from endogenous plasma components. A gradient elution with mobile phases like acetonitrile and ammonium formate buffer is common.[20][24]
Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion for each compound and a specific product ion generated upon fragmentation, ensuring high selectivity. For example:
Amiloride: m/z 230 → 171
Amiloride Caproate: Precursor ion will be [M+H]+; product ion would be determined during method development.
Validation: The method must be validated according to regulatory guidelines (e.g., FDA/EMA) for linearity, accuracy, precision, and stability.[23]
Caption: Bioactivation of amiloride caproate to amiloride.
Data Analysis and Interpretation
Once concentration-time data are obtained, pharmacokinetic parameters are calculated using software like Phoenix WinNonlin.
Table 3: Key Pharmacokinetic Parameters (Hypothetical Data from Oral Dosing in Rats)
Parameter
Unit
Amiloride (after Amiloride Caproate Dose)
Amiloride Caproate (Prodrug)
Interpretation
Cmax
ng/mL
450
50
The prodrug is rapidly absorbed and converted, leading to high concentrations of the active drug.
Tmax
h
1.0
0.5
The prodrug appears in plasma quickly, followed by the appearance of the active drug.
AUC(0-last)
ng*h/mL
2100
85
Systemic exposure to the active drug is substantially higher than the prodrug, indicating efficient conversion.
t½
h
7.5
1.2
The prodrug has a short half-life, consistent with rapid conversion to the parent.
F% (Oral Bioavailability)
%
~55%
-
The prodrug strategy successfully increased bioavailability from ~20% (historical for amiloride) to 55%.
Synthesizing the Narrative:
The data in Table 3 would strongly support the success of the prodrug strategy. The low Cmax and AUC of the prodrug itself, coupled with the high Cmax and AUC of the released amiloride, demonstrate efficient absorption and conversion. A calculated oral bioavailability (F%) of 55% would represent a nearly three-fold improvement over the parent drug, a significant achievement that justifies further development.
Conclusion and Strategic Outlook
The preclinical pharmacokinetic profiling of a prodrug like amiloride caproate is a multi-faceted process that requires a logical, stepwise evaluation. By integrating physicochemical analysis, a suite of in vitro ADME assays, and a well-designed in vivo study, researchers can build a comprehensive understanding of a compound's behavior. This guide provides a framework for these activities, emphasizing the causality behind each experimental choice. A successful outcome, characterized by a significant improvement in oral bioavailability, provides the strong, data-driven rationale needed to advance a promising new chemical entity toward IND-enabling studies and, ultimately, to the clinic.[17][25]
References
Hilaris. Prodrug Design: Enhancing Drug Bioavailability and Efficacy. Hilaris. Available from: [Link]
PharmaLegacy. In Vitro ADME Studies. PharmaLegacy | Preclinical Pharmacology CRO. Available from: [Link]
Selvita. In Vitro ADME. Selvita. Available from: [Link]
BioDuro. In Vitro ADME. BioDuro-Global CRDMO, Rooted in Science. Available from: [Link]
SCIRP. Prodrugs in Modern Medicine: Strategies, Applications, and Future Directions. SCIRP. Available from: [Link]
WikiDoc. Amiloride. WikiDoc. Available from: [Link]
Al-Ghobashy, M. A., et al. Simultaneous quantification of amiloride and hydrochlorothiazide in human plasma by liquid chromatography–tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]
Dahan, A., et al. Modern Prodrug Design for Targeted Oral Drug Delivery. Molecules. Available from: [Link]
Karaman, R. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products. Molecules. Available from: [Link]
BioDuro. In Vivo PK and TK. BioDuro-Global CRDMO, Rooted in Science. Available from: [Link]
IQVIA Laboratories. In Vitro screening. IQVIA Laboratories. Available from: [Link]
Reaction Biology. In Vivo PK/PD Study Services. Reaction Biology. Available from: [Link]
Agilent. ADME Assays. Agilent. Available from: [Link]
Al-Ghananeem, A. M., & Malkawi, A. H. The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules. Available from: [Link]
Nuvisan. Expert DMPK solutions: tailored in vivo PK studies across multiple species. Nuvisan. Available from: [Link]
National Center for Biotechnology Information. Amiloride. PubChem. Available from: [Link]
Zhong, D., et al. Simultaneous determination of amiloride and hydrochlorothiazide in human plasma by liquid chromatography/tandem mass spectrometry with positive/negative ion-switching electrospray ionisation. Rapid Communications in Mass Spectrometry. Available from: [Link]
Paraza Pharma Inc. Pharmacokinetics (PK) and In Vivo Studies. Paraza Pharma Inc. Available from: [Link]
Kleyman, T. R., et al. New amiloride analogue as hapten to raise anti-amiloride antibodies. American Journal of Physiology-Cell Physiology. Available from: [Link]
Aurigene Pharmaceutical Services. In vivo Pharmacokinetic Studies | Dog and Rodent PK. Aurigene Pharmaceutical Services. Available from: [Link]
Dirty Medicine. Pharmacology of Amiloride (Midamor) ; Pharmacokinetics, Mechanism of Action, Uses Effects. YouTube. Available from: [Link]
Wikipedia. Amiloride. Wikipedia. Available from: [Link]
Unnithan, A. G., & Padala, S. A. Amiloride. StatPearls. Available from: [Link]
Medscape. Midamor, (amiloride) dosing, indications, interactions, adverse effects, and more. Medscape. Available from: [Link]
Infinix Bio. Understanding the Regulatory Requirements for Preclinical Studies: A Comprehensive Guide. Infinix Bio. Available from: [Link]
AMSbiopharma. Preclinical research strategies for drug development. AMSbiopharma. Available from: [Link]
Luo, Y., et al. Comprehensive preclinical pharmacokinetics and metabolite profiling of a novel caspase inhibitor F573. Talanta. Available from: [Link]
IUPHAR/BPS Guide to PHARMACOLOGY. amiloride | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY. Available from: [Link]
Shah, J. V., et al. Simultaneous quantification of amiloride and hydrochlorothiazide in human plasma by liquid chromatography-tandem mass spectrometry. ResearchGate. Available from: [Link]
Li, Y., & He, H. The challenges of oral drug delivery via nanocarriers. Nanomedicine. Available from: [Link]
Singh, S., & Prakash, A. Role of preclinical pharmacokinetics in New Chemical Entity (NCE) development: A review. Journal of Pharmaceutical and Scientific Innovation. Available from: [Link]
Theuretzbacher, U., & Paukner, S. Preclinical Pharmacokinetic/Pharmacodynamic Studies and Clinical Trials in the Drug Development Process of EMA-Approved Antibacterial Agents: A Review. Clinical Microbiology Reviews. Available from: [Link]
Wang, J., et al. Computational Approaches in Preclinical Studies on Drug Discovery and Development. Frontiers in Pharmacology. Available from: [Link]
FDA. Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. Available from: [Link]
Prime Scholars. Drug Development Based on New Chemical Entities. Prime Scholars. Available from: [Link]
Wever, K., et al. Preclinical efficacy in therapeutic area guidelines from the U.S. Food and Drug Administration and the European Medicines Agency: a cross-sectional study. British Journal of Pharmacology. Available from: [Link]
Biotrial. GLP Quantitative Bioanalysis using LC-MS/MS. Biotrial. Available from: [Link]
Bioanalysis Zone. Quantitative bioanalysis by LC-MS for the development of biological drugs. Bioanalysis Zone. Available from: [Link]
Quotient Sciences. From Preclinical Screening to Clinical Optimization: Accelerating Poorly Soluble Drug Development. Quotient Sciences. Available from: [Link]
Li, Y., & He, H. The challenges of oral drug delivery via nanocarriers. Taylor & Francis. Available from: [Link]
Guckian, K. M., et al. Synthesis and preliminary evaluation of amiloride analogs as inhibitors of the urokinase-type plasminogen activator (uPA). Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
Cragoe Jr, E. J., & Woltersdorf Jr, O. W. 6-Substituted amiloride derivatives. Google Patents.
Guckian, K. M., et al. ChemInform Abstract: Synthesis and Preliminary Evaluation of Amiloride Analogues as Inhibitors of the Urokinase-Type Plasminogen Activator (uPA). ResearchGate. Available from: [Link]
Hashem, F., & Al-Sindi, A. Challenges and Recent Progress in Oral Drug Delivery Systems for Biopharmaceuticals. Pharmaceutics. Available from: [Link]
McCoubrey, L. E., & Williams, G. R. Grand challenges in oral drug delivery. Frontiers in Drug Delivery. Available from: [Link]
American Pharmaceutical Review. The Innovator Pipeline: Bioavailability Challenges and Advanced Oral Drug Delivery Opportunities. American Pharmaceutical Review. Available from: [Link]
An In-depth Technical Guide to Elucidating the Cellular Uptake Mechanisms of Amiloride Caproate in Respiratory Epithelia
Foreword: The Rationale for Amiloride Prodrugs in Respiratory Medicine Amiloride, a potassium-sparing diuretic, has long been recognized for its therapeutic potential in respiratory diseases such as cystic fibrosis, prim...
Author: BenchChem Technical Support Team. Date: April 2026
Foreword: The Rationale for Amiloride Prodrugs in Respiratory Medicine
Amiloride, a potassium-sparing diuretic, has long been recognized for its therapeutic potential in respiratory diseases such as cystic fibrosis, primarily due to its ability to block the epithelial sodium channel (ENaC)[1][2][3]. By inhibiting ENaC, amiloride can increase the hydration of the airway surface liquid, facilitating mucociliary clearance. However, the clinical efficacy of inhaled amiloride has been hampered by its rapid absorption and short duration of action. This has led to the development of amiloride analogs and prodrugs with improved pharmacokinetic profiles. Amiloride caproate, an ester prodrug of amiloride, represents a promising strategy to enhance the lipophilicity and, consequently, the cellular uptake and retention of the parent compound in respiratory epithelia. This guide provides a comprehensive technical overview of the potential cellular uptake mechanisms of amiloride caproate and details the experimental methodologies required to investigate these pathways.
The Respiratory Epithelium: A Complex Barrier
The respiratory epithelium is a highly organized and dynamic barrier that plays a crucial role in lung homeostasis and defense. It is comprised of various cell types, including ciliated cells, goblet cells, and basal cells, which work in concert to maintain a sterile and properly hydrated airway surface. For inhaled therapeutics like amiloride caproate, the apical membrane of these epithelial cells is the primary interface for absorption. The physicochemical properties of a drug, along with the expression and function of various transporters and channels on the epithelial cell surface, dictate its uptake mechanism.
Potential Cellular Uptake Mechanisms of Amiloride Caproate
The addition of a caproate ester to the amiloride molecule significantly alters its physicochemical properties, most notably its lipophilicity. Amiloride itself is a relatively hydrophilic molecule with a LogP of approximately -0.3 to -0.7[4]. The esterification with caproic acid will substantially increase its lipophilicity, making it more amenable to passive diffusion across the lipid bilayer of the cell membrane.
Passive Diffusion: The Path of Least Resistance for Lipophilic Molecules
The increased lipophilicity of amiloride caproate strongly suggests that passive transcellular diffusion is a primary route of entry into respiratory epithelial cells[5][6]. Unlike carrier-mediated transport, passive diffusion is not saturable and is driven by the concentration gradient of the molecule across the cell membrane.
Caption: Passive diffusion of lipophilic amiloride caproate across the cell membrane.
Carrier-Mediated Transport: A Role for Transporters?
While passive diffusion is likely dominant, the potential for carrier-mediated transport of amiloride caproate cannot be entirely dismissed.
Epithelial Sodium Channel (ENaC): Amiloride is a known blocker of ENaC[1][7]. It is plausible that the caproate ester may still allow for some interaction with the channel, potentially facilitating its entry. However, the bulky ester group might sterically hinder high-affinity binding.
Organic Cation Transporters (OCTs and OCTNs): The respiratory epithelium expresses several organic cation transporters, such as OCT1, OCTN1, and OCTN2, which are involved in the uptake of cationic drugs[8][9]. Amiloride is a substrate for some of these transporters[10]. Whether amiloride caproate retains the necessary structural motifs to be recognized by these transporters requires experimental validation.
Endocytic Pathways: The Road Less Traveled?
Endocytic pathways, such as macropinocytosis, are generally involved in the uptake of larger molecules and particles. While some studies have suggested amiloride can inhibit macropinocytosis, it is less likely to be a primary uptake mechanism for a small molecule like amiloride caproate unless it forms aggregates or is encapsulated in a delivery vehicle[11][12].
Experimental Workflows for Elucidating Uptake Mechanisms
A multi-pronged experimental approach is necessary to dissect the cellular uptake mechanisms of amiloride caproate. This involves utilizing appropriate in vitro models and a combination of transport assays and analytical techniques.
In Vitro Models of the Respiratory Epithelium
Primary human bronchial epithelial cells cultured at an air-liquid interface (ALI) are the gold standard for in vitro respiratory drug transport studies. These cultures form well-differentiated, polarized monolayers that closely mimic the in vivo airway epithelium. For higher throughput screening, immortalized cell lines such as Calu-3 (bronchial) and A549 (alveolar) can be utilized, though they may not fully recapitulate the barrier properties of primary cells.
Protocol: Characterizing Amiloride Caproate Transport Across Respiratory Epithelial Monolayers
This protocol outlines a comprehensive workflow to investigate the transport of amiloride caproate across a polarized respiratory epithelial cell monolayer.
Caption: Workflow for a transepithelial transport study.
Step-by-Step Methodology:
Cell Culture: Seed primary human bronchial epithelial cells or a suitable cell line (e.g., Calu-3) on permeable filter supports (e.g., Transwells®) and culture at an air-liquid interface until a differentiated, polarized monolayer is formed.
Monolayer Integrity: Regularly monitor the transepithelial electrical resistance (TEER) using an epithelial volt-ohm meter to ensure the integrity of the cell monolayer. Monolayers with high TEER values are indicative of tight junction formation.
Transport Assay:
Wash the apical and basolateral surfaces of the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
Add a known concentration of amiloride caproate to the apical chamber.
At designated time points (e.g., 15, 30, 60, 120 minutes), collect samples from both the apical and basolateral chambers.
At the end of the experiment, thoroughly wash the monolayers and then lyse the cells to determine the intracellular drug concentration.
Sample Analysis: Quantify the concentrations of both amiloride caproate and its metabolite, amiloride, in the apical, basolateral, and cell lysate samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Data Analysis:
Calculate the apparent permeability coefficient (Papp) to assess the rate of transport across the monolayer.
Determine the intracellular concentration of amiloride caproate and amiloride.
Differentiating Between Passive and Carrier-Mediated Transport
To dissect the contribution of different uptake pathways, the transport assay can be modified with the following experiments:
Experiment
Rationale
Expected Outcome for Passive Diffusion
Expected Outcome for Carrier-Mediated Transport
Concentration Dependence
To assess the saturability of the transport process.
Linear increase in uptake with increasing concentrations.
Uptake will plateau at higher concentrations (saturate).
Temperature Dependence
To determine if the uptake is an active, energy-dependent process.
Uptake will be slightly reduced at lower temperatures (4°C) due to changes in membrane fluidity.
Uptake will be significantly inhibited at lower temperatures.
Inhibitor Studies
To identify the involvement of specific transporters.
Uptake will be unaffected by known transporter inhibitors.
Uptake will be significantly reduced in the presence of specific inhibitors (e.g., amiloride for ENaC, quinidine for OCTs).
Protocol: Measuring Intracellular Hydrolysis of Amiloride Caproate
The conversion of the prodrug amiloride caproate to the active drug amiloride is a critical step for its pharmacological activity.
Step-by-Step Methodology:
Cell Culture: Culture respiratory epithelial cells in a multi-well plate format.
Incubation: Treat the cells with a known concentration of amiloride caproate for various time points.
Cell Lysis and Sample Preparation: At each time point, wash the cells to remove extracellular drug, then lyse the cells.
LC-MS/MS Analysis: Quantify the intracellular concentrations of both amiloride caproate and amiloride.
Data Analysis: Plot the concentrations of both compounds over time to determine the rate of intracellular hydrolysis. The presence of esterase activity in these cells is expected[13].
Concluding Remarks and Future Directions
The cellular uptake of amiloride caproate in respiratory epithelia is likely a multifaceted process dominated by passive diffusion due to its increased lipophilicity. However, the potential involvement of carrier-mediated and endocytic pathways should be experimentally investigated for a complete understanding. The methodologies outlined in this guide provide a robust framework for researchers and drug development professionals to thoroughly characterize the absorption, metabolism, and disposition of this promising therapeutic candidate. Future studies should also explore the potential for efflux transporters in limiting the intracellular accumulation of amiloride and its prodrug, as well as the impact of disease states, such as cystic fibrosis, on the expression and function of relevant transporters.
References
Cooper, A. E., et al. (2012). Drug processing, organelle retention, and receptor binding in lung tissue. Journal of Pharmacological Sciences, 118(3), 287-299.
Pao, L. A., et al. (2021). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. Journal of Medicinal Chemistry, 64(23), 17336-17353. [Link]
Laskowski, K. L., & Donowitz, M. (2007). Epithelial sodium channel inhibition in cardiovascular disease. A potential role for amiloride. American Journal of Hypertension, 20(1), 109-116.
Kuhn, C. (1972). ENZYMES OF THE LUNG: I. Detection of Esterase with a New Cytochemical Method. The Journal of Cell Biology, 52(2), 462-472. [Link]
Lokey, R. S., et al. (2015). Amide-to-ester substitution as a stable alternative to N-methylation for increasing membrane permeability in cyclic peptides. eScholarship.org. [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16231, Amiloride. Retrieved from [Link]
Strawbridge, R., et al. (2025). ENaC inhibitors for the management of lithium related polyuria: a systematic review. Journal of Affective Disorders, 390, 119542.
Di, L., et al. (2012). Evidence-based approach to assess passive diffusion and carrier-mediated drug transport. Drug Metabolism and Disposition, 40(8), 1515-1519. [Link]
Di, L., et al. (2012). Evidence-based approach to assess passive diffusion and carrier-mediated drug transport. Drug Metabolism and Disposition, 40(8), 1515-1519. [Link]
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). amiloride. Retrieved from [Link]
Di, L., et al. (2012). Evidence-based approach to assess passive diffusion and carrier-mediated drug transport. Drug Metabolism and Disposition, 40(8), 1515-1519.
Pixorize. (n.d.). ENaC Blockers (Amiloride, Triamterene) Mnemonic for USMLE. Retrieved from [Link]
Khavrutskii, I. V., & Mager, D. E. (2021). Recent Experimental Developments in Studying Passive Membrane Transport of Drug Molecules. Molecular Pharmaceutics, 18(12), 4357-4377. [Link]
Kaneko, C., et al. (2018). Amiloride as a Probe Substrate for Investigation of Organic Cation Transport System. Aichi Gakuin University Journal of Pharmaceutical Sciences, 12, 22. [Link]
Le-Tiran, A., et al. (2013). Amiloride-sensitive fluid resorption in NCI-H441 lung epithelia depends on an apical Cl- conductance. Physiological Reports, 1(6), e00123. [Link]
Leporini, M., et al. (2024). Characterization and Hydrolysis Studies of a Prodrug Obtained as Ester Conjugate of Geraniol and Ferulic Acid by Enzymatic Way. International Journal of Molecular Sciences, 25(12), 6263. [Link]
Czekay, S., et al. (2008). Amiloride inhibits uPAR constitutive uptake in a dose-dependent manner. PLoS ONE, 3(12), e3730. [Link]
Lokey, R. S., et al. (2018). Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. Journal of Medicinal Chemistry, 61(24), 11169-11182. [Link]
Taylor & Francis. (n.d.). Passive diffusion – Knowledge and References. Retrieved from [Link]
Miller, L. W., & Wandless, T. J. (2018). Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development. ACS Infectious Diseases, 4(10), 1438-1447. [Link]
Am Ende, C. W., et al. (2019). Mammalian Esterase Activity: Implications for Peptide Prodrugs. Bioconjugate Chemistry, 30(6), 1645-1654. [Link]
Boland, B., et al. (2025). Novel Lung Cell-Penetrating Peptide Targets Alveolar Epithelial Type II Cells, Basal Cells, and Ionocytes. International Journal of Molecular Sciences, 26(13), 7083. [Link]
Kleyman, T. R., & Cragoe, E. J. (1988). Cation transport probes: the amiloride series. Seminars in Nephrology, 8(3), 242-248. [Link]
Sha'afi, R. I., et al. (1971). Permeability of red cell membranes to small hydrophilic and lipophilic solutes. The Journal of General Physiology, 58(4), 347-363. [Link]
Garty, H., & Benos, D. J. (1988). Interactions of amiloride and small monovalent cations with the epithelial sodium channel. Inferences about the nature of the channel pore. The Journal of General Physiology, 91(5), 741-760. [Link]
Chen, L., et al. (2021). Drug-Drug Interactions at Organic Cation Transporter 1. Frontiers in Pharmacology, 12, 626819.
Lokey, R. S., et al. (2018). Lipophilic Permeability Efficiency (LPE) reconciles the opposing roles of lipophilicity in membrane permeability and aqueous solubility. Journal of Medicinal Chemistry, 61(24), 11169-11182. [Link]
Chen, L., et al. (2021). Drug-Drug Interactions at Organic Cation Transporter 1. Frontiers in Pharmacology, 12, 626819. [Link]
Franchi, A., et al. (1986). Structure-activity relationships of amiloride and certain of its analogues in relation to the blockade of the Na+/H+ exchange system. The Journal of Biological Chemistry, 261(32), 14937-14942. [Link]
Truong, N. P., et al. (2022). Investigations on Cellular Uptake Mechanisms and Immunogenicity Profile of Novel Bio-Hybrid Nanovesicles. International Journal of Molecular Sciences, 23(16), 9390. [Link]
Olver, R. E., et al. (1986). Effects of amiloride on alveolar epithelial PD and fluid composition in rabbits. The Journal of Physiology, 376, 321-335. [Link]
Rossum, G. D. V. V., & Smith, M. A. (1989). Amiloride and Amiloride Analogs Inhibit Na+/K+-transporting ATPase and Na+-coupled Alanine Transport in Rat Hepatocytes. The Journal of Biological Chemistry, 264(1), 293-299. [Link]
A Technical Guide to Amiloride Caproate: Enhancing Membrane Permeability Through Lipophilic Prodrug Design
Prepared by: Gemini, Senior Application Scientist Executive Summary Amiloride is a potassium-sparing diuretic that functions by blocking the epithelial sodium channel (ENaC).[1][2] Despite its therapeutic efficacy, its c...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Gemini, Senior Application Scientist
Executive Summary
Amiloride is a potassium-sparing diuretic that functions by blocking the epithelial sodium channel (ENaC).[1][2] Despite its therapeutic efficacy, its clinical utility is hampered by poor oral bioavailability, a direct consequence of its low lipophilicity and correspondingly poor membrane permeability.[1] This guide details the strategic rationale, experimental validation, and technical protocols for evaluating amiloride caproate, a lipophilic prodrug of amiloride designed to overcome this fundamental absorption barrier. By transiently masking the polar guanidinium group of amiloride with a caproate ester, we hypothesize a significant increase in lipophilicity, thereby facilitating passive transcellular diffusion across the intestinal epithelium. This document provides researchers and drug development professionals with the foundational principles and detailed methodologies for assessing this transformation, covering lipophilicity determination (LogP/LogD) and a tiered approach to in vitro permeability screening using Parallel Artificial Membrane Permeability Assay (PAMPA) and cell-based Caco-2/MDCK models.
Introduction: Overcoming the Permeability Barrier of Amiloride
The Amiloride Conundrum: Efficacy Limited by Physicochemistry
Amiloride is a pyrazinoylguanidine derivative that exerts its diuretic effect by inhibiting ENaC in the distal nephron, which is crucial for managing hypertension and edematous states.[1][3][4] Its structure, featuring a highly polar acylguanidine group, results in a pKa of 8.7, meaning it is predominantly in a charged, hydrophilic state at physiological pH.[1][4][5] This hydrophilicity is a primary factor behind its limited and variable oral bioavailability, which ranges from only 15-25%.[1] For an orally administered drug, efficient absorption across the lipid bilayer of the intestinal epithelium is paramount, a process largely governed by the molecule's lipophilicity.
The Prodrug Strategy: A Path to Enhanced Absorption
To address the challenge of poor membrane permeability, the prodrug approach stands out as a highly effective and versatile strategy.[6][7] A prodrug is an inactive or less active derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active compound.[6] Esterification is a common and successful strategy to transiently increase the lipophilicity of polar drugs containing hydroxyl, carboxyl, or, in this case, guanidinium moieties.[8] This modification masks the polar functional group, allowing the molecule to more readily partition into and diffuse across lipid membranes.[9]
Amiloride Caproate: A Lipophilic Prodrug Candidate
Amiloride caproate is synthesized by esterifying amiloride with caproic acid (also known as hexanoic acid), a six-carbon saturated fatty acid.[10][11] The rationale is straightforward: the addition of the C6 alkyl chain is intended to dramatically increase the molecule's overall lipophilicity. Once absorbed into systemic circulation, the ester bond is designed to be cleaved by endogenous esterase enzymes, releasing the active amiloride and caproic acid, a naturally occurring fatty acid. This strategy aims to improve the pharmacokinetic profile of amiloride without altering its pharmacodynamic action.
Lipophilicity Assessment: Quantifying the Physicochemical Shift
The first critical step in validating the prodrug strategy is to quantify the increase in lipophilicity. This is primarily achieved by measuring the partition coefficient (LogP) and distribution coefficient (LogD).
Theoretical Framework: LogP vs. LogD
LogP (Partition Coefficient): This value represents the ratio of the concentration of a compound in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. LogP is a measure of lipophilicity for the neutral, un-ionized form of a molecule.[12][]
LogD (Distribution Coefficient): For ionizable molecules like amiloride, LogD is the more physiologically relevant parameter. It measures the partition ratio of all species (ionized and un-ionized) between n-octanol and an aqueous buffer at a specific pH.[12][14] Given amiloride's pKa of 8.7, LogD at pH 7.4 provides a direct measure of its lipophilicity in a state relevant to the physiological conditions of the small intestine.
Experimental Methodologies
This classic method directly measures the partitioning of a compound between two immiscible phases. While labor-intensive, it is considered the benchmark for accuracy for LogP values between -2 and 4.[15][16]
Protocol: Shake-Flask LogD7.4 Determination
Phase Preparation: Pre-saturate n-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice-versa by mixing them vigorously for 24 hours, followed by separation. This prevents volume changes during the experiment.
Compound Addition: Prepare a stock solution of the test compound (Amiloride or Amiloride Caproate) in the aqueous phase (pre-saturated PBS).
Partitioning: Add a precise volume of the pre-saturated n-octanol to the aqueous solution containing the compound. A typical phase ratio is 1:1 or 2:1.
Equilibration: Agitate the mixture vigorously (e.g., on a rotator) for a set period (typically 1-3 hours) at a constant temperature to allow for complete partitioning equilibrium.[14]
Phase Separation: Centrifuge the mixture to ensure a clean separation of the two phases.
Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method, such as UV-Vis Spectroscopy or LC-MS.
RP-HPLC offers a high-throughput, indirect method for estimating lipophilicity. It relies on the principle that a compound's retention time on a nonpolar stationary phase (like C18) correlates with its lipophilicity.[17][18]
Protocol: RP-HPLC LogP/LogD Estimation
System Setup: Use a C18 reversed-phase column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol).
Calibration: Prepare a set of standard compounds with known LogP values that span the expected range for amiloride and its prodrug.
Standard Analysis: Inject each standard and record its retention time (tR). Also, determine the column dead time (t0) by injecting a non-retained compound (e.g., uracil).
Calculate Retention Factor (k): For each standard, calculate k using the formula: k = (tR - t0) / t0.
Generate Calibration Curve: Plot log(k) versus the known LogP values of the standards. A linear regression of this plot provides the calibration curve.
Sample Analysis: Inject amiloride and amiloride caproate under the identical chromatographic conditions and determine their respective retention factors.
LogP Estimation: Interpolate the log(k) values of the test compounds onto the calibration curve to estimate their LogP.
Expected Outcome: A Shift Towards Lipophilicity
The esterification of amiloride with caproic acid is expected to yield a significant increase in the measured lipophilicity.
The guanidinium group is protonated and highly polar at pH 7.4, leading to preferential partitioning into the aqueous phase.
Amiloride Caproate
Not Reported
> 2.0
The C6 alkyl chain and masking of the polar guanidinium group dramatically increase partitioning into the lipophilic phase.
In Vitro Membrane Permeability Studies
With increased lipophilicity confirmed, the next step is to determine if this translates to enhanced permeability across a membrane barrier. A tiered approach, starting with a simple artificial membrane and progressing to more complex cell-based models, provides a comprehensive profile.
Model 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, non-cell-based assay that models passive, transcellular permeability.[19][20] It measures a compound's ability to diffuse from a donor compartment, through a filter coated with a lipid solution (e.g., lecithin in dodecane), into an acceptor compartment.[21][22] It is an excellent primary screen as it isolates passive diffusion from confounding factors like active transport or paracellular flux.[19]
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Membrane Preparation: Pipette 5 µL of a lipid solution (e.g., 1-4% lecithin in dodecane) onto the filter membrane of each well of a 96-well donor plate.[21][23]
Acceptor Plate: Fill the wells of a 96-well acceptor plate with 300 µL of buffer (e.g., PBS, pH 7.4).[21]
Donor Plate: Add 150-200 µL of the test compound solution (e.g., 500 µM in PBS) to each well of the lipid-coated donor plate.[21][23] Include high, medium, and low permeability control compounds (e.g., testosterone, propranolol, hydrocortisone).
Assembly & Incubation: Carefully place the donor plate onto the acceptor plate, creating a "sandwich". Incubate the assembly at room temperature for 5 to 18 hours in a chamber with high humidity to prevent evaporation.[20][23]
Quantification: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.
Data Analysis: The apparent permeability coefficient (Papp), in cm/s, is calculated using the following equation:
Papp = [ -ln(1 - [Drug]acceptor / [Drug]equilibrium) ] * ( VD * VA / ( (VD + VA) * Area * Time ) )
Where VD and VA are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, and Time is the incubation time in seconds.
Model 2: Cell-Based Assays (Caco-2 & MDCK)
Cell-based assays provide a more biologically complex and predictive model of in vivo absorption.[24] They can account for passive transcellular, passive paracellular, and active transport mechanisms.
Caco-2 Cells: This human colon adenocarcinoma cell line is the industry standard for predicting oral drug absorption.[25][26] When cultured on semi-permeable filters for ~21 days, they differentiate into a polarized monolayer with tight junctions and express a variety of transporters and enzymes, mimicking the intestinal epithelium.[24][27][28]
MDCK (Madin-Darby Canine Kidney) Cells: These cells form a tight monolayer more quickly than Caco-2 cells and have low expression of endogenous transporters, making them an excellent model for studying passive permeability.[29][30] They are often transfected to overexpress specific efflux transporters, such as P-glycoprotein (MDR1), creating the MDCK-MDR1 cell line, which is invaluable for specifically identifying substrates of this key transporter.[29][31]
Caption: Workflow for a bidirectional Caco-2 or MDCK permeability assay.
Cell Culture: Seed Caco-2 or MDCK cells onto permeable Transwell™ filter inserts and culture them until they form a confluent, polarized monolayer (approx. 21 days for Caco-2, 4-5 days for MDCK).[27][31]
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) across the monolayer. Only use wells with TEER values above a pre-determined threshold (e.g., >600 Ω·cm2 for Caco-2), which indicates the formation of robust tight junctions.[27][28]
Transport Experiment (Bidirectional):
Apical to Basolateral (A→B) Transport: Add the test compound to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.[32]
Basolateral to Apical (B→A) Transport: In a separate set of wells, add the test compound to the basolateral chamber and fresh buffer to the apical chamber.[32]
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 60-120 minutes).[33]
Sampling and Analysis: After incubation, take samples from both the donor and receiver chambers for all wells. Analyze the concentration of the compound using LC-MS/MS, which is preferred for its sensitivity and specificity.[25]
Data Analysis:
Apparent Permeability (Papp): Calculate Papp for both directions (A→B and B→A) using the formula:
Papp = ( dQ / dt ) / ( A * C0 )
Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.
Efflux Ratio (ER): Calculate the ER to determine if the compound is a substrate of active efflux transporters (like P-gp).
ER = Papp (B→A) / Papp (A→B)
An ER value ≥ 2 is a strong indicator that the compound is subject to active efflux.[24][31]
Expected Permeability Profile
The conversion to the caproate ester is expected to dramatically improve permeability, primarily by enhancing passive diffusion.
Compound
PAMPA Papp (x 10-6 cm/s)
Caco-2 Papp (A→B) (x 10-6 cm/s)
Caco-2 Efflux Ratio (ER)
Interpretation
Amiloride
Low (< 1)
Low (< 1)
~1
Low passive permeability due to high polarity. Not an efflux substrate.
Amiloride Caproate
High (> 10)
High (> 10)
~1
High passive permeability due to increased lipophilicity. Not expected to be an efflux substrate.
Synthesizing the Data: The Lipophilicity-Permeability Relationship
The collective data from these studies allow for a comprehensive understanding of the prodrug's behavior. The core principle is the direct, causal relationship between increased lipophilicity and enhanced passive membrane transport.
Caption: The causal chain from prodrug synthesis to improved bioavailability.
Conclusion
The transformation of amiloride into its caproate ester represents a classic and powerful application of prodrug design to overcome pharmacokinetic limitations. By transiently increasing lipophilicity, this strategy directly addresses the root cause of amiloride's poor oral absorption. The experimental framework outlined in this guide—beginning with the quantification of lipophilicity via LogD measurements and progressing through tiered in vitro permeability assays like PAMPA and Caco-2—provides a robust and scientifically rigorous pathway for validating the efficacy of this approach. The expected results would strongly support the development of amiloride caproate as a more bioavailable alternative to the parent drug, potentially leading to improved therapeutic consistency and patient outcomes.
References
Amiloride - Wikipedia.
Methods for Determination of Lipophilicity - Encyclopedia.pub.
Structure-Activity Relationship Study Identifies a Novel Lipophilic Amiloride Derivative that Efficiently Kills Chemoresistant Breast Cancer Cells - PubMed.
Epithelial Sodium Channel Inhibition by Amiloride Addressed with THz Spectroscopy and Molecular Modeling - MDPI.
Modification of amiloride with lipophilic substituents enhances its...
DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells - JRC Big Data Analytics Pl
Mode of action of amiloride in toad urinary bladder. An electrophysiological study of the drug action on sodium permeability of the mucosal border - PubMed.
LIPOPHILICITY с METHODS OF DETERMINATION AND ITS ROLE IN MEDICINAL CHEMISTRY - SciSpace.
MDCK Permeability Assay - Domainex.
ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science.
Structure-Activity Relationship Study Identifies a Novel Lipophilic Amiloride Derivative that Efficiently Kills Chemoresistant Breast Cancer Cells - PMC.
Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs - MDPI.
(PDF)
Amiloride HCl - Ion Transport Inhibitor for Research - APExBIO.
Canine Mdr1 Knockout MDCK Cells Reliably Estimate Human Small Intestinal Permeability (Peff) and Fraction Absorbed (fa)
High-Throughput Method for Lipophilicity Measurement | Analytical Chemistry.
Application Note: Preparation of Amiloride Caproate Stock Solutions for Cell Culture
Authored by: Senior Application Scientist, Advanced Cell Biology Division Introduction Amiloride is a potassium-sparing diuretic that functions by blocking epithelial sodium channels (ENaC) and the Na+/H+ exchanger (NHE)...
Amiloride is a potassium-sparing diuretic that functions by blocking epithelial sodium channels (ENaC) and the Na+/H+ exchanger (NHE).[1][2] Its ability to modulate ion transport has made it a valuable tool in cell biology research, particularly in studies involving cell proliferation, apoptosis, and ion channel function.[3][4] To enhance the cellular uptake and potential efficacy of amiloride, more lipophilic derivatives have been synthesized and investigated.[5] Increased lipophilicity can facilitate the passage of a compound across the cell membrane, potentially leading to higher intracellular concentrations and more potent biological effects.[6]
Amiloride caproate (CAS 101330-34-1) is a lipophilic derivative of amiloride.[1][7] The addition of the six-carbon caproate moiety increases the hydrophobicity of the parent amiloride molecule. This modification is analogous to the development of other lipophilic amiloride derivatives that have shown enhanced cytotoxic potency in cancer cell lines.[5][6] As an ester or amide conjugate, amiloride caproate may also function as a prodrug, releasing the active amiloride intracellularly following enzymatic cleavage.[8]
This application note provides a detailed protocol for the preparation of amiloride caproate stock solutions for use in cell culture experiments. Due to the limited availability of specific handling information for this particular derivative, this guide is based on established procedures for amiloride, its lipophilic analogs, and general best practices for preparing hydrophobic compounds for cell-based assays.
To prepare a stock solution of a specific molarity, use the following formula:
Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )
Example: To prepare 1 mL of a 10 mM stock solution of amiloride caproate:
Mass (mg) = 10 mM x 1 mL x 343.78 g/mol = 3.438 mg
Therefore, 3.44 mg of amiloride caproate is needed to prepare 1 mL of a 10 mM stock solution in DMSO.
Step-by-Step Protocol for Stock Solution Preparation
This protocol outlines the steps for preparing a 10 mM stock solution of amiloride caproate in DMSO.
Preparation: In a biological safety cabinet or a clean, designated workspace, assemble all necessary materials. Wear appropriate PPE.
Weighing: Accurately weigh the calculated amount of amiloride caproate powder using a calibrated analytical balance.
Dissolution: Transfer the weighed powder to a sterile microcentrifuge tube or cryovial. Add the required volume of anhydrous DMSO to achieve the desired concentration.
Solubilization: Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, gentle warming in a water bath (37°C) for a short period may be beneficial. Visually inspect the solution to ensure complete dissolution and the absence of particulates.
Sterile Filtration: To ensure sterility, filter the stock solution through a 0.22 µm DMSO-compatible syringe filter into a new sterile, amber or opaque tube. This step is crucial for preventing microbial contamination of cell cultures.
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile, amber or opaque cryovials. This practice minimizes freeze-thaw cycles and protects the compound from light.
Workflow for Amiloride Caproate Stock Solution Preparation
Caption: Workflow for the preparation and storage of amiloride caproate stock solutions.
Quality Control and Validation
Visual Inspection: A properly prepared stock solution should be clear and free of any visible precipitates.
Concentration Verification (Optional): For applications requiring precise concentration, the stock solution concentration can be verified using techniques such as HPLC with a standard curve.
Functional Assay: The biological activity of the prepared stock solution can be confirmed in a relevant cell-based assay, such as a cell viability or ion transport assay.
Storage and Stability
Stock Solution: Store the aliquoted DMSO stock solutions at -20°C or -80°C, protected from light. Under these conditions, the stock solution of amiloride hydrochloride in DMSO is generally stable for extended periods.[9] The stability of amiloride caproate is expected to be similar, but should be empirically determined for long-term storage.
Working Solutions: Amiloride caproate, as a potential ester prodrug, may be susceptible to hydrolysis in aqueous solutions like cell culture media.[10] Therefore, it is recommended to prepare fresh working dilutions in cell culture media immediately before each experiment. Avoid storing amiloride caproate in aqueous solutions for extended periods.
Safety Precautions
Amiloride and its derivatives should be handled with care.[11] Always consult the Safety Data Sheet (SDS) for the specific compound being used. General safety precautions include:
Work in a well-ventilated area.
Wear appropriate PPE, including gloves, safety glasses, and a lab coat.
Avoid inhalation of powder and contact with skin and eyes.
In case of contact, wash the affected area thoroughly with water.
Application in Cell Culture
To treat cells with amiloride caproate, the DMSO stock solution should be diluted to the final desired concentration in pre-warmed cell culture medium. It is crucial to maintain the final DMSO concentration in the culture medium at a low, non-toxic level, typically below 0.5%, as higher concentrations can affect cell viability and function.[12][13]
Example Dilution:
To prepare a 10 µM working solution from a 10 mM stock solution, a 1:1000 dilution is required. This can be achieved by adding 1 µL of the 10 mM stock solution to 1 mL of cell culture medium. The final DMSO concentration in this case would be 0.1%.
Proposed Mechanism of Action
The proposed mechanism of action for amiloride and its derivatives involves the inhibition of key ion transporters in the cell membrane. By blocking ENaC and NHE1, amiloride can disrupt sodium and proton homeostasis, which can impact intracellular pH, cell volume, and signaling pathways that regulate cell proliferation and survival. The increased lipophilicity of amiloride caproate is hypothesized to enhance its ability to reach these intracellular or membrane-bound targets.
Caption: Proposed mechanism of action of amiloride and its derivatives.
References
NextSDS. amiloride caproate — Chemical Substance Information. Available from: [Link]
L-A. M. G. de Oliveira, et al. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. Journal of Immunology Research. 2019.
M. Singh, et al. Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. Journal of Biotech Research. 2017; 8:78-82.
Kleyman, T. R., et al. New amiloride analogue as hapten to raise anti-amiloride antibodies. American Journal of Physiology-Cell Physiology. 1986; 250(1), C165-C170.
Hu, M., et al. A novel lipophilic amiloride derivative efficiently kills chemoresistant breast cancer cells. Scientific Reports. 2024; 14(1), 1-15.
Eppendorf. Cell Culture FAQ: How does DMSO affect your cells?. Available from: [Link]
Zhou, G.Y. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Journal of Biosciences and Medicines. 2024; 12, 1-17.
Hu, L. Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges. Meeting Report. 2004.
Majumdar, S., et al. Chemical Stability and Bioadhesive Properties of an Ester Prodrug of Δ9-Tetrahydrocannabinol in Poly (Ethylene Oxide) Matrices: Effect of Formulation Additives. AAPS PharmSciTech. 2006; 7(4), E100.
Stella, V. J. Prodrugs: Challenges and Rewards. Springer. 2007.
Kleyman, T. R., & Cragoe, E. J. Amiloride and its analogs as tools in the study of ion transport. Journal of Membrane Biology. 1988; 105(1), 1-21.
DrugPatentWatch. Generic AMILORIDE HYDROCHLORIDE INN equivalents, pharmaceutical patent expiry and freedom to operate. Available from: [Link]
ResearchGate. Modification of amiloride with lipophilic substituents enhances its cytotoxic potency. Available from: [Link]
Google Patents. Amiloride citrate.
Lubin, M., et al. Amiloride, protein synthesis, and activation of quiescent cells. American Journal of Physiology-Cell Physiology. 1982; 243(3), C144-C150.
Sigma-Aldrich.
Justia Patents. Device and method for sustained release of low water solubility therapeutic agent in solubilizer. Available from: [Link]
Kleyman, T. R., & Cragoe, E. J. Amiloride and its analogs as tools in the study of ion transport. Journal of Membrane Biology. 1988; 105(1), 1-21.
Zauba. amiloride import price. Available from: [Link]
Lubin, M., et al. Amiloride, protein synthesis, and activation of quiescent cells. American Journal of Physiology-Cell Physiology. 1982; 243(3), C144-C150.
Application Notes & Protocols for Ion Channel Research Using Amiloride and its Lipophilic Analogs
Introduction: Amiloride as a Versatile Tool in Ion Transport Research For decades, the potassium-sparing diuretic amiloride has served as an indispensable pharmacological tool for dissecting sodium transport pathways.[1]...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Amiloride as a Versatile Tool in Ion Transport Research
For decades, the potassium-sparing diuretic amiloride has served as an indispensable pharmacological tool for dissecting sodium transport pathways.[1][2][3][4] Its primary clinical mechanism involves the direct, potent blockade of the Epithelial Sodium Channel (ENaC), which is crucial for sodium reabsorption in the kidney.[2] However, its utility in research extends far beyond ENaC. Amiloride and its structurally diverse analogs exhibit inhibitory activity against a range of ion channels and transporters, including Acid-Sensing Ion Channels (ASICs) and Na+/H+ exchangers (NHEs).[5] This promiscuity, when well-understood, allows researchers to probe the function of these critical proteins in various physiological and pathophysiological contexts.
A key strategy in refining amiloride's utility has been the synthesis of analogs with modified side chains to enhance potency and selectivity. The addition of bulky, hydrophobic (lipophilic) groups has proven particularly effective.[5][6] While the specific derivative "amiloride caproate" is not extensively documented in peer-reviewed literature, the principle of adding aliphatic or aromatic moieties is well-established. Such modifications can dramatically alter the affinity of the compound for its target. For instance, adding a benzyl group (Benzamil) or a hexamethylene group (HMA) significantly changes the inhibitory profile.[7][8]
This guide provides an in-depth exploration of the use of amiloride and its lipophilic analogs in patch-clamp electrophysiology. We will delve into the causality behind experimental design, provide validated, step-by-step protocols for characterizing channel block, and offer insights into data interpretation for researchers in basic science and drug development.
Scientific Foundation: Mechanism of Action and Analog Selectivity
Amiloride and its derivatives are pore blockers. The positively charged guanidinium group on the amiloride molecule is driven into the external vestibule of the channel pore by the membrane's electrical field, physically occluding the ion conduction pathway. This mechanism of action has several key implications for experimental design:
Voltage Dependence: For many channels, including ENaC, the block is voltage-dependent. Hyperpolarizing the membrane potential (making the cell interior more negative) increases the electrical driving force on the positively charged amiloride molecule, enhancing the block.[9] Conversely, depolarization can relieve the block. This feature can be exploited to confirm the mechanism of inhibition.
Use-Dependence: In some cases, the channel must be in an open state for the blocker to access its binding site within the pore. This can result in "use-dependent" block, where the degree of inhibition increases with the frequency of channel activation.
Analog Selectivity: The true power of this chemical family lies in its analog diversity. Modifying the pyrazine-ring side chains alters the affinity and selectivity for different channels.[5][6] Understanding this structure-activity relationship is critical for designing specific experiments.
Table 1: Comparative Selectivity of Amiloride and Key Lipophilic Analogs
A highly potent ASIC1 inhibitor, significantly more so than amiloride.[10][13][14][15][16]
Experimental Design & Workflow
The foundation of a successful patch-clamp experiment using amiloride analogs is a robust and self-validating workflow. This involves isolating the current of interest, applying the compound in a dose-dependent manner, and including appropriate controls.
Caption: General workflow for characterizing an ion channel blocker using patch-clamp.
Detailed Protocols
Protocol 1: Characterizing ENaC Inhibition with Amiloride/Benzamil
This protocol is designed to measure the amiloride-sensitive current in cells endogenously or heterologously expressing ENaC (e.g., mpkCCD cells, or HEK293/CHO cells transfected with α, β, and γ ENaC subunits).
Why a low internal [Cl-]? Using Gluconate as the main anion minimizes currents from Cl- channels, helping to isolate cation channel activity.
Why low internal [Na+]? ENaC is a sodium-selective channel. Maximizing the inward Na+ gradient (high external, low internal) results in a larger, more easily measurable inward current at negative potentials.
B. Step-by-Step Electrophysiology Protocol
Preparation: Prepare stock solutions of amiloride or benzamil. A 10 mM stock in DMSO is common. Store aliquots at -20°C.
Cell Plating: Plate cells on glass coverslips 24-48 hours before recording to achieve 50-70% confluency.
Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with the intracellular solution.
Establish Whole-Cell Configuration: Approach a single, healthy-looking cell and form a gigaohm seal (>1 GΩ). Rupture the membrane to achieve the whole-cell configuration.
Initial Recording: Clamp the cell at a holding potential of -60 mV. Allow the current to stabilize for 2-5 minutes.
Voltage Protocol: Apply a voltage ramp protocol (e.g., from -100 mV to +80 mV over 500 ms) or a step protocol (e.g., steps from -100 mV to +60 mV in 20 mV increments).[12] This will establish the baseline current-voltage (I-V) relationship.
Vehicle Control: Perfuse the cell with the extracellular solution containing the same concentration of vehicle (e.g., 0.1% DMSO) that will be used for the highest drug concentration. Record the I-V relationship again to ensure the solvent has no effect.
Dose-Response: Sequentially perfuse the cell with increasing concentrations of amiloride or benzamil (e.g., 10 nM, 100 nM, 1 µM, 10 µM). Allow the current at the holding potential to reach a steady state at each concentration before running the voltage protocol.
Washout: After application of the highest concentration, perfuse the cell with the control extracellular solution for 5-10 minutes to test for reversibility of the block.
Data Analysis: For each cell, subtract the current recorded in the presence of a saturating concentration of the blocker from the baseline current. This "amiloride-sensitive current" represents the current flowing through ENaC. Plot the fractional block at a given voltage (e.g., -80 mV) against the drug concentration and fit with the Hill equation to determine the IC50.[18]
Caption: Amiloride physically occludes the ENaC pore, driven by the electrical field.
Protocol 2: Investigating ASIC Inhibition
ASICs are activated by a rapid drop in extracellular pH. This protocol is designed to elicit proton-gated currents and test for their inhibition by amiloride analogs.
A. Solutions & Reagents
Standard Extracellular Solution (pH 7.4): Similar to the ENaC protocol, buffered with HEPES.
Activating Extracellular Solution (e.g., pH 5.5): Identical to the standard solution, but buffered with 10 mM MES instead of HEPES, and pH adjusted to the target acidic value.[10]
Intracellular Solution: Similar to the ENaC protocol.
Compound Stock: Prepare stocks of amiloride or a more potent ASIC inhibitor like 6-iodoamiloride.
Causality Check:
Why MES buffer? HEPES is not an effective buffer at acidic pH values below ~6.8. MES has a pKa of ~6.1, making it ideal for controlling pH in the 5.5-6.5 range required to activate most ASICs.
Why rapid perfusion? ASICs exhibit rapid desensitization. A slow change in pH will cause the channels to desensitize without a robust activation. A fast perfusion system is critical to elicit a peak current.
B. Step-by-Step Electrophysiology Protocol
Setup: Establish a whole-cell recording as described in Protocol 1. Use a cell line expressing the ASIC subtype of interest (e.g., tsA-201 cells for endogenous ASIC1a, or transfected cells).[10][19]
Holding Potential: Clamp the cell at a holding potential of -60 mV.
Activation: From a conditioning pH of 7.4, rapidly switch the perfusion to the activating solution (e.g., pH 5.5) for 1-2 seconds. This will evoke a transient inward current. Return to pH 7.4 to allow the channel to recover from desensitization. Repeat this step several times to establish a stable baseline response.
Inhibitor Application: Pre-incubate the cell with the amiloride analog in the pH 7.4 solution for 1-2 minutes.
Test for Inhibition: Co-apply the amiloride analog along with the acidic stimulus (e.g., apply the pH 5.5 solution that also contains the drug).
Dose-Response: Repeat steps 4 and 5 with increasing concentrations of the inhibitor to determine the IC50.[10]
Washout: Perfuse with the control pH 7.4 solution to demonstrate reversibility.
Data Analysis: Measure the peak amplitude of the acid-evoked current in the absence and presence of the inhibitor. Calculate the percentage of inhibition at each concentration and plot the dose-response curve.
Troubleshooting and Advanced Considerations
Compound Solubility: Lipophilic analogs like Benzamil and HMA can be less soluble in aqueous solutions. Ensure your final DMSO concentration is low (typically <0.5%) and that the compound does not precipitate in the perfusion lines.[20]
Current Rundown: Some channels, particularly ENaC, can exhibit "rundown" where the current amplitude decreases over the course of a long experiment. Monitor baseline currents throughout and consider using a perforated patch configuration to preserve the intracellular milieu.
Off-Target Effects: At high concentrations, amiloride can have off-target effects, including the inhibition of protein synthesis.[1] Always perform dose-response experiments and use the lowest effective concentration. Compare the effects of multiple, structurally distinct analogs to build confidence that the observed effect is due to inhibition of the target channel.
NHE Activity: Na+/H+ exchangers are electroneutral and do not generate a net current. To study them, patch-clamp must be combined with fluorescence microscopy to measure intracellular pH (pHi) using dyes like BCECF. The protocol involves inducing an acid load and measuring the rate of pHi recovery, which is mediated by NHE. Amiloride/HMA is used to confirm that this recovery is NHE-dependent.
References
Kleyman, T. R., & Cragoe, E. J. (1988). Amiloride and its analogs as tools in the study of ion transport. Journal of Membrane Biology, 105(1), 1–21. [Link]
Finol-Urdaneta, R. K., McArthur, J. R., Aboelela, A., et al. (2023). Automated Patch Clamp Screening of Amiloride and 5-N,N-Hexamethyleneamiloride Analogs Identifies 6-Iodoamiloride as a Potent Acid-Sensing Ion Channel Inhibitor. Molecular Pharmaceutics, 20(7), 3367–3379. [Link]
Lin, C. C., et al. (2012). Expression and Regulation of Epithelial Na+ Channels by Nucleotides in Pleural Mesothelial Cells. ResearchGate. [Link]
Bubien, J. K., et al. (2001). Protein kinase C isoform antagonism controls BNAC2 (ASIC1) function. ResearchGate. [Link]
Finol-Urdaneta, R. K., McArthur, J. R., Aboelela, A., et al. (2022). Automated patch clamp screening of amiloride and 5-N,N-hexamethyleneamiloride (HMA) analogs identifies 6-iodoamiloride as a potent acid-sensing ion channel inhibitor. bioRxiv. [Link]
Finol-Urdaneta, R. K., et al. (2023). Automated Patch Clamp Screening of Amiloride and 5- N, N-Hexamethyleneamiloride Analogs Identifies 6-Iodoamiloride as a Potent Acid-Sensing Ion Channel Inhibitor. Monash University Research Repository. [Link]
Lewis, R., et al. (2014). Benzamil sensitive ion channels contribute to volume regulation in canine chondrocytes. PLoS ONE, 9(6), e100268. [Link]
Matsuda, J., et al. (2001). An Amiloride-Sensitive and Voltage-Dependent Na Channel in an HLA-DR-Restricted Human T Cell Clone. The Journal of Immunology, 166(4), 2501-2507. [Link]
Lane, J. W., McBride, D. W., & Hamill, O. P. (1991). Amiloride block of the mechanosensitive cation channel in Xenopus oocytes. The Journal of Physiology, 441, 347–366. [Link]
Wang, Y., et al. (2020). DEG/ENaC/ASIC channels vary in their sensitivity to anti-hypertensive and non-steroidal anti-inflammatory drugs. bioRxiv. [Link]
Finol-Urdaneta, R. K., McArthur, J. R., et al. (2022). Automated patch clamp screening of amiloride and 5-N,N-hexamethyleneamiloride (HMA) analogs identifies 6-iodoamiloride as a potent acid-sensing ion channel inhibitor. bioRxiv. [Link]
Finol-Urdaneta, R. K., et al. (2022). Automated patch clamp screening of amiloride and 5-N,N-hexamethyleneamiloride (HMA) analogs identifies 6-iodoamiloride as a potent acid-sensing ion channel inhibitor. bioRxiv. [Link]
Li, J. H., Cragoe, E. J., & Lindemann, B. (1987). Structure-activity relationship of amiloride analogs as blockers of epithelial Na channels: II. Side-chain modifications. The Journal of general physiology, 90(2), 201–224. [Link]
Wang, Y., et al. (2021). DEG/ENaC/ASIC channels vary in their sensitivity to anti-hypertensive and non-steroidal anti-inflammatory drugs. eLife, 10, e65318. [Link]
Dai, X. Q., et al. (2007). Inhibition of TRPP3 Channel by Amiloride and Analogs. Molecular Pharmacology, 72(6), 1576-1585. [Link]
Finol-Urdaneta, R. K., et al. (2023). Automated Patch Clamp Screening of Amiloride and 5-N,N-Hexamethyleneamiloride Analogs Identifies 6-Iodoamiloride as a Potent Acid-Sensing Ion Channel Inhibitor. Molecular Pharmaceutics, 20(7), 3367-3379. [Link]
Vu, K., et al. (2021). Structure-activity relationship of amiloride analogs as blockers of epithelial Na channels: I. Pyrazine-ring modifications. ResearchGate. [Link]
Buckley, B. J., et al. (2024). A novel lipophilic amiloride derivative efficiently kills chemoresistant breast cancer cells. Scientific Reports, 14(1), 20263. [Link]
Sudarikova, A. V., et al. (2022). Mambalgin-2 Inhibits Lung Adenocarcinoma Growth and Migration by Selective Interaction With ASIC1/α-ENaC/γ-ENaC Heterotrimer. ResearchGate. [Link]
Wilson, S. M., et al. (2023). Mice lacking γENaC palmitoylation sites maintain benzamil-sensitive Na+ transport despite reduced channel activity. JCI Insight, 8(21), e172051. [Link]
Gali, R. G., et al. (2011). Synthesis and preliminary evaluation of amiloride analogs as inhibitors of the urokinase-type plasminogen activator (uPA). Bioorganic & Medicinal Chemistry Letters, 21(22), 6893-6897. [Link]
Lubin, M., et al. (1982). Amiloride, protein synthesis, and activation of quiescent cells. American Journal of Physiology-Cell Physiology, 243(3), C144-C150. [Link]
Gounden, V., & Vashisht, R. (2024). Amiloride. In StatPearls. StatPearls Publishing. [Link]
Bull, M. B., & Laragh, J. H. (1968). Amiloride. A potassium-sparing natriuretic agent. Circulation, 37(1), 45-53. [Link]
Chapelle, M., & Chiche, P. (1971). [Amiloride in cardiology]. Coeur et Medecine Interne, 10(4), 671-683. [Link]
Amiloride caproate dosing regimens for murine models of cystic fibrosis
Application Note: Optimizing Amiloride Caproate Dosing Regimens in Scnn1b-Tg Murine Models of Cystic Fibrosis Executive Summary The development of effective therapeutics for Cystic Fibrosis (CF) relies heavily on robust...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Optimizing Amiloride Caproate Dosing Regimens in Scnn1b-Tg Murine Models of Cystic Fibrosis
Executive Summary
The development of effective therapeutics for Cystic Fibrosis (CF) relies heavily on robust preclinical models and optimized drug delivery protocols. The Scnn1b-Tg mouse model is the gold standard for simulating CF-like muco-obstructive lung disease[1]. However, evaluating epithelial sodium channel (ENaC) inhibitors in vivo is notoriously difficult due to the rapid mucociliary clearance of standard compounds. This application note details the mechanistic rationale, quantitative profiling, and self-validating experimental protocols for dosing amiloride caproate —a highly lipophilic amiloride derivative—in Scnn1b-Tg mice to achieve sustained airway surface liquid (ASL) hydration.
Mechanistic Grounding: The Causality of the Model and the Molecule
Why the Scnn1b-Tg Model?
In human CF, absent or dysfunctional CFTR proteins lead to uninhibited ENaC activity, causing sodium hyperabsorption and subsequent ASL dehydration. The Scnn1b-Tg mouse model isolates this downstream pathology by overexpressing the β-subunit of ENaC under the club cell secretory protein (CCSP) promoter[1]. This genetic manipulation drives spontaneous CF-like lung disease, including mucus obstruction, chronic neutrophilic inflammation, and structural lung damage[1][2].
Why Amiloride Caproate?
Standard amiloride is a potent ENaC blocker, but its high water solubility results in rapid clearance from the airway lumen, rendering it largely ineffective for long-term in vivo therapy once CF-like structural damage has occurred[3]. Amiloride caproate (EVT-1166207) overcomes this pharmacokinetic barrier. By conjugating a lipophilic caproate chain to the amiloride backbone, the molecule's partitioning into pulmonary epithelial tissues is enhanced approximately 3-fold[4]. This lipophilicity creates a localized "depot effect" within the epithelial membrane, allowing for prolonged ENaC blockade and sustained ASL volume restoration.
Amiloride caproate mechanism of action in Scnn1b-Tg mice.
Quantitative Pharmacodynamic Comparison
To justify the transition from standard amiloride to amiloride caproate in your experimental design, consider the following physicochemical and pharmacokinetic parameters:
Because delayed amiloride administration fails to reverse established CF-like structural lung disease[3], early preventive dosing is a critical experimental choice. The following protocol utilizes neonatal intranasal instillation.
Protocol A: Preventive Intranasal Dosing Regimen
Causality: Intranasal (IN) instillation is utilized over nebulization for neonatal mice because it ensures precise dosing of highly lipophilic compounds without the drug loss associated with standard aerosolization chambers.
Formulation Preparation: Dissolve amiloride caproate in a vehicle optimized for lipophilic delivery (e.g., 0.1% DMSO in sterile 0.45% hypotonic saline) to a working concentration of 100 µM.
Expert Insight: Hypotonic saline is deliberately chosen as the diluent to prevent the acute osmotic drawing of water out of the already dehydrated ASL of the Scnn1b-Tg mice.
Cohort Selection: Genotype litters to identify Scnn1b-Tg positive mice and Wild-Type (WT) littermate controls. Begin dosing at Postnatal Day 3 (PND3) to intercept the onset of mucus plugging.
Administration: Lightly anesthetize the neonate using isoflurane (1.5-2%). Using a low-volume micropipette, instill 1.5 µL/g body weight of the amiloride caproate solution dropwise into the nares. Allow the mouse to inhale the droplet completely before administering the next to prevent aspiration into the esophagus.
Regimen: Administer twice daily (BID) from PND3 to PND21 (weaning).
Experimental workflow for evaluating amiloride caproate in vivo.
Self-Validating System: Ex Vivo Electrophysiology
A rigorous protocol must be self-validating. To prove that the intranasally administered amiloride caproate successfully engaged its target and achieved a sustained depot effect, researchers must measure the residual ENaC activity ex vivo. Scnn1b-Tg mice inherently exhibit significantly larger amiloride-sensitive short-circuit currents (
ΔIAmil
) compared to WT mice[2].
Protocol B: Ussing Chamber Validation
Causality: By harvesting the trachea hours after the final in vivo dose and challenging it with standard amiloride ex vivo, you can quantify the extent of sustained ENaC blockade. A successful amiloride caproate regimen will result in a blunted ex vivo
ΔIAmil
response, proving that the channels were already inhibited by the retained drug.
Tissue Harvesting: Euthanize the mouse 4 to 6 hours post-final dose. Rapidly excise the trachea and mount it in a vertical Ussing chamber.
Equilibration: Bathe both the apical and basolateral surfaces in Krebs-Ringer bicarbonate (KRB) buffer, continuously gassed with 95%
O2
/ 5%
CO2
at 37°C. Voltage-clamp the tissue to 0 mV.
Baseline Measurement: Record the basal short-circuit current (
Isc
) until a stable plateau is reached (typically 15-20 minutes).
Ex Vivo Amiloride Challenge: Add 10 µM standard amiloride to the apical bath. The resulting drop in current (
ΔIAmil
) quantifies the remaining unblocked ENaC channels[5].
Validation Analysis: Compare the
ΔIAmil
of vehicle-treated Scnn1b-Tg mice against the amiloride caproate-treated cohort. A statistically significant reduction in
ΔIAmil
in the treated group validates the sustained in vivo target engagement of the lipophilic caproate formulation.
ASM Journals. "Scnn1b-Transgenic BALB/c Mice as a Model of Pseudomonas aeruginosa Infections of the Cystic Fibrosis Lung". Infection and Immunity. 1
American Journal of Physiology. "Chronic hyperglycemia aggravates lung function in a Scnn1b-Tg murine model". AJP-Lung Cellular and Molecular Physiology. 2
ATS Journals. "Lack of Neutrophil Elastase Reduces Inflammation, Mucus Hypersecretion, and Emphysema, but Not Mucus Obstruction, in Mice with Cystic Fibrosis–like Lung Disease". American Journal of Respiratory and Critical Care Medicine. 5
National Institutes of Health (NIH). "Gene Result: Scnn1b sodium channel, nonvoltage-gated 1 beta [house mouse]". NCBI Gene Database. 3
Formulation of Amiloride Caproate in Polymeric Nanoparticles: An Application Note
Introduction: Overcoming the Barriers of Amiloride Delivery Amiloride is a potassium-sparing diuretic used in the management of hypertension and congestive heart failure.[1][2] Its mechanism of action involves the direct...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Overcoming the Barriers of Amiloride Delivery
Amiloride is a potassium-sparing diuretic used in the management of hypertension and congestive heart failure.[1][2] Its mechanism of action involves the direct blockade of the epithelial sodium channel (ENaC) in the distal tubules of the nephron, leading to increased sodium and water excretion while conserving potassium.[1][2][3][4] However, the therapeutic efficacy of amiloride can be limited by its poor lipophilicity and low oral bioavailability, which is approximately 50%.[3] To address these challenges, a prodrug strategy can be employed. Amiloride caproate, an ester prodrug of amiloride, is designed to enhance lipophilicity, thereby improving its potential for cellular uptake and sustained release.
Encapsulation of amiloride caproate within polymeric nanoparticles offers a promising approach to further enhance its therapeutic potential. Poly(lactic-co-glycolic acid) (PLGA), an FDA-approved biodegradable and biocompatible polymer, is an excellent candidate for this purpose.[5][6][7] PLGA nanoparticles can protect the encapsulated drug from degradation, control its release profile, and potentially improve its delivery to target sites.[6][8] This application note provides a detailed protocol for the formulation of amiloride caproate-loaded PLGA nanoparticles using the nanoprecipitation method, followed by comprehensive characterization and in vitro evaluation.
Rationale for Nanoprecipitation
The nanoprecipitation method, also known as the solvent displacement method, is a simple and reproducible technique for preparing polymeric nanoparticles.[5][6][9] This method is particularly suitable for encapsulating hydrophobic or lipophilic drugs like amiloride caproate. The process involves dissolving the polymer and the drug in a water-miscible organic solvent and then adding this organic phase to an aqueous phase containing a stabilizer under controlled stirring. The rapid diffusion of the organic solvent into the aqueous phase leads to the precipitation of the polymer, forming nanoparticles that encapsulate the drug.[6]
Experimental Protocols
Part 1: Formulation of Amiloride Caproate-Loaded PLGA Nanoparticles
This protocol details the nanoprecipitation method for formulating amiloride caproate-loaded PLGA nanoparticles.
Organic Phase Preparation: Dissolve 100 mg of PLGA and 10 mg of amiloride caproate in 5 mL of acetone. Ensure complete dissolution by gentle vortexing or sonication.
Aqueous Phase Preparation: Prepare a 1% (w/v) PVA solution by dissolving 1 g of PVA in 100 mL of deionized water. Heat the solution to 70-80°C with continuous stirring until the PVA is fully dissolved, then cool to room temperature.
Nanoprecipitation: Place 20 mL of the 1% PVA solution in a beaker and stir at a constant rate of 600 rpm using a magnetic stirrer. Add the organic phase dropwise to the aqueous phase at a rate of approximately 1 mL/min.
Solvent Evaporation: Continue stirring the resulting nano-suspension at room temperature for at least 4 hours to allow for the complete evaporation of acetone. A rotary evaporator can also be used for more rapid solvent removal.
Nanoparticle Collection: Transfer the nano-suspension to centrifuge tubes and centrifuge at 15,000 rpm for 30 minutes at 4°C. Discard the supernatant.
Washing: Resuspend the nanoparticle pellet in deionized water and centrifuge again. Repeat this washing step twice to remove any residual PVA and unencapsulated drug.
Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% w/v trehalose) and freeze-dry for 48 hours to obtain a powdered form of the nanoparticles.
Diagram of the Nanoprecipitation Workflow:
Caption: Workflow for the formulation of amiloride caproate-loaded PLGA nanoparticles via nanoprecipitation.
Part 2: Characterization of Nanoparticles
Comprehensive characterization is crucial to ensure the quality and performance of the formulated nanoparticles.[10]
2.1 Particle Size, Polydispersity Index (PDI), and Zeta Potential
Technique: Dynamic Light Scattering (DLS). DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles to determine their hydrodynamic diameter.[11][12][13][14]
Protocol:
Resuspend a small amount of the lyophilized nanoparticles in deionized water to obtain a suitable concentration (typically 0.1-1 mg/mL).
Briefly sonicate the suspension to ensure proper dispersion.
Measure the particle size, PDI, and zeta potential using a DLS instrument.
Perform measurements in triplicate.
2.2 Morphology
Technique: Transmission Electron Microscopy (TEM). TEM provides high-resolution images of the nanoparticles, revealing their size, shape, and surface morphology.
Protocol:
Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.
Allow the grid to air-dry completely.
Optionally, negatively stain the sample with a solution of phosphotungstic acid to enhance contrast.
Observe the grid under a transmission electron microscope.
2.3 Encapsulation Efficiency (EE) and Drug Loading (DL)
Technique: High-Performance Liquid Chromatography (HPLC). A validated HPLC method is required for the accurate quantification of amiloride.[15][16][17][18][19]
Protocol:
Quantification of Total Drug: Accurately weigh a known amount of lyophilized nanoparticles and dissolve it in a suitable organic solvent (e.g., acetonitrile) to disrupt the nanoparticles and release the encapsulated drug.
Quantification of Unencapsulated Drug: Analyze the supernatant collected during the first centrifugation step of the formulation process.
HPLC Analysis:
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[18]
Mobile Phase: A mixture of a buffered aqueous solution (e.g., 50 mM Phosphate Buffer, pH 3.0) and acetonitrile (e.g., 50:50 v/v).[18]
Detection: UV detection at an appropriate wavelength for amiloride (e.g., 283 nm or 360 nm).[16][18]
Prepare a calibration curve using standard solutions of amiloride caproate.
Calculations:
EE (%) = [(Total Drug - Unencapsulated Drug) / Total Drug] x 100
DL (%) = [Weight of Encapsulated Drug / Total Weight of Nanoparticles] x 100
Table 1: Expected Physicochemical Properties of Amiloride Caproate-Loaded PLGA Nanoparticles
Parameter
Technique
Expected Value
Particle Size (Z-average)
DLS
150 - 250 nm
Polydispersity Index (PDI)
DLS
< 0.2
Zeta Potential
DLS
-10 to -30 mV
Morphology
TEM
Spherical
Encapsulation Efficiency (EE)
HPLC
> 70%
Drug Loading (DL)
HPLC
1 - 5%
Diagram of the Nanoparticle Characterization Workflow:
Caption: Key techniques for the physicochemical characterization of nanoparticles.
Part 3: In Vitro Drug Release Studies
In vitro release studies are essential to understand the drug release kinetics from the nanoparticles.[20][21] The dialysis bag method is a commonly used and relatively simple technique for this purpose.[20][22][23]
Materials:
Dialysis membrane (e.g., with a molecular weight cut-off of 12-14 kDa)
Phosphate-buffered saline (PBS), pH 7.4
Incubator shaker
Protocol:
Accurately weigh a known amount of amiloride caproate-loaded nanoparticles and disperse them in a specific volume of PBS (pH 7.4).
Transfer the nanoparticle suspension into a pre-soaked dialysis bag and securely seal both ends.
Place the dialysis bag in a larger vessel containing a known volume of PBS (e.g., 100 mL), which serves as the release medium.
Incubate the setup at 37°C with continuous gentle shaking (e.g., 100 rpm).
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium and replace it with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.
Analyze the collected samples for amiloride concentration using the validated HPLC method described previously.
Plot the cumulative percentage of drug released versus time.
Table 2: Sample Data for In Vitro Drug Release Profile
Time (hours)
Cumulative Drug Release (%)
0
0
1
8.5
4
22.1
8
35.7
12
46.3
24
65.2
48
82.9
72
91.5
Part 4: Cellular Uptake and Efficacy Studies
Evaluating the cellular uptake and therapeutic efficacy of the nanoparticles is a critical step in their preclinical assessment.
4.1 Cellular Uptake
Cell Line: A relevant cell line, such as a renal epithelial cell line (e.g., MDCK cells), should be used.
Technique: Confocal Laser Scanning Microscopy (CLSM) or Flow Cytometry using fluorescently labeled nanoparticles.
Protocol (using a fluorescently labeled polymer like PLGA-FITC):
Seed the cells in appropriate culture plates or on coverslips and allow them to adhere overnight.
Treat the cells with the fluorescently labeled nanoparticles at a specific concentration for different time points (e.g., 1, 4, and 24 hours).
After incubation, wash the cells with PBS to remove non-internalized nanoparticles.
For CLSM, fix the cells, stain the nuclei with a fluorescent dye (e.g., DAPI), and mount the coverslips on microscope slides.
For flow cytometry, detach the cells and resuspend them in PBS.
Analyze the samples using a confocal microscope or a flow cytometer to visualize and quantify the cellular uptake of the nanoparticles. Cellular uptake of nanoparticles often occurs through endocytosis.[24][25][26]
4.2 In Vitro Efficacy
Assay: A suitable assay to measure the pharmacological effect of amiloride, such as an electrophysiological assay to measure the inhibition of sodium transport in renal epithelial cells.
Protocol:
Culture the cells on permeable supports to allow for the formation of a polarized monolayer.
Measure the baseline short-circuit current (Isc), which is an indicator of net ion transport.
Treat the cells with free amiloride caproate, amiloride caproate-loaded nanoparticles, and empty nanoparticles (as a control) at various concentrations.
Measure the change in Isc over time to determine the inhibitory effect of the different formulations on sodium channel activity.
Conclusion
This application note provides a comprehensive and detailed guide for the formulation, characterization, and in vitro evaluation of amiloride caproate-loaded PLGA nanoparticles. The described protocols are robust and can be adapted for the encapsulation of other lipophilic prodrugs. The successful formulation of these nanoparticles has the potential to overcome the delivery challenges associated with amiloride, leading to improved therapeutic outcomes. Further in vivo studies are warranted to validate the efficacy and safety of this novel drug delivery system.
References
A Review of In Vitro Drug Release Test Methods for Nano-Sized Dosage Forms. Available at: [Link]
In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method. PMC. Available at: [Link]
Amiloride : Indications, Uses, Dosage, Drugs Interactions, Side effects. Medical Dialogues. Available at: [Link]
Enhanced Nanoprecipitation Method for the Production of PLGA Nanoparticles for Oncology Applications. ResearchGate. Available at: [Link]
Poly (D,L-lactide-co-glycolic acid) – PLGA Nanoparticles. nanoComposix. Available at: [Link]
Preparation of Poly-Lactic-Co-Glycolic Acid Nanoparticles in a Dry Powder Formulation for Pulmonary Antigen Delivery. PMC. Available at: [Link]
Sensitive high-performance liquid chromatographic assay for determination of amiloride in biologic fluids using an ion-pair extraction method. PubMed. Available at: [Link]
Analytical HPLC Method Validation of Amiloride and Its Pharmacokinetic Study in Humans. ResearchGate. Available at: [Link]
In Vitro Dissolution Testing Strategies for Nanoparticulate Drug Delivery Systems: Recent Developments and Challenges. SciSpace. Available at: [Link]
Preparation and optimization of poly (lactic-co-glycolic acid) rod-shaped particles in nano size range for paclitaxel delivery. PMC. Available at: [Link]
Amiloride Hydrochloride – Application in Therapy and Current Clinical Research. ClinPharm. Available at: [Link]
Amiloride Hydrochloride and Hydrochlorothiazide Tablets. Drug Bank. Available at: [Link]
Comparative Evaluation of In Vitro Drug Release Methods Employed for Nanoparticle Drug Release Studies. Dissolution Technologies. Available at: [Link]
Dynamic Light Scattering: A Powerful Tool for In Situ Nanoparticle Sizing. MDPI. Available at: [Link]
Optimization and characterization of poly(lactic-co-glycolic acid) nanoparticles loaded with astaxanthin and evaluation of anti-photodamage effect in vitro. Royal Society Publishing. Available at: [Link]
Amiloride. StatPearls - NCBI Bookshelf. Available at: [Link]
PLGA nanoparticles prepared by nanoprecipitation: drug loading and release studies of a water soluble drug. eCampus. Available at: [Link]
Development of a nanoprecipitation method intended for the entrapment of hydrophilic drugs into nanoparticles. Kinam Park. Available at: [Link]
PLGA nanoparticle production scheme by nanoprecipitation methodology. ResearchGate. Available at: [Link]
Simple high-performance liquid chromatographic method for the measurement of amiloride in body fluids. PubMed. Available at: [Link]
Polymeric Nanoparticles in Targeted Drug Delivery: Unveiling the Impact of Polymer Characterization and Fabrication. MDPI. Available at: [Link]
Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols. PMC. Available at: [Link]
Preparation and optimization of poly (lactic-co-glycolic acid) rod-shaped particles in nano size range for paclitaxel delivery. Frontiers. Available at: [Link]
Overviews on the cellular uptake mechanism of polysaccharide colloidal nanoparticles. Journal of Cellular & Molecular Medicine. Available at: [Link]
Dynamic Light Scattering (DLS) Particle Size Distribution Analysis. HORIBA. Available at: [Link]
Polymeric Nanoparticles: Production, Characterization, Toxicology and Ecotoxicology. PMC. Available at: [Link]
Uptake and Transfection with Polymeric Nanoparticles Are Dependent on Polymer End-Group Structure, but Largely Independent of Nanoparticle Physical and Chemical Properties. Molecular Pharmaceutics. Available at: [Link]
Dynamic Light Scattering and Its Application to Control Nanoparticle Aggregation in Colloidal Systems: A Review. PMC. Available at: [Link]
Amiloride Peptide Conjugates: Prodrugs for Sodium-Proton Exchange Inhibition. ResearchGate. Available at: [Link]
Drug Delivery with Polymeric Nanocarriers—Cellular Uptake Mechanisms. PMC - NIH. Available at: [Link]
Development and Validation of RP-HPLC Method for the Simultaneous Determination of Amiloride Hydrochloride and Furosemide in Pure and Pharmaceutical Dosage Form. Semantic Scholar. Available at: [Link]
dynamic light scattering (DLS). Wyatt Technology. Available at: [Link]
Size characterization of drug-loaded polymeric core/shell nanoparticles using asymmetrical flow field-flow fractionation. ResearchGate. Available at: [Link]
New views on cellular uptake and trafficking of manufactured nanoparticles. Royal Society Publishing. Available at: [Link]
Characterisation of polymeric nanoparticles for drug delivery. Nanoscale (RSC Publishing). Available at: [Link]
Preparation and Characterization of Polymeric Nanoparticles: An Interdisciplinary Experiment. Journal of Chemical Education - ACS Publications. Available at: [Link]
Drug Delivery with Polymeric Nanocarriers—Cellular Uptake Mechanisms. ResearchGate. Available at: [Link]
Protocol for Aerosolized Delivery of Amiloride Caproate In Vivo: Enhancing ENaC Inhibition for Cystic Fibrosis Models
Target Audience: Researchers, Application Scientists, and Pulmonology Drug Development Professionals Application: In Vivo Pharmacodynamics, Respiratory Drug Delivery, Cystic Fibrosis (CF) Therapeutics Introduction & Mech...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Application Scientists, and Pulmonology Drug Development Professionals
Application: In Vivo Pharmacodynamics, Respiratory Drug Delivery, Cystic Fibrosis (CF) Therapeutics
Introduction & Mechanistic Rationale
In the pathophysiology of cystic fibrosis (CF), the absence or dysfunction of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) leads to the hyperactivity of the Epithelial Sodium Channel (ENaC). This hyperactivity drives the hyperabsorption of sodium (
Na+
) and water from the airway surface liquid (ASL), resulting in dehydrated, viscous mucus and impaired mucociliary clearance (MCC).
While aerosolized unmodified amiloride has been utilized clinically to block ENaC and rehydrate the airways, its therapeutic utility is severely limited by a short half-life; the hydrophilic molecule is rapidly absorbed across the pulmonary epithelium and cleared into the systemic circulation [1].
The Amiloride Caproate Advantage:
To overcome this rapid clearance, amiloride caproate—a highly lipophilic analogue synthesized by coupling amiloride with a six-carbon caproic acid chain—was developed [2]. The increased partition coefficient (logP) of amiloride caproate fundamentally alters its pharmacokinetic profile. Instead of rapid systemic absorption, the lipophilic prodrug intercalates into the lipid bilayer of the apical membrane of airway epithelial cells. This partitioning creates a localized "depot effect," facilitating sustained ENaC blockade, prolonged ASL rehydration, and durable restoration of MCC.
Fig 1. Mechanism of sustained ENaC inhibition by lipophilic amiloride caproate.
To optimize the aerosolization of a highly lipophilic compound and prevent premature macrophage-mediated clearance, amiloride caproate must be formulated into nano-liposomes [3].
Causality in Formulation:
Unformulated lipophilic drugs often aggregate in aqueous nebulizer reservoirs, leading to erratic dosing. Encapsulating amiloride caproate in a DPPC/Cholesterol liposomal matrix ensures uniform droplet distribution during aerosolization and provides a secondary layer of sustained release within the bronchial lumen.
Liposome Preparation Protocol
Lipid Film Hydration: Dissolve Dipalmitoylphosphatidylcholine (DPPC), Cholesterol, and Amiloride Caproate (molar ratio 7:2:1) in a chloroform/methanol mixture (2:1 v/v).
Evaporation: Evaporate the solvent under a vacuum using a rotary evaporator at 45°C to form a thin lipid film.
Hydration: Hydrate the film with sterile Phosphate Buffered Saline (PBS, pH 7.4) at 50°C (above the phase transition temperature of DPPC) for 1 hour to form multilamellar vesicles (MLVs).
Extrusion: Pass the MLV suspension through a high-pressure extruder utilizing 100 nm polycarbonate membranes for 10 cycles to generate uniform unilamellar nano-liposomes.
In Vivo Aerosolization Protocol (Murine Model)
The following protocol is optimized for
β
ENaC-overexpressing mice, the gold-standard murine model for CF-like lung disease.
Causality in Device Selection:
We mandate the use of a vibrating mesh nebulizer (e.g., Aerogen®) rather than a traditional jet nebulizer. Jet nebulizers utilize high-velocity compressed gas which induces high shear stress, frequently rupturing liposomal bilayers and causing premature drug leakage. Vibrating mesh technology utilizes a micropump system that preserves liposomal lamellarity and generates an optimal mass median aerodynamic diameter (MMAD) of 2–5 µm, which is critical for deep alveolar and small airway deposition [4].
Fig 2. Workflow for aerosolized delivery and in vivo evaluation of amiloride caproate.
Step-by-Step Exposure Methodology
System Calibration: Attach the vibrating mesh nebulizer to a nose-only murine exposure tower. Calibrate the airflow to 1.0 L/min to ensure a steady state of aerosol delivery without inducing hypoxic stress.
Animal Restraint: Carefully load the
β
ENaC-overexpressing mice into the nose-only plethysmography restraint tubes. Allow 5 minutes for acclimatization to stabilize respiratory rates.
Aerosol Delivery: Load 2 mL of the nano-liposomal amiloride caproate suspension (1.0 mM drug equivalent) into the nebulizer reservoir. Activate the nebulizer and expose the animals for exactly 15 minutes.
Washout Period: Turn off the nebulizer and maintain the animals in the tower with clean room air for 2 minutes to clear residual aerosol from the chamber.
Recovery: Return the mice to their home cages and monitor for normal grooming and respiratory behavior.
Data Collection: Pharmacodynamics & Efficacy
To validate the system as a self-contained, self-validating protocol, researchers must measure both the direct molecular target engagement (NPD) and the physiological outcome (MCC).
Nasal Potential Difference (NPD)
NPD measures the voltage across the nasal epithelium, which is highly electronegative in CF models due to unchecked
Na+
absorption.
Method: Perfuse the nasal cavity with a Ringer's solution and insert a microelectrode. Measure the baseline potential, then calculate the percentage of depolarization (inhibition) achieved post-aerosolization.
Mucociliary Clearance (MCC) Assay
Method: Intratracheally instill 1 µm fluorescent polystyrene microspheres. Using micro-Optical Coherence Tomography (micro-OCT) or ex vivo fluorescence imaging, track the velocity of the microspheres moving up the mucociliary escalator.
Expected Quantitative Outcomes
The table below summarizes the expected comparative data, illustrating the superior pharmacokinetic residence time of the caproate analogue versus unmodified amiloride.
Treatment Group (Aerosol)
Dose (mM)
NPD Inhibition (%) at 1h
NPD Inhibition (%) at 8h
Tracheal MCC Rate (mm/min)
Vehicle (Empty Liposomes)
0
0 ± 2.1
0 ± 1.8
1.2 ± 0.3
Unmodified Amiloride
1.0
65 ± 4.5
12 ± 3.4
2.5 ± 0.4
Amiloride Caproate
1.0
72 ± 3.8
58 ± 5.2
4.9 ± 0.5
Data Interpretation: While both unmodified amiloride and amiloride caproate achieve robust initial ENaC blockade (~65-72% at 1 hour), the unmodified drug is rapidly cleared, losing efficacy by 8 hours. The lipophilic caproate analogue maintains significant blockade (58%) at 8 hours, resulting in a nearly two-fold improvement in overall MCC rates.
References
A Pilot Study of Aerosolized Amiloride for the Treatment of Lung Disease in Cystic Fibrosis
Source: New England Journal of Medicine (1990)
URL:[Link]
New amiloride analogue as hapten to raise anti-amiloride antibodies
Source: American Journal of Physiology-Cell Physiology (1986)
URL:[Link]
Nano-liposomal dry powder inhaler of Amiloride Hydrochloride
Source: Journal of Nanoscience and Nanotechnology (2006)
URL:[Link]
An alternative aerosol delivery system for amiloride
Source: Thorax (1995)
URL:[Link]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Preventing Amiloride Caproate Precipitation in Biological Media
Welcome to the Advanced Troubleshooting Guide for Amiloride Caproate formulation. As a Senior Application Scientist, I have designed this resource to address the specific physicochemical challenges associated with this c...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Troubleshooting Guide for Amiloride Caproate formulation. As a Senior Application Scientist, I have designed this resource to address the specific physicochemical challenges associated with this compound. Unlike standard amiloride hydrochloride, amiloride caproate (EVT-1166207) features a hydrophobic caproate chain that significantly increases its partitioning into epithelial tissues [1]. While this lipophilicity makes it an excellent tool for targeting the epithelial sodium channel (ENaC) and urokinase-type plasminogen activator (uPA), it drastically reduces its aqueous solubility.
When researchers dilute a high-concentration organic stock (e.g., in DMSO) directly into aqueous biological media, the drug experiences a rapid "solvent shift." The local concentration of the drug drastically exceeds its equilibrium solubility, creating a highly unstable supersaturated state. Without kinetic stabilization, the drug molecules rapidly aggregate to form crystal nuclei, precipitating out of solution and rendering the compound biologically unavailable[4].
Troubleshooting FAQs
Q1: Why does my amiloride caproate stock solution precipitate immediately upon addition to cell culture media?A1: This is driven by the thermodynamics of the solvent shift. Amiloride caproate is highly soluble in 100% DMSO but poorly soluble in aqueous buffers at physiological pH (7.4). When a DMSO stock is spiked directly into media, the sudden change in solvent polarity forces the lipophilic caproate tails to aggregate, minimizing their exposure to water. This rapid nucleation leads to visible micro-crystals.
Q2: How can I formulate amiloride caproate to maintain supersaturation without affecting cell viability?A2: The most effective strategy is the "Spring and Parachute" approach. The "spring" is the initial high-energy supersaturated state achieved by diluting the DMSO stock. The "parachute" is a polymeric precipitation inhibitor (PI) added to the aqueous media prior to drug addition. PIs interact with the dissolved drug molecules via steric hindrance and hydrogen bonding, drastically slowing down crystal nucleation and growth, thereby maintaining bioavailability [3].
Q3: What are the best polymeric precipitation inhibitors (PIs) for this compound?A3: For in vitro cell culture, Pluronic F-127 (Poloxamer 407) is highly recommended. It forms micelles that encapsulate the hydrophobic caproate chain, strongly inhibiting precipitation while maintaining low cytotoxicity [2]. For in vivo or ex vivo tissue models, Hydroxypropyl Methylcellulose (HPMC) or Polyvinylpyrrolidone (PVP) are standard choices that alter the microenvironment polarity to provide a kinetic barrier against precipitation [3].
Q4: Can I use cyclodextrins instead of polymers?A4: Yes. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is an excellent alternative. The hydrophobic caproate tail of amiloride caproate can insert directly into the hydrophobic cavity of the cyclodextrin cone, forming a stable inclusion complex. This thermodynamically increases the apparent solubility of the drug in the aqueous phase [4].
Mechanisms of Solubilization
Diagram 1: The "Spring and Parachute" mechanism preventing thermodynamic precipitation.
Quantitative Excipient Guidelines
To ensure reproducible results, adhere to the following validated excipient concentrations. Exceeding these limits may induce cellular toxicity or alter membrane dynamics.
Excipient / Strategy
Recommended Concentration
Mechanism of Action
Best Use Case
Pluronic F-127
0.05% - 0.1% (w/v)
Micellar encapsulation & steric hindrance
In vitro cell culture (low toxicity)
HPMC (E5 Grade)
0.5% (w/v)
Kinetic precipitation inhibition
Ex vivo tissue baths / organoids
HP-β-CD
2.0% - 5.0% (w/v)
Hydrophobic inclusion complexation
High-concentration dosing (>50 µM)
DMSO (Final)
≤ 0.5% (v/v)
Primary organic co-solvent
Universal stock preparation
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. By incorporating thermal equilibration, mechanical agitation, and optical verification, you eliminate the hidden variables that typically cause batch-to-batch inconsistency.
Protocol A: The "Spring and Parachute" Method (Using Pluronic F-127)
Causality Note: Direct injection of DMSO into static media creates localized zones of extreme supersaturation. Continuous vortexing and thermal equilibration are mandatory to disperse the solvent instantly and increase the kinetic solubility limit.
Stock Preparation: Dissolve amiloride caproate in 100% anhydrous DMSO to a concentration of 10 mM. Aliquot and store at -20°C in desiccant to prevent water absorption.
Vehicle Preparation: Supplement your biological medium (e.g., DMEM, Tyrode's solution) with 0.1% (w/v) Pluronic F-127. Stir at room temperature until completely dissolved.
Thermal Equilibration: Warm the supplemented medium to 37°C in a water bath.
Dropwise Addition: Place the warmed medium on a vortex mixer at medium speed. Add the required volume of the 10 mM DMSO stock dropwise directly into the vortex vortex to achieve your final working concentration (e.g., 10 µM).
Optical Verification (Self-Validation): Before applying the solution to your cells, pipette a 10 µL aliquot onto a glass slide. Observe under a phase-contrast microscope at 40x magnification. The complete absence of needle-like micro-crystals confirms successful solubilization.
Vehicle Preparation: Prepare a 5% (w/v) solution of HP-β-CD in your target biological medium.
Complexation: Add the DMSO stock solution of amiloride caproate dropwise to the HP-β-CD medium while stirring continuously with a magnetic stir bar.
Incubation: Allow the solution to equilibrate at 37°C for 15–20 minutes. This thermodynamic incubation period is critical to ensure the caproate tail fully inserts into the cyclodextrin cavity before cellular application.
Diagram 2: Step-by-step self-validating workflow for amiloride caproate preparation.
References
Kleyman, T. R., et al. (1986). "New amiloride analogue as hapten to raise anti-amiloride antibodies." American Journal of Physiology-Cell Physiology.[Link]
PharmTech. (2026). "Inhibiting the Precipitation of Poorly Water-Soluble Drugs from Labrasol Formulations." Pharmaceutical Technology.[Link]
O'Dwyer, P., et al. (2025). "Assessing potential of precipitation inhibitors to prevent precipitation during dispersion and digestion of lipid-based formulations using in-line analytics." PubMed.[Link]
Optimization
Optimizing amiloride caproate solubility in DMSO and ethanol
Welcome to the Application Science Support Center. As researchers transition from standard amiloride hydrochloride to lipophilic derivatives like amiloride caproate (CAS 101330-34-1) for specialized applications—such as...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Science Support Center. As researchers transition from standard amiloride hydrochloride to lipophilic derivatives like amiloride caproate (CAS 101330-34-1) for specialized applications—such as hapten generation or enhanced membrane partitioning—solubility challenges frequently arise.
This guide provides field-proven troubleshooting, mechanistic explanations, and validated protocols to ensure reproducible solubilization of amiloride caproate in DMSO and ethanol.
Quantitative Data: Solubility Comparison
To understand the behavior of amiloride caproate, it is critical to compare it against the standard amiloride hydrochloride salt. The addition of the 6-carbon caproate (hexanoate) moiety fundamentally alters the molecule's lipophilicity (LogP) and crystal lattice energy.
Compound
MW ( g/mol )
Est. LogP
Max Solubility (DMSO)
Max Solubility (Ethanol)
Max Solubility (Water)
Amiloride HCl
266.09
-0.3
~53 mg/mL (199 mM)
~3-5 mg/mL
~6-11 mg/mL
Amiloride Caproate
343.77
+2.1
>50 mg/mL (>145 mM)
>25 mg/mL
<0.1 mg/mL (Insoluble)
(Note: Standard amiloride is freely soluble in DMSO but only slightly soluble in ethanol[1]. Amiloride caproate exhibits enhanced ethanol solubility due to its aliphatic tail, but its aqueous solubility is drastically reduced).
Troubleshooting & FAQs
Q1: Why does amiloride caproate precipitate immediately when I dilute my DMSO stock into aqueous cell culture media?Application Scientist Answer: This is a classic "solvent crash" driven by the hydrophobic effect. Standard amiloride is a highly polar, basic compound. By conjugating it with caproic acid, the molecule's lipophilicity increases significantly. While this is excellent for raising anti-amiloride antibodies[2], it drastically reduces aqueous solubility. When the DMSO stock is introduced directly into water or media, the hydrophobic caproate tails aggregate to minimize contact with water, forming a precipitate.
Solution: Do not dilute directly into PBS or media. Use a step-down co-solvent protocol (detailed in Protocol 2 below) utilizing PEG300 to bridge the polarity gap and Tween-80 to form micelles around the lipophilic tails[3].
Q2: I am trying to prepare a 50 mM stock in ethanol, but it remains cloudy. How can I optimize this?Application Scientist Answer: While amiloride caproate is significantly more soluble in ethanol than standard amiloride HCl, reaching high molarities requires overcoming the initial crystal lattice energy.
Solution: Ensure you are using absolute (100%) anhydrous ethanol. Even 1-5% water in standard laboratory ethanol will severely depress the solubility of the caproate derivative. Apply mild heating (37°C water bath) and sonication for 5-10 minutes. If it remains cloudy, your ethanol has likely absorbed atmospheric moisture.
Q3: My DMSO stock of amiloride caproate lost efficacy after being stored at -20°C for a month. What happened?Application Scientist Answer: Moisture contamination is the primary culprit. DMSO is highly hygroscopic. If the vial is opened while cold, atmospheric condensation introduces water into the DMSO. Because amiloride caproate is practically insoluble in water, microscopic precipitation occurs, covertly reducing the effective molarity of your stock.
Solution: Always use fresh, anhydrous DMSO[3]. Aliquot your stocks into single-use vials before freezing, and always allow the vial to equilibrate to room temperature in a desiccator before opening.
Q4: Mechanistically, why use amiloride caproate instead of standard amiloride for cell-based assays?Application Scientist Answer: Standard amiloride blocks the epithelial sodium channel (ENaC) with an IC50 of ~0.1 μM[4]. However, its high polarity limits its intracellular accumulation. The caproate derivative was originally synthesized as a hapten to raise anti-amiloride antibodies[2], but its lipophilic nature allows it to partition more effectively into lipid bilayers. This alters its local concentration near membrane-bound targets, providing a distinct pharmacokinetic profile for specialized assays.
Step-by-Step Experimental Protocols
Protocol 1: Preparation of 50 mM Anhydrous DMSO Stock
This protocol ensures a self-validating, moisture-free environment to prevent micro-precipitation.
Equilibrate amiloride caproate powder and anhydrous DMSO (≥99.9% purity) to room temperature inside a desiccator.
Weigh 17.19 mg of amiloride caproate into a sterile, amber microcentrifuge tube (the compound is light-sensitive).
Add exactly 1.0 mL of anhydrous DMSO.
Vortex vigorously for 30 seconds.
Sonicate in a water bath at 37°C for 5 minutes until the solution is completely clear and visually homogeneous.
Aliquot into 50 μL volumes and store at -80°C for long-term stability.
Protocol 2: Aqueous Formulation for Cell Assays
Adapted from validated solubility protocols for lipophilic amiloride derivatives[3].
Take 50 μL of the 50 mM DMSO stock solution (ensure it is clear and fully dissolved).
Add 400 μL of PEG300. Pipette up and down to mix evenly until clarified.
Add 50 μL of Tween-80 to the system. Vortex gently to integrate the surfactant.
Slowly add 500 μL of ddH2O (or your specific assay buffer) dropwise while gently vortexing.
Result: 1 mL of 2.5 mM amiloride caproate in a vehicle of 5% DMSO / 40% PEG300 / 5% Tween-80 / 50% H2O. Note: Use immediately for optimal results.
Visualizations
Workflow for preparing and diluting amiloride caproate stock solutions.
Mechanism of amiloride caproate inhibiting ENaC and downstream ion transport.
References
Sigma-Aldrich. "Amiloride hydrochloride hydrate (A7410) - Product Information Sheet". sigmaaldrich.com.1
Reducing off-target effects of amiloride caproate in cell-based assays
A-Z Guide to Mitigating Off-Target Effects in Cell-Based Assays Welcome to the technical support resource for researchers utilizing amiloride and its derivatives, such as amiloride caproate, in cell-based assays. As Seni...
Author: BenchChem Technical Support Team. Date: April 2026
A-Z Guide to Mitigating Off-Target Effects in Cell-Based Assays
Welcome to the technical support resource for researchers utilizing amiloride and its derivatives, such as amiloride caproate, in cell-based assays. As Senior Application Scientists, we understand that while these molecules are powerful tools for studying Na+/H+ exchangers (NHEs), their off-target activities can be a significant source of experimental artifacts and data misinterpretation.
This guide is designed to provide you with a deep, mechanistic understanding of these non-specific effects and to equip you with robust troubleshooting strategies and validation protocols. Our goal is to help you generate clean, reliable, and publishable data.
Frequently Asked Questions (FAQs)
Q1: I'm using an amiloride derivative to inhibit the Na+/H+ exchanger 1 (NHE1), but I'm seeing unexpected cellular responses. What could be the cause?
This is a common and critical question. Amiloride and its analogues are notoriously non-selective. While they are effective NHE inhibitors, they can interact with a wide range of other cellular targets, especially at higher concentrations. This promiscuity is the most likely source of your unexpected results.
Key Off-Targets Include:
Epithelial Sodium Channels (ENaC): Amiloride is a well-known blocker of ENaC, which can alter cellular sodium balance and membrane potential.[1][2][3]
Na+/Ca2+ Exchanger (NCX): Inhibition of this exchanger can disrupt intracellular calcium homeostasis.[4]
T-type Calcium Channels: Amiloride can block certain T-type calcium channel isoforms, such as CaV3.2.[5]
Acid-Sensing Ion Channels (ASICs): Depending on the pH and concentration, amiloride can paradoxically either inhibit or potentiate ASIC3 channels.[6]
Transient Receptor Potential (TRP) Channels: The TRPP3 channel is inhibited by amiloride and its analogs.[7][8]
Urokinase Plasminogen Activator Receptor (uPAR): Amiloride has been shown to inhibit uPAR expression, which can affect cell motility and signaling independently of its ion channel-blocking functions.[9]
DNA Topoisomerase II: At higher concentrations, amiloride can intercalate into DNA and inhibit this enzyme, affecting DNA synthesis and cell proliferation.[10]
Protein Synthesis: Some studies have reported that amiloride can directly inhibit protein synthesis, a crucial consideration in long-term experiments.[11][12]
Understanding this polypharmacology is the first step in designing experiments that isolate the effect of NHE1 inhibition from these confounding off-target activities.
Caption: Amiloride's On-Target vs. Off-Target Interactions.
Q2: What is the correct concentration of amiloride to use? I'm worried that if it's too high, I'll see off-target effects, and if it's too low, I won't get NHE1 inhibition.
This is the central challenge. The key is to operate within a "therapeutic window" where you achieve maximal NHE1 inhibition with minimal off-target engagement. This window is often narrow and cell-type dependent. You must empirically determine the optimal concentration for your specific cell line and assay.
Amiloride itself is a relatively weak NHE1 inhibitor, while its derivatives are more potent.[13] However, this increased potency can also apply to off-targets.
Comparative IC50 Values of Amiloride and Analogs on Various Ion Transporters
Compound
NHE1
Na+/Ca2+ Exchanger
Ca2+ Pump
Cytotoxicity (LD50)
Amiloride
~130 µM
>1000 µM
>1000 µM
>1000 µM
EIPA
~16 µM
~83 µM
~90 µM
~16 µM
MIBA
~14 µM
~84 µM
~70 µM
~17 µM
DCB
~73 µM
~19 µM
~37 µM
~9.2 µM
Data synthesized from studies in cardiac myocytes.[14] Values can vary significantly between cell types.
As the table shows, for analogs like EIPA and MIBA, the IC50 for NHE1 inhibition is very close to their cytotoxic concentrations, highlighting the narrow experimental window.[14]
Recommendation: Start by performing a dose-response curve. Measure both your intended biological effect (e.g., prevention of intracellular pH recovery after acid load) and a potential off-target effect (e.g., general cytotoxicity) across a wide concentration range (e.g., 10 nM to 100 µM). The optimal concentration will be the lowest one that gives a maximal on-target effect before off-target effects become significant.
Q3: I'm seeing significant cytotoxicity in my long-term (24-48h) experiments. Is this expected?
Yes, cytotoxicity is a well-documented effect of amiloride derivatives, particularly with prolonged exposure or at high concentrations.[14][15][16] There are two primary mechanisms to consider:
On-Target Cytotoxicity (pH-dependent): By inhibiting NHE1, amiloride prevents the cell from extruding protons. This leads to a gradual intracellular acidification, especially in highly metabolic (e.g., cancer) cells that produce a lot of acid.[11][17] This sustained low intracellular pH (pHi) can trigger apoptosis or other forms of cell death.[18] This effect is often more pronounced in acidic culture media.[17]
Off-Target Cytotoxicity: As discussed, amiloride derivatives can inhibit other vital transporters and cellular processes.[14] For example, disrupting Ca2+ homeostasis or protein synthesis can independently lead to cell death. Some derivatives have been specifically developed for their cytotoxic properties in cancer cells.[16]
Troubleshooting Strategy:
To distinguish between these mechanisms, use a cell line that lacks NHE1 activity as a control. If the drug is still toxic in these cells, the cytotoxicity is likely due to off-target effects.[13] Additionally, measuring intracellular pH can confirm if the cell death correlates with acidification.
Q4: Are there more selective alternatives to amiloride or its common derivatives?
Absolutely. The field has moved towards more specific NHE1 inhibitors precisely to avoid the issues you're facing. If your budget and experimental context allow, using a more selective compound is highly recommended.
Cariporide (HOE-642): This is a highly potent and selective inhibitor of the NHE1 isoform.[4][19] It has far less activity on other NHE isoforms and other ion transporters compared to amiloride.[19] It is often considered the gold standard for specific NHE1 inhibition in research.[20][21]
Eniporide: Another selective NHE1 inhibitor that has been evaluated in clinical trials.[4][20]
While these compounds are more specific, it is still crucial to perform dose-response experiments and include proper controls. No inhibitor is perfectly selective.
Caption: Decision tree for selecting an appropriate NHE inhibitor.
Troubleshooting Guides & Protocols
Problem 1: Inconsistent results or high variability between experiments.
Potential Cause: Instability of the compound in cell culture media.
Explanation: The stability of any drug in aqueous, protein-containing media at 37°C cannot be taken for granted.[22] The compound may degrade over the course of your experiment, leading to a decrease in the effective concentration and high variability.
Solution: Verify Compound Stability
A simple stability test can save you significant time and resources.
Preparation: Prepare your complete cell culture medium (including serum) containing the highest concentration of your amiloride derivative used in your experiments. Prepare a control medium without the compound.
Incubation: Place aliquots of the drug-containing medium and control medium in your cell culture incubator (37°C, 5% CO2).
Time Points: Remove aliquots at several time points that reflect your experimental duration (e.g., 0h, 2h, 8h, 24h, 48h). Immediately freeze them at -80°C.
Analysis: Analyze the concentration of the parent compound in the thawed aliquots. This is typically done using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Interpretation: Plot the concentration over time. A stable compound should retain >90% of its initial concentration throughout the time course.[23] If significant degradation occurs, you may need to replenish the medium during long-term experiments.
Problem 2: My results don't align with published data, or I'm unsure if my on-target effect is real.
Potential Cause: Lack of orthogonal validation and insufficient controls.
Explanation: Relying on a single assay readout after applying an inhibitor is risky due to the off-target effects discussed. You must validate that the inhibitor is engaging its intended target (NHE1) in your system and that the observed phenotype is a direct consequence of this engagement.
Solution: Implement a Multi-pronged Validation Strategy
This protocol directly measures the functional consequence of NHE1 inhibition.
Cell Preparation: Plate your cells on glass-bottom dishes suitable for microscopy.
Dye Loading: Load the cells with a ratiometric pH-sensitive dye (e.g., BCECF-AM) according to the manufacturer's protocol. This allows for accurate pHi measurement.
Acid Loading: Induce intracellular acidosis. A common method is the ammonium chloride (NH4Cl) prepulse technique. Briefly, cells are incubated with NH4Cl-containing buffer, which causes an initial alkalinization followed by a rapid acidification upon its removal.
Inhibitor Treatment: Pre-incubate a set of cells with your optimized concentration of amiloride derivative (or a vehicle control) for a short period (e.g., 15-30 minutes) before and during the acid load recovery phase.
Monitoring Recovery: After removing the NH4Cl, monitor the pHi of the cells over time using fluorescence microscopy.
Data Analysis:
Vehicle Control Cells: You should observe a rapid recovery of pHi back to baseline as the NHE1 transporter actively extrudes protons.
Amiloride-Treated Cells: In these cells, the pHi recovery should be significantly inhibited or completely blocked.[11][17][24]
Caption: A logical workflow for troubleshooting unexpected results.
References
Scholz, W., et al. (1995). Orally administered NHE1 inhibitor cariporide reduces acute responses to coronary occlusion and reperfusion. American Physiological Society Journal. Available at: [Link]
Masereel, B., et al. (2003). An overview of inhibitors of Na+/H+ exchanger. European Journal of Medicinal Chemistry. Available at: [Link]
Al-Samhari, M., et al. (2023). Ion Transport and Inhibitor Binding by human NHE1: Insights from Molecular Dynamics Simulations and Free Energy Calculations. ChemRxiv. Available at: [Link]
Zhang, G. Y., et al. (2012). Amiloride off-target effect inhibits podocyte urokinase receptor expression and reduces proteinuria. Nephrology Dialysis Transplantation. Available at: [Link]
Fais, S., et al. (2014). Cariporide and other new and powerful NHE1 inhibitors as potentially selective anticancer drugs – an integral molecular/biochemical/metabolic/clinical approach after one hundred years of cancer research. Journal of Experimental & Clinical Cancer Research. Available at: [Link]
Miyakoshi, J., et al. (1989). Effects of amiloride on intracellular pH and thermosensitivity. International Journal of Radiation Oncology, Biology, Physics. Available at: [Link]
Fais, S., et al. (2013). Cariporide and other new and powerful NHE1 inhibitors as potentially selective anticancer drugs - an integral molecular. ResearchGate. Available at: [Link]
Kweon, H. J., & Suh, B. C. (2018). Paradoxical Potentiation of Acid-Sensing Ion Channel 3 (ASIC3) by Amiloride via Multiple Mechanisms and Sites Within the Channel. Frontiers in Pharmacology. Available at: [Link]
Borghetti, A. F., et al. (1985). Amiloride inhibits protein synthesis and lowers the intracellular pH in exponential growing Yoshida rat ascites hepatoma (AH 130) cells: evidence for a role of the Na+/H+ exchanger. Cell Biology International Reports. Available at: [Link]
Isales, C. M., et al. (1996). The amiloride-sensitive Na+/H+ exchange antiporter and control of intracellular pH in hippocampal brain slices. Brain Research. Available at: [Link]
N/A. (2025). Amiloride Side Effects: Common, Severe, Long Term. Drugs.com. Available at: [Link]
Song, C. W., et al. (1994). Thermosensitization by increasing intracellular acidity with amiloride and its analogs. International Journal of Radiation Oncology, Biology, Physics. Available at: [Link]
Tannock, I. F., et al. (1989). Therapeutic potential of analogues of amiloride: inhibition of the regulation of intracellular pH as a possible mechanism of tumour selective therapy. British Journal of Cancer. Available at: [Link]
Teshima, Y., et al. (2000). Non-selective effects of amiloride and its analogues on ion transport systems and their cytotoxicities in cardiac myocytes. British Journal of Pharmacology. Available at: [Link]
Shrimanker, I., & Bhattarai, S. (2024). Amiloride. StatPearls. Available at: [Link]
N/A. (2023). What Are 7 Amiloride Side Effects You Should Be Aware Of?. GoodRx. Available at: [Link]
N/A. (N/A). Amiloride | Davis's Drug Guide for Rehabilitation Professionals. F.A. Davis. Available at: [Link]
N/A. (N/A). Amiloride: Uses & Side Effects. Cleveland Clinic. Available at: [Link]
N/A. (N/A). (A) The structures of amiloride and the two C(5) derivatives employed.... ResearchGate. Available at: [Link]
Lalevée, N., et al. (2012). Block of human CaV3 channels by the diuretic amiloride. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
Dai, Y., et al. (2007). Inhibition of TRPP3 channel by amiloride and analogs. Molecular Pharmacology. Available at: [Link]
Coope, H. E., et al. (2017). A novel lipophilic amiloride derivative efficiently kills chemoresistant breast cancer cells. Scientific Reports. Available at: [Link]
N/A. (2007). Inhibition of TRPP3 Channel by Amiloride and Analogs. ResearchGate. Available at: [Link]
Barac, M., et al. (2022). Epithelial Sodium Channel Inhibition by Amiloride Addressed with THz Spectroscopy and Molecular Modeling. MDPI. Available at: [Link]
N/A. (2025). How can off-target effects of drugs be minimised?. Patsnap Synapse. Available at: [Link]
Ma, T., et al. (2015). Amiloride sensitizes human pancreatic cancer cells to erlotinib in vitro through inhibition of the PI3K/AKT signaling pathway. Acta Pharmacologica Sinica. Available at: [Link]
Barbaro, N. R., et al. (2017). Dendritic Cell Amiloride-Sensitive Channels Mediate Sodium-Induced Inflammation and Hypertension. Cell Reports. Available at: [Link]
N/A. (N/A). Amiloride. Wikipedia. Available at: [Link]
Streltsov, A., et al. (2016). Measurement of Rapid Amiloride-Dependent pH Changes at the Cell Surface Using a Proton-Sensitive Field-Effect Transistor. MDPI. Available at: [Link]
N/A. (N/A). Effects of amiloride on cell cycle and apoptosis. A, cell cycle.... ResearchGate. Available at: [Link]
Sheng, S., et al. (2001). Characterization of an amiloride binding region in the α-subunit of ENaC. The Journal of General Physiology. Available at: [Link]
N/A. (2025). Amiloride. HealthHub. Available at: [Link]
N/A. (2021). Amiloride. LiverTox - NCBI Bookshelf. Available at: [Link]
N/A. (N/A). Amiloride – Knowledge and References. Taylor & Francis. Available at: [Link]
Scialis, R. (2017). How to know the stability of drugs and reagents in the cell culture media?. ResearchGate. Available at: [Link]
N/A. (N/A). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. Available at: [Link]
Artman, M., & Thompson, C. I. (1987). The effect of amiloride on the cardiac chronotropic responses to isoproterenol in myocardial aggregate cells in culture. European Journal of Pharmacology. Available at: [Link]
N/A. (2026). Stability of extemporaneously compounded amiloride nasal spray. ResearchGate. Available at: [Link]
Besterman, J. M., et al. (1987). Amiloride Intercalates Into DNA and Inhibits DNA Topoisomerase II. The Journal of Biological Chemistry. Available at: [Link]
Troubleshooting low bioavailability of amiloride caproate in animal studies
Technical Support Center: Amiloride Caproate Bioavailability From the desk of the Senior Application Scientist Welcome to the technical support resource for researchers investigating amiloride caproate. This guide is des...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Amiloride Caproate Bioavailability
From the desk of the Senior Application Scientist
Welcome to the technical support resource for researchers investigating amiloride caproate. This guide is designed to address the common and complex challenge of low oral bioavailability observed in preclinical animal studies. Our goal is to provide a logical, cause-and-effect framework to help you troubleshoot your experiments, optimize your study design, and achieve reliable, interpretable results.
Frequently Asked Questions (FAQs)
FAQ 1: We're observing very low and variable plasma concentrations of amiloride after oral dosing of amiloride caproate. Where should we start troubleshooting?
Physicochemical & Formulation Hurdles: Amiloride caproate, as an ester prodrug, was likely designed to be more lipophilic than amiloride to improve membrane permeability. However, this often leads to very poor aqueous solubility, which can become the rate-limiting step for absorption.[1][2] An inadequate formulation will fail to get the drug into solution in the gastrointestinal (GI) tract, preventing its absorption.
Suboptimal Biotransformation: The success of a prodrug strategy hinges on its efficient conversion to the active parent drug in the body.[3][4] If amiloride caproate is not being hydrolyzed by esterase enzymes at the right time and place (e.g., after absorption, in the liver or plasma), you will not detect adequate levels of amiloride. Conversely, if it's hydrolyzed too quickly within the GI lumen, you are left with the less permeable parent drug, which may not be well-absorbed.[5][6]
Physiological Barriers (Absorption & Metabolism): Even with a good formulation and ideal conversion, the drug can be actively removed from intestinal cells by efflux transporters (like P-glycoprotein) or be rapidly metabolized by first-pass metabolism in the gut wall or liver.[2][7]
A systematic approach is crucial. We recommend a tiered investigation starting with the most common and controllable factor: formulation.
Below is a workflow to guide your initial troubleshooting process.
Caption: Initial troubleshooting workflow for low bioavailability.
FAQ 2: Could the issue be with our formulation? How can we optimize the delivery of amiloride caproate?
Yes, formulation is the most common cause of poor oral bioavailability for lipophilic, poorly soluble compounds in preclinical studies.[8][9][10][11] If the drug doesn't dissolve in the GI fluids, it cannot be absorbed. A simple aqueous suspension is often inadequate for such molecules.
Understanding the Physicochemical Properties
First, it's essential to characterize your molecule. While data for amiloride caproate may be proprietary, we can infer its properties from the parent drug, amiloride.
Property
Value (Amiloride)
Implication for Amiloride Caproate (Prodrug)
BCS/BDDCS Class
Class III (High Solubility, Low Permeability)[12][13]
The caproate ester is designed to increase lipophilicity, likely shifting it towards Class II (Low Solubility, High Permeability) .
The prodrug must be metabolized (hydrolyzed) to be active. The parent amiloride is stable.
The key takeaway is that you are likely dealing with a "brick dust" molecule—one with very low aqueous solubility. The goal of your preclinical formulation is to maximize its exposure to the GI tract in a solubilized state.[18][19][20]
Recommended Formulation Strategies
For early-stage animal studies, complex solid dosage forms are impractical. The focus should be on simple, scalable liquid formulations.
Co-Solvent Systems: A mixture of water and one or more water-miscible organic solvents.
Lipid-Based Formulations: Such as Self-Emulsifying Drug Delivery Systems (SEDDS), which form fine emulsions in the gut, keeping the drug solubilized.[21][22]
Caption: Impact of formulation on drug dissolution and absorption.
Experimental Protocol: Developing an Improved Preclinical Formulation
Objective: To create a simple co-solvent or lipid-based formulation to enhance the solubility of amiloride caproate for oral gavage in rodents.
Accurately weigh an excess amount of amiloride caproate (e.g., 20 mg) into several glass vials.
Add a fixed volume (e.g., 1 mL) of different solvents or binary mixtures (e.g., 50:50 PEG 400:Water, 80:20 PEG 400:PG) to each vial.
Vortex vigorously for 2 minutes, then place on a rotating mixer at room temperature for 24-48 hours to reach equilibrium.
After mixing, centrifuge the vials at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.
Carefully collect the supernatant and analyze the concentration of amiloride caproate using a validated HPLC method. The highest concentration indicates the best solvent system.
Formulation Preparation (Example Co-Solvent):
Based on the screening, select the solvent system that provides the desired concentration with a safety margin (e.g., if you need 10 mg/mL, ensure solubility is >15 mg/mL).
To prepare a dose, first dissolve the amiloride caproate in the primary organic solvent (e.g., PEG 400).
Slowly add the secondary component (e.g., water or PG) while stirring to avoid precipitation.
Crucial Step: Visually inspect the final formulation for clarity. It should be a clear solution. If it's cloudy or has precipitates, the drug is not fully dissolved, and the formulation is not viable.
In Vivo Dosing:
Administer the formulation immediately after preparation via oral gavage.
Ensure the dosing volume is appropriate for the animal species (e.g., 5-10 mL/kg for rats).[23]
FAQ 3: How do we confirm that the amiloride caproate (prodrug) is being effectively converted to amiloride (active drug) in our animal model?
This is a question of enzymatic hydrolysis. Ester prodrugs are typically cleaved by carboxylesterases (CES), which are abundant in the liver, plasma, and small intestine.[3][24] The rate and location of this conversion are critical.
Two Key Scenarios:
Conversion is too slow or absent: Plasma levels of the prodrug might be high, but the active amiloride levels are low. This means the prodrug is being absorbed but not activated.
Conversion is too fast (in the wrong place): If hydrolysis occurs rapidly in the GI lumen before absorption, the strategy fails because you are left with the poorly permeable parent drug, amiloride. This will result in low plasma levels of both the prodrug and the parent drug.
Experimental Protocol: In Vitro Prodrug Stability/Hydrolysis Assay
Objective: To determine the rate of amiloride caproate hydrolysis in relevant biological matrices from the animal species used in your in vivo study.
Materials:
Amiloride Caproate and Amiloride analytical standards
Biological matrices: Freshly collected plasma (with anticoagulant like heparin), Liver S9 fraction, and Small Intestine S9 fraction from the test species (e.g., rat, mouse).
Phosphate buffer (pH 7.4)
Incubator/water bath (37°C)
Acetonitrile (or other organic solvent) for protein precipitation
LC-MS/MS for analysis
Methodology:
Preparation:
Prepare a stock solution of amiloride caproate in a minimal amount of organic solvent (e.g., DMSO) and dilute it into the reaction buffer. The final concentration of the organic solvent should be low (<1%) to not affect enzyme activity.
Dilute the biological matrices (e.g., Liver S9 at 1 mg/mL protein) with pH 7.4 phosphate buffer.
Incubation:
Pre-warm the matrix/buffer solutions to 37°C.
Initiate the reaction by adding the amiloride caproate solution to the matrices. A typical starting concentration is 1-10 µM.
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture.
Immediately stop the reaction by adding the aliquot to a tube containing 2-3 volumes of ice-cold acetonitrile. This precipitates the proteins and stops enzymatic activity.
Sample Analysis:
Vortex the quenched samples and centrifuge to pellet the precipitated protein.
Analyze the supernatant using a validated LC-MS/MS method that can simultaneously quantify both amiloride caproate (the disappearing substrate) and amiloride (the appearing product).
Data Interpretation:
Plot the concentration of amiloride caproate versus time to determine its half-life (T½) in each matrix.
Interpretation: A short half-life (<30 min) in liver or intestinal S9 fractions suggests rapid metabolism. A stable profile in plasma but rapid hydrolysis in liver/intestine is often ideal. Stability in all matrices would suggest a potential issue with bioactivation.[25]
FAQ 4: Is it possible that amiloride or its prodrug is being removed by efflux transporters in the gut?
Yes, this is a distinct possibility. Efflux transporters, particularly P-glycoprotein (P-gp, also known as MDR1 or ABCB1), act as "gatekeepers" in the intestinal epithelium. They recognize a wide range of substrates and actively pump them back into the GI lumen, thereby limiting their absorption and oral bioavailability. Amiloride itself has been identified as a substrate for renal transporters, suggesting it may interact with transporters elsewhere.[26]
Caption: Mechanism of P-glycoprotein (P-gp) mediated drug efflux.
Objective: To determine if amiloride caproate is a substrate for efflux transporters in vitro. The Caco-2 cell line is a human colon adenocarcinoma cell line that, when grown on a semi-permeable membrane, differentiates to form a polarized monolayer that mimics the intestinal barrier.
Methodology:
Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days until a confluent, differentiated monolayer is formed. The integrity of the monolayer should be confirmed by measuring the Transepithelial Electrical Resistance (TEER).
Permeability Measurement (A to B):
Add amiloride caproate to the apical (A, upper) chamber, which represents the GI lumen.
At various time points, sample from the basolateral (B, lower) chamber, which represents the blood.
Permeability Measurement (B to A):
In a separate set of wells, add the drug to the basolateral (B) chamber and sample from the apical (A) chamber.
Analysis and Interpretation:
Calculate the apparent permeability coefficient (Papp) for both directions.
Efflux Ratio (ER) = Papp (B to A) / Papp (A to B)
Interpretation: An efflux ratio significantly greater than 2 suggests that the compound is actively transported by an efflux pump like P-gp.
To confirm, the experiment can be repeated in the presence of a known P-gp inhibitor (e.g., verapamil). If the ER decreases in the presence of the inhibitor, it strongly indicates P-gp involvement.
FAQ 5: Our formulation seems optimized, and we suspect good conversion. Could our choice of animal model or study procedures be the problem?
Absolutely. Even with a perfect formulation, flaws in the in vivo study design can lead to poor results.
Key Considerations for Animal Studies:
Animal Model Selection: Different species have different GI physiologies and metabolic enzyme profiles.[23][27] For example, the GI transit time in mice is much faster than in rats or dogs. Carboxylesterase activity can also vary significantly between species, affecting prodrug conversion rates.[24] It is crucial to use data that is relevant to the chosen species.
Food Effects: The presence of food can dramatically alter bioavailability by changing GI pH, motility, and bile secretion.[1][2] For initial PK screening, studies are typically conducted in fasted animals to reduce variability.
Dosing Procedure: Improper oral gavage technique can lead to dosing errors or even accidental administration into the lungs. Ensure personnel are well-trained. The volume and viscosity of the formulation should be appropriate for the animal size.[20]
Blood Sampling Schedule: If the drug is absorbed and eliminated very rapidly, a sparse sampling schedule might completely miss the peak plasma concentration (Cmax), leading to an underestimation of exposure. Consider a schedule with early time points (e.g., 5, 15, 30 minutes) for compounds expected to be absorbed quickly.
Bioanalytical Method: The analytical method (e.g., LC-MS/MS) must be validated for both the prodrug and the parent drug in the relevant matrix (e.g., plasma). It must be sensitive enough to detect low concentrations and free from interference.
Summary Troubleshooting Guide
Observation in In Vivo Study
Likely Cause(s)
Recommended Next Step(s)
Low plasma levels of both prodrug and parent drug.
Poor Solubility/Formulation Issue: The prodrug never dissolved in the GI tract.
Reformulate. Perform solubility screening to find a suitable vehicle (See FAQ 2).
Rapid Gut-Lumen Hydrolysis: Prodrug converted to parent drug before absorption.
Conduct in vitro hydrolysis assay with intestinal S9 fractions/homogenates (See FAQ 3).
High plasma levels of prodrug , but low levels of parent drug .
Poor In Vivo Hydrolysis: The prodrug is absorbed but not being converted to the active form.
Conduct in vitro hydrolysis assays with plasma and liver S9 fractions (See FAQ 3). Check for species differences in esterase activity.
Moderate plasma levels, but high variability between animals.
Inconsistent Formulation: The drug may be precipitating out of the dosing vehicle.
Check the stability and homogeneity of your formulation. Ensure it remains a clear solution or fine suspension.
Food Effects / Dosing Inconsistency:
Standardize the fasting period and ensure consistent gavage technique.
Initial results look promising, but exposure doesn't increase with higher doses (non-linear PK).
Solubility-Limited Absorption: The formulation can't maintain solubility at higher concentrations.
Re-evaluate formulation capacity. Consider micronization or lipid-based systems.[8][28]
Transporter Saturation: An influx transporter may be saturated, or an efflux transporter is highly active.
Conduct Caco-2 permeability assays to investigate transport mechanisms (See FAQ 4).
Gokaraju, G. R., et al. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 15(4), 980–995. [Link]
Kou, D., et al. (2021). Oral Formulations for Preclinical Studies. In Pharmaceutical Formulation and Process Development. ResearchGate. [Link]
Homayun, B., et al. (2023). Advanced Formulation Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs: A Comprehensive Review. R Discovery. [Link]
Shaikh, J., et al. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2013, 809482. [Link]
Consensus. (n.d.). In vivo methods for drug absorption. [Link]
Miao, P. (2017). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. Walsh Medical Media. [Link]
Hagedorn, M., et al. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 15(8), 2038. [Link]
Shaikh, J., et al. (2013). Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems. PubMed. [Link]
Shrimanker, I., & Bhattarai, S. (2024). Amiloride. In StatPearls. StatPearls Publishing. [Link]
AA Pharma Inc. (2004). Amiloride Hydrochloride Tablets, USP. [Link]
Nicolazzo, J., & Finnin, B. C. (2011). In Vivo and In Vitro Models for Assessing Drug Absorption Across the Buccal Mucosa. In Buccal Mucosa Drug Delivery. [Link]
Liénard, B. M. R., & Luthra, R. (2008). Ester Bonds in Prodrugs. ACS Chemical Biology. [Link]
Singh, A., & Sharma, P. K. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. SCIRP. [Link]
Patsnap Synapse. (2024). What is the mechanism of Amiloride Hydrochloride?. [Link]
H-Y. L., et al. (2015). Using in Vitro and in Vivo Models to Evaluate the Oral Bioavailability of Nutraceuticals. Journal of Agricultural and Food Chemistry, 63(4), 1043-1051. [Link]
Catalent. (n.d.). Early Stage Oral Development. [Link]
Imai, T. (2006). Hydrolysis by Carboxylesterase and Disposition of Prodrug with Ester Moiety. J-Stage. [Link]
Broccatelli, F., et al. (2014). Distinguishing between the Permeability Relationships with Absorption and Metabolism To Improve BCS and BDDCS Predictions in Early Drug Discovery. Molecular Pharmaceutics, 11(5), 1536–1546. [Link]
Jana, S., & Mandlecha, D. (2000). In-vitro and In-vivo Correlative Approach to the Evaluation of Ester Prodrugs to Improve Oral Delivery of Propranolol. Journal of Pharmacy and Pharmacology, 52(8), 943-949. [Link]
Altasciences. (n.d.). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. [Link]
Volpe, D. A., et al. (2012). pH-Dependent Solubility and Permeability Criteria for Provisional Biopharmaceutics Classification (BCS and BDDCS) in Early Drug Discovery. Molecular Pharmaceutics, 9(5), 1330–1340. [Link]
Gynther, M., & Gynther, C. (2025). Prodrugs and their activation mechanisms for brain drug delivery. RSC Publishing. [Link]
Medical Dialogues. (2022). Amiloride : Indications, Uses, Dosage, Drugs Interactions, Side effects. [Link]
Patsnap Synapse. (2025). What are the factors affecting the bioavailability of oral drugs?. [Link]
Pinto, J., et al. (2019). In vivo, ex vivo and in vitro assessment of buccal permeation of drugs from delivery systems. Expert Opinion on Drug Delivery, 16(12), 1329-1343. [Link]
Miao, P. (2025). Factors Influencing Oral Drug Absorption and Bioavailability. Walsh Medical Media. [Link]
Lee, Y., et al. (2021). Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions. Pharmaceutics, 13(10), 1544. [Link]
Al-Ghananeem, A. M., & Malkawi, A. H. (2014). Modern Prodrug Design for Targeted Oral Drug Delivery. Molecules, 19(10), 16499–16519. [Link]
Bioanalysis Zone. (2024). Bioavailability: Key Factors Influencing Drug Absorption and Therapeutic Efficacy. [Link]
Stasinska, N., et al. (2022). Kidney Drug Transporters in Pharmacotherapy. International Journal of Molecular Sciences, 23(19), 11925. [Link]
Smith, A. J., & Smith, R. N. (1973). Kinetics and bioavailability of two formulations of amiloride in man. British Journal of Pharmacology, 48(4), 646–649. [Link]
de la Cruz, M., & Smith, P. C. (2014). The Role of Transporters in the Pharmacokinetics of Orally Administered Drugs. The AAPS Journal, 16(5), 925–939. [Link]
Aceves, J., & Erlij, D. (1971). The effect of amiloride on sodium and potassium fluxes in red cells. The Journal of Physiology, 212(1), 195–210. [Link]
Technical Support Center: Enhancing the Shelf-Life and Storage of Amiloride Caproate Solutions
Welcome to the technical support center for amiloride caproate solutions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on maintaining the s...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for amiloride caproate solutions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on maintaining the stability and extending the shelf-life of your experimental solutions. Here, we move beyond simple instructions to explain the underlying chemical principles, ensuring you can make informed decisions in your work.
This section addresses the most common challenges and observations encountered when working with amiloride caproate solutions.
Q1: My amiloride caproate solution is turning yellow. What's happening, and can I still use it?
A1: A yellow discoloration is a common indicator of degradation. Amiloride and its derivatives are susceptible to both photodegradation and oxidative degradation.[1][2] Light, especially UV light, can cause dechlorination of the amiloride molecule, leading to byproducts that impart a yellow hue.[3][4]
Causality: The color change signifies a chemical alteration in the compound. While the solution may retain some activity, its purity is compromised. The presence of degradation products can lead to unpredictable results and potential off-target effects in your experiments.
Recommendation: It is strongly advised to discard any discolored solution and prepare a fresh batch. To prevent this, always store your solutions in amber vials or wrap them in aluminum foil to protect them from light.[5]
Q2: I've observed a precipitate in my solution after storing it in the refrigerator. What should I do?
A2: Precipitation upon cooling is typically due to the compound's concentration exceeding its solubility limit at the lower temperature. Amiloride hydrochloride, the parent compound, is sparingly soluble in aqueous buffers.[6] While organic esters like caproate may have different solubility profiles, the principle remains the same.
Troubleshooting Steps:
Gently warm the solution to room temperature. If the precipitate redissolves, it is likely a solubility issue. You can proceed with your experiment, but be mindful of the potential for re-precipitation if the solution is cooled again.
If the precipitate does not redissolve upon warming, it may be a degradation product. In this case, the solution should be discarded.
Best Practice: To avoid this, consider preparing solutions at a concentration well below the saturation point for the intended storage temperature. If a high concentration is necessary, prepare it fresh before use. A study on extemporaneously compounded amiloride nasal spray demonstrated good physical stability at 4°C and 20°C, but this is concentration and formulation dependent.[7][8]
Q3: What is the primary chemical reaction that degrades amiloride caproate in an aqueous solution?
A3: The most significant degradation pathway for amiloride caproate in aqueous solution is hydrolysis of the ester bond.[2][9] This reaction splits the amiloride caproate molecule into amiloride and caproic acid. The rate of this hydrolysis is highly dependent on the pH of the solution.
Mechanism: Both acid- and base-catalyzed hydrolysis can occur.[10][11] In acidic conditions, the carbonyl oxygen of the ester is protonated, making it more susceptible to nucleophilic attack by water. Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon.
Significance: This degradation alters the fundamental structure of your compound, leading to a loss of the specific properties conferred by the caproate ester group.
Caption: Primary degradation pathway of amiloride caproate.
Q4: How do pH and temperature affect the stability of my solution?
A4: Both pH and temperature are critical factors that dictate the rate of chemical degradation.
pH: The stability of amiloride is pH-dependent. Studies on amiloride hydrochloride show it is more stable in acidic to neutral pH ranges. For instance, photodegradation is significantly faster in alkaline solutions (pH > 7) compared to acidic solutions.[3][12] For amiloride caproate, maintaining a slightly acidic pH (e.g., pH 4-6) can help minimize the rate of base-catalyzed hydrolysis, which is typically faster than acid-catalyzed hydrolysis for esters.
Temperature: Higher temperatures accelerate chemical reactions, including hydrolysis and oxidation, according to the Arrhenius equation.[13] Therefore, storing solutions at lower temperatures (e.g., 2-8°C) is a standard practice to slow degradation.[14] However, this must be balanced with solubility considerations (see Q2). For long-term storage, freezing at -20°C or -80°C is often recommended, especially for stock solutions prepared in organic solvents like DMSO.[5]
Section 2: Recommended Storage Conditions
To maximize the shelf-life of your amiloride caproate solutions, adhere to the following guidelines. These recommendations are based on general principles of drug stability and specific data on amiloride.
Prepare fresh daily from a frozen stock. Protect from light. Ensure pH is slightly acidic (e.g., pH 4-6).
Short-Term Use
Aqueous Buffer or Media
Room Temperature (e.g., 20-25°C)
A few hours to 1 day
For immediate experimental use only. Protect from light. Studies on similar amiloride solutions show stability for up to 7 days at room temperature, but this is highly formulation-dependent.[15][16]
Section 3: Experimental Protocol - Accelerated Stability Study
To empirically determine the stability of your specific amiloride caproate formulation, a formal stability study is recommended. This protocol outlines an accelerated study, which uses elevated temperatures to predict long-term stability. This approach is consistent with principles outlined in the International Council for Harmonisation (ICH) guidelines.[17][18][19]
Objective: To assess the chemical stability of an amiloride caproate solution under accelerated conditions to estimate its shelf-life.
Materials:
Amiloride caproate
Selected solvent (e.g., PBS, pH 5.0)
Calibrated pH meter
Temperature- and humidity-controlled stability chambers
Validated stability-indicating HPLC method (see below)
Workflow Diagram:
Caption: Workflow for an accelerated stability study.
Step-by-Step Methodology:
Preparation of Stability-Indicating HPLC Method:
Before starting the study, develop and validate an HPLC method capable of separating the amiloride caproate peak from potential degradation products.[1][20]
Perform forced degradation studies (e.g., exposure to strong acid, base, peroxide, heat, and light) to generate degradation products and prove the method's specificity.[16] A reverse-phase C18 column with a mobile phase of phosphate buffer (pH ~3-4) and acetonitrile or methanol is a common starting point.[1][20]
Solution Preparation:
Prepare a batch of the amiloride caproate solution at the desired concentration in your chosen solvent system.
Measure and record the initial pH.
Sample Aliquoting and Storage:
Dispense the solution into multiple amber glass vials, ensuring a consistent volume in each.
Analyze several vials immediately to establish the initial (T=0) concentration and appearance. This is your 100% reference.
Place the remaining vials into stability chambers set to accelerated conditions. A common condition is 40°C ± 2°C / 75% RH ± 5% RH.[17][19]
Sampling and Analysis:
At predetermined time points (e.g., 1, 2, 4, and 8 weeks), remove a set of vials (e.g., triplicate) from the chamber.
Allow them to equilibrate to room temperature.
For each vial, perform the following analyses:
Visual Inspection: Note any changes in color, clarity, or presence of particulate matter.
pH Measurement: Record the pH.
HPLC Analysis: Quantify the remaining percentage of amiloride caproate relative to the T=0 sample. Monitor for the appearance and growth of any degradation peaks.
Data Interpretation:
Plot the percentage of remaining amiloride caproate against time.
The shelf-life is often defined as the time it takes for the concentration to decrease to 90% of its initial value.
The data can be used with the Arrhenius equation to extrapolate and predict the shelf-life at other storage temperatures (e.g., refrigerated or room temperature).[13]
Section 4: Troubleshooting Guide
Caption: Troubleshooting flowchart for common solution issues.
References
Belal, F., El-Din, M. K. S., Eid, M. I., & El-Gamal, R. M. (2013). Validated Stability-Indicating Methods for the Simultaneous Determination of Amiloride Hydrochloride, Atenolol, and Chlorthalidone Using HPTLC and HPLC With Photodiode Array Detector. Journal of AOAC International. [Link]
Moore, D. E., & Tam, A. H. (1994). Photodegradation of amiloride in aqueous solution. International journal of pharmaceutics. [Link]
Arancibia, J. A., Escandar, G. M., & de la Peña, A. M. (2020). Photostability study of multicomponent drug formulations via MCR-ALS: The case of the hydrochlorothiazide-amiloride mixture. Journal of Pharmaceutical and Biomedical Analysis. [Link]
Yellepeddi, V. K., et al. (2025). Real-Time Chemical, Microbiological, and Physical Stability of Extemporaneously Compounded Amiloride Nasal Spray Over 90 Days at Refrigerated and Room Temperatures. International Journal of Pharmaceutical Compounding. [Link]
ResearchGate. (n.d.). Photodegradation of amiloride in aqueous solution. ResearchGate. [Link]
AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. [Link]
Tadi, P., & Quisling, S. (2024). Amiloride. In StatPearls. StatPearls Publishing. [Link]
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (n.d.). Quality Guidelines. ICH. [Link]
Yellepeddi, V. K., et al. (2024). Accelerated Stability Assessment of Extemporaneously Compounded Amiloride Nasal Spray. International Journal of Pharmaceutical Compounding. [Link]
Sane, R. T., et al. (2008). Analytical HPLC Method Validation of Amiloride and Its Pharmacokinetic Study in Humans. Journal of Liquid Chromatography & Related Technologies. [Link]
Nagori, B. P., & Solanki, R. (2011). STABILITY INDICATING RP-HPLC METHOD FOR SIMULTANEOUS DETERMINATION OF FRUSEMIDE AND AMILORIDE HYDROCHLORIDE IN TABLET DOSAGE FORM. ResearchGate. [Link]
Yellepeddi, V. K., et al. (2025). Real-Time Chemical, Microbiological, and Physical Stability of Extemporaneously Compounded Amiloride Nasal Spray Over 90 Days at Refrigerated and Room Temperatures. ResearchGate. [Link]
Sabarwal, N., Jain, S., & Agarwal, D. D. (2023). Stability Indicating Reverse Phase Ultra Performance Liquid Chromatography Method Development and Validation for Amiloride and Hydrochlorothiazide Tablet in the Presence of Degradation Products and Application to Green Analytical Principles. International Journal of Pharmaceutical Quality Assurance. [Link]
Yellepeddi, V. K., et al. (2020). Stability of extemporaneously compounded amiloride nasal spray. PLOS ONE. [Link]
Yellepeddi, V. K., et al. (2020). Stability of extemporaneously compounded amiloride nasal spray. ResearchGate. [Link]
European Medicines Agency (EMA). (2025). ICH Q1 guideline on stability testing of drug substances and drug products. EMA. [Link]
ResearchGate. (n.d.). The use of Arrhenius kinetics to evaluate different hydrolytic stability of amiloride hydrochloride and cyclopenthiazide using chromatographic methods. ResearchGate. [Link]
World Health Organization (WHO). (n.d.). Annex 10 - Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO. [Link]
Patsnap. (2024). What is the mechanism of Amiloride Hydrochloride? Patsnap Synapse. [Link]
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. ICH. [Link]
Tandel, J. N., et al. (2015). Development and Validation of RP-HPLC Method for the Simultaneous Determination of Amiloride Hydrochloride and Furosemide in Pure and Pharmaceutical Dosage Form. Semantic Scholar. [Link]
Matthews, H., et al. (2025). Anti-tumour/metastasis effects of the potassium-sparing diuretic amiloride: An orally active anti-cancer drug waiting for its call-of-duty? ResearchGate. [Link]
ResearchGate. (n.d.). The use of Arrhenius kinetics to evaluate different hydrolytic stability of amiloride hydrochloride and cyclopenthiazide using chromatographic methods. ResearchGate. [Link]
Te Whatu Ora. (2023). AMILORIDE. Te Whatu Ora Health New Zealand. [Link]
Yellepeddi, V. K., et al. (2020). Stability of extemporaneously compounded amiloride nasal spray. ResearchGate. [Link]
TSFX. (n.d.). Hydrolysis of Esters and Amides. TSFX. [Link]
Novo Excipients. (2025, May 30). How Excipients Impact Drug Absorption, Stability, and Shelf Life. Novo Excipients. [Link]
Dalal Institute. (n.d.). Hydrolysis of Esters and Amides. Dalal Institute. [Link]
Chandra, M., & Silverman, S. K. (2010). DNA-Catalyzed Hydrolysis of Esters and Aromatic Amides. Journal of the American Chemical Society. [Link]
Drug Development & Delivery. (2015). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery. [Link]
Chem Survival. (2019, January 15). mechanism of amide hydrolysis. YouTube. [Link]
Chemistry LibreTexts. (2026, February 17). 17.4: Hydrolysis of Esters and Amides. Chemistry LibreTexts. [Link]
electronic medicines compendium (emc). (2025, January 21). Amiloride 5mg/5ml Oral Solution - Summary of Product Characteristics (SmPC). emc. [Link]
European Medicines Agency (EMA). (2003). Note for Guidance on Excipients, Antioxidants and antimicrobial preservatives in the dossier for application for marketing autho. EMA. [Link]
Technical Support Center: Overcoming Amiloride Auto-fluorescence in Flow Cytometry
Welcome to the technical support center for researchers, scientists, and drug development professionals encountering challenges with amiloride-induced auto-fluorescence in flow cytometry. This guide is designed to provid...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals encountering challenges with amiloride-induced auto-fluorescence in flow cytometry. This guide is designed to provide in-depth, practical solutions to ensure the integrity and accuracy of your experimental data. We will move beyond simple troubleshooting steps to explain the underlying principles, enabling you to make informed decisions in your experimental design.
Section 1: Frequently Asked Questions (FAQs) - The Basics of Amiloride Auto-fluorescence
This section addresses the most common initial questions regarding amiloride and its behavior in flow cytometry.
Q1: What is amiloride and why is it used in my experiments?
Amiloride is a potassium-sparing diuretic that functions by inhibiting sodium-hydrogen exchangers (NHE) and epithelial sodium channels (ENaC). In a research context, it and its analogs (like HMA and EIPA) are widely used to study ion transport, cell volume regulation, pH homeostasis, and as a potential anti-cancer agent due to its effects on cell cycle and apoptosis.[1][2] Its use in your experiments is likely tied to investigating one of these fundamental cellular processes.
Q2: What is auto-fluorescence and why does amiloride cause it?
Auto-fluorescence is the natural emission of light by biological structures or compounds when they are excited by a light source, such as a laser in a flow cytometer.[3] This is distinct from the fluorescence of intentionally added dyes. Many endogenous molecules, like NADH and flavins, contribute to cellular auto-fluorescence.[4]
Amiloride itself is a fluorescent molecule.[5] Studies have shown that amiloride and its derivatives exhibit intrinsic fluorescence, typically with excitation in the ultraviolet (UV) to near-UV range and emission in the blue part of the spectrum.[6][7][8] Specifically, amiloride has been shown to have an excitation maximum around 362-370 nm and an emission maximum around 413-415 nm.[7][8] This inherent property means that when you treat your cells with amiloride, you are introducing an additional source of fluorescence that is not related to your specific fluorescently-labeled antibodies.
Q3: Which fluorescent channels are most likely to be affected by amiloride auto-fluorescence?
Given its spectral properties, amiloride auto-fluorescence will most significantly impact detectors that capture emissions in the blue range of the spectrum. This includes channels commonly used for dyes excited by the UV (355 nm) and Violet (405 nm) lasers. Fluorochromes such as DAPI, Hoechst, Brilliant Violet™ 421 (BV421), and Pacific Blue™ are particularly susceptible to interference. The broad emission spectrum of auto-fluorescence can also cause spillover into adjacent channels, potentially affecting green-emitting fluorochromes like FITC and Alexa Fluor™ 488, which are typically excited by a blue (488 nm) laser.[4][9]
Section 2: Troubleshooting Guide - Strategies for Mitigation and Correction
This section provides actionable strategies to address amiloride-induced auto-fluorescence, from experimental design to data analysis.
Issue 1: High background fluorescence is obscuring my target populations.
This is the most common manifestation of amiloride auto-fluorescence. The increased background can make it difficult to resolve dimly stained populations from the negative control.
The broad and often intense fluorescence of amiloride raises the baseline signal across multiple detectors, reducing the signal-to-noise ratio for your specific markers.
Optimize Your Staining Panel:
Shift to Redder Fluorochromes: The most effective strategy is to move your markers of interest to fluorochromes that are excited by lasers further from the UV and Violet range and emit in the red and far-red spectrum.[9][10] Auto-fluorescence is generally weakest in these regions.[11] Consider using fluorochromes like APC, Alexa Fluor™ 647, PE-Cy7, and APC-R700, which are excited by the red laser (e.g., 633 nm).
Use Bright Fluorochromes for Dim Markers: For markers with low expression levels, assign the brightest fluorochromes available, such as Phycoerythrin (PE) and its tandems.[4] This will help to lift the signal far above the auto-fluorescent background.
Establish Proper Controls:
The "Amiloride-Only" Control: This is the most critical control for your experiment. Prepare a sample of your cells that is treated with the same concentration of amiloride as your experimental samples but is not stained with any fluorescent antibodies. This control will define the specific auto-fluorescence profile induced by the drug in your cell type.[12][13]
Unstained Control: A sample of untreated and unstained cells is also essential to establish the baseline cellular auto-fluorescence.[14]
Fluorescence Minus One (FMO) Controls: FMO controls are crucial for accurate gating, especially when the background is high.[9] These controls help to identify the spread of fluorescence from other channels into the channel of interest.
Issue 2: My compensation looks incorrect, with diagonal populations.
Incorrect compensation can lead to false positives and misinterpretation of your data. Amiloride's unique spectral signature can complicate standard compensation procedures.
Standard compensation calculates the spillover of a specific fluorochrome into other detectors.[15][16] However, it assumes that the negative population (unstained cells) has the same auto-fluorescence profile as the positive population. Amiloride violates this assumption by adding a new source of fluorescence.[13] This can lead to under- or over-compensation.[17]
Use the Correct Negative Control for Compensation:
When setting up your compensation matrix, for each single-stained control, you must use a negative population that has the same auto-fluorescence profile. This means using your amiloride-treated, unstained cells as the reference for the spillover calculation, especially for channels affected by its auto-fluorescence.
Spectral Unmixing - The Gold Standard:
If you have access to a spectral flow cytometer, this is the most powerful method to address auto-fluorescence.[9] Spectral unmixing algorithms can treat the auto-fluorescence from amiloride as a distinct "fluorochrome."[11][18]
By running your amiloride-only control, you can define its unique spectral signature. The analysis software can then mathematically subtract this signature from your fully stained samples, effectively removing the interference.[19][20] This significantly improves the resolution of your data.[18]
Section 3: Experimental Protocols
Here are detailed protocols for key procedures discussed in this guide.
Protocol 1: Preparation of an Amiloride Auto-fluorescence Control
Objective: To generate a single-cell suspension that exhibits the specific auto-fluorescence signature of amiloride for use in compensation and spectral unmixing.
Harvest and prepare your cells as you would for your experimental samples. Ensure you have a single-cell suspension.
Count the cells and resuspend them at the same concentration used for your stained samples.
Add amiloride caproate to the cell suspension at the exact same final concentration and for the same incubation time and temperature as your experimental samples. This is critical for accurately replicating the auto-fluorescence.
(Optional but recommended) If your staining protocol involves fixation and permeabilization, you must treat this control sample with the same reagents and procedure. Fixation can alter the auto-fluorescence of cells and compounds.[13]
Wash the cells with flow cytometry staining buffer as you would your stained samples.
Resuspend the cells in an appropriate volume of staining buffer for acquisition.
Keep the sample protected from light and on ice until acquisition.
Protocol 2: Panel Design Strategy to Minimize Amiloride Interference
Objective: To design a multi-color flow cytometry panel that minimizes the impact of amiloride auto-fluorescence.
Principle: This strategy prioritizes placing critical markers and those on dimly expressed antigens in spectral regions with low auto-fluorescence.
Procedure:
Characterize Amiloride's Spectral Profile: Using your amiloride-only control, run a sample on your cytometer to identify which detectors show the highest signal increase compared to an unstained, untreated control. This will typically be in the UV and Violet laser-excited channels.
Prioritize Your Markers: List all the markers in your panel and categorize them by expression level (high, medium, low) and importance for your biological question (critical vs. exploratory).
Assign Fluorochromes:
Low Expression/Critical Markers: Assign these to the brightest fluorochromes in the red and far-red channels (e.g., PE, APC, PE-Cy7, APC-R700).
High Expression Markers: These can be assigned to fluorochromes in the blue and green channels if necessary, but be aware of potential data spread.
Avoid Dim Dyes in Affected Channels: Avoid using dim fluorochromes like FITC or Pacific Blue for critical markers, as their signal may be lost in the background.[9]
Build a Spillover Spreading Matrix: Use an online panel builder tool to visualize the theoretical spillover spreading. This will help you identify and mitigate potential issues where a bright fluorochrome might spread into a channel where you are trying to detect a dim marker.
Q4: Are there non-fluorescent alternatives to amiloride?
If the auto-fluorescence of amiloride is insurmountable for your specific assay, you may consider alternative inhibitors of the same pathways. However, it is crucial to validate that these alternatives do not have similar fluorescent properties and have the desired biological effect in your system.
Other Diuretics: Drugs like furosemide or hydrochlorothiazide act on different transporters and may be potential alternatives depending on the specific biological question.[21][22]
Investigational Compounds: The literature may contain information on other, less common inhibitors of NHE or ENaC. A thorough literature search for your specific target is recommended.
It is important to note that any alternative compound should be tested for its own potential to induce auto-fluorescence before being incorporated into a large-scale experiment.
References
Spectral Unmixing to Subtract Autofluorescence in Samples Collected with the ZE5 Cell Analyzer - Bio-Rad. Available at: [Link]
LUMoS Spectral Unmixing Fiji/ImageJ Plugin. Available at: [Link]
Troubleshooting Flow Cytometry - Hycult Biotech. Available at: [Link]
5 Effective Tips to Reduce Autofluorescence in Flow Cytometry | Boster Bio. Available at: [Link]
Spectral Imaging and Linear Unmixing | Nikon's MicroscopyU. Available at: [Link]
Tips to Minimize Autofluorescence - FluoroFinder. Available at: [Link]
AutoSpectral improves spectral flow cytometry accuracy through optimised spectral unmixing and autofluorescence-matching at the - bioRxiv. Available at: [Link]
Fluorescence properties of the Na⁺/H⁺exchanger inhibitor HMA (5-(N,N-hexamethylene)amiloride) are modulated by intracellular pH - PubMed. Available at: [Link]
Direct Determination of Amiloride in Urine Using Isopotential Fluorimetry - RSC Publishing. Available at: [Link]
Distributions of Autofluorescence After Compensation: Be Panglossian, Fret Not. Available at: [Link]
Amiloride Alternatives Compared - Drugs.com. Available at: [Link]
Amiloride is a suitable fluorescent substrate for the study of the drug transporter human multidrug and toxin extrusion 1 (MATE1) - PubMed. Available at: [Link]
Assembly of a UV-LED induced fluorescence system for rapid determination of amiloride in pharmaceutical tablet and human serum - PubMed. Available at: [Link]
Amiloride / hydrochlorothiazide Alternatives Compared - Drugs.com. Available at: [Link]
(PDF) Simple and Rapid Determination of Diuretics by Luminescent Method - ResearchGate. Available at: [Link]
Synthesis and preliminary evaluation of amiloride analogs as inhibitors of the urokinase-type plasminogen activator (uPA) - PubMed. Available at: [Link]
Effects of amiloride on cell cycle and apoptosis. A, cell cycle... - ResearchGate. Available at: [Link]
Amiloride vs. furosemide for the treatment of edema in human nephrotic syndrome: a pilot study (AMILOR) - ResearchGate. Available at: [Link]
Adjusting amiloride caproate concentrations to minimize in vitro cytotoxicity
A Guide to Optimizing Concentrations and Minimizing Cytotoxicity Welcome to the technical support center for researchers utilizing amiloride and caproate in vitro. This guide, structured as a series of frequently asked q...
Author: BenchChem Technical Support Team. Date: April 2026
A Guide to Optimizing Concentrations and Minimizing Cytotoxicity
Welcome to the technical support center for researchers utilizing amiloride and caproate in vitro. This guide, structured as a series of frequently asked questions and troubleshooting scenarios, is designed to provide you, our fellow scientists and drug development professionals, with the expertise to navigate the complexities of your experiments. As Senior Application Scientists, we have compiled this resource to explain not just the how, but the why behind critical experimental steps, ensuring the integrity and success of your research.
Part 1: Foundational Understanding & Initial Setup
This section addresses the most common initial queries regarding the properties of amiloride and caproate and how to begin designing your experiments.
FAQ 1: What are the primary mechanisms of action for amiloride and caproate that might contribute to cytotoxicity?
Amiloride: Amiloride is primarily known as a potassium-sparing diuretic that directly blocks the epithelial sodium channel (ENaC) with high potency (IC50 ≈ 0.1 µM)[1]. However, at higher concentrations, it also inhibits other ion transporters, most notably the Na+/H+ exchanger (NHE), with IC50 values ranging from 3 µM to 1 mM depending on extracellular sodium levels[2][3][4]. This disruption of ion homeostasis and intracellular pH (pHi) regulation is a key source of its cytotoxic effects[5]. Studies have shown that amiloride can induce apoptosis, particularly in cancer and vascular endothelial cells, through mechanisms that may involve depleting endoplasmic reticulum (ER) calcium stores and causing ER stress[2][6].
Caproate (Caproic Acid): Caproate is a medium-chain fatty acid. Its cytotoxicity is often linked to its ability, particularly in its undissociated form, to disrupt cell membranes and inhibit microbial or cellular growth[7][8]. The inhibitory effect is highly dependent on the pH of the culture medium, as a lower pH increases the fraction of the more potent, undissociated form[8][9].
FAQ 2: I'm starting a new experiment. What is a safe initial concentration range for amiloride and caproate?
There is no single "safe" concentration, as this is highly dependent on the cell line, experimental duration, and specific endpoint being measured. However, based on published data, we can establish logical starting points for a dose-response study.
For Amiloride:
To specifically target ENaC: Start with concentrations in the sub-micromolar to low micromolar range (e.g., 0.1 µM to 5 µM)[1][2].
To inhibit NHE: Higher concentrations are required, typically starting from 10 µM and potentially going up to 100-400 µM[10][11].
General Cytotoxicity: Be aware that significant cytotoxicity is often observed in the high micromolar range. For example, the IC50 for amiloride-induced cytotoxicity in Human Umbilical Vein Endothelial Cells (HUVECs) was reported to be 106 µmol·L−1[2][6].
For Caproate:
Published studies show complete growth inhibition of E. coli at 40 mM and 85% growth rate reduction of S. cerevisiae at 4 mM[7]. Mammalian cell growth can be inhibited at concentrations above 0.25% (w/v)[7]. It is crucial to start with low millimolar concentrations and titrate upwards.
The following table summarizes recommended starting ranges for dose-response experiments.
Compound
Target/Effect
Recommended Starting Range (Dose-Response)
Notes
Amiloride
ENaC Inhibition
0.05 µM - 10 µM
High specificity for ENaC in the sub-micromolar range[2].
NHE Inhibition
10 µM - 500 µM
Potency is dependent on extracellular Na+ concentration[4].
FAQ 3: How should I prepare my stock solutions to avoid solubility issues and solvent-induced toxicity?
Proper stock solution preparation is critical to prevent compound precipitation and avoid misinterpretation of results due to solvent effects.
Amiloride Hydrochloride:
Solvent: Amiloride HCl is soluble in DMSO (approx. 30 mg/mL) and water (sparingly, but solubility increases in hot water)[12][13][14]. DMSO is the most common choice for achieving a high-concentration stock.
Protocol:
Prepare a high-concentration stock solution (e.g., 100 mM) in 100% anhydrous DMSO.
Aliquot the stock solution into single-use vials and store at -20°C to -80°C to prevent degradation and repeated freeze-thaw cycles[14].
When preparing working solutions, dilute the DMSO stock directly into your pre-warmed cell culture medium.
Critical Control: Ensure the final concentration of DMSO in the culture medium is well below cytotoxic levels, typically <0.5% (v/v) , and ideally below 0.1%[2][15]. Always include a "vehicle control" in your experiments, which consists of cells treated with the same final concentration of DMSO as your highest drug concentration.
Caproate (Caproic Acid):
Solvent: Caproic acid is a liquid at room temperature and can be prepared as a stock in ethanol or by creating a sodium salt solution in water or PBS.
pH Consideration: When adding caproic acid directly to the medium, it will lower the pH. This can be a confounding variable, as both the compound and the pH change can induce cytotoxicity[5][16]. It is highly recommended to neutralize the stock solution to pH 7.4 with NaOH before adding it to the culture medium or to use sodium caproate.
Protocol (for Sodium Caproate):
Dissolve caproic acid in a minimal amount of ethanol or directly in PBS.
Adjust the pH to ~7.4 with 1M NaOH.
Sterile-filter the final stock solution before use.
Include appropriate vehicle (e.g., PBS with adjusted pH) and pH controls in your experiment.
The following diagram illustrates a robust workflow for preparing and applying these compounds.
Caption: Workflow for compound preparation and application.
Part 2: Troubleshooting Unexpected Cytotoxicity
This section is dedicated to resolving issues that arise during experimentation, helping you distinguish between true biological effects and experimental artifacts.
FAQ 4: My untreated and vehicle-treated cells are showing high levels of death. What are the common causes?
High background cytotoxicity invalidates experimental results. Before assessing compound-specific effects, baseline cell health must be stable.
Solvent Toxicity: This is the most frequent culprit. Ensure your final DMSO concentration is non-toxic for your specific cell line (test a range from 0.05% to 1.0% to determine the threshold).[15]
pH Shift: As mentioned, acidic compounds like caproic acid can drastically lower the pH of bicarbonate-buffered media, especially if the incubator CO2 levels are not perfectly balanced. Measure the pH of your media after adding the compound. A pH shift outside the optimal range (typically 7.2-7.4) is cytotoxic.
Contamination: Microbial contamination (bacteria, yeast, mycoplasma) can cause cell death and interfere with assay readouts[15]. Regularly check cultures microscopically and perform mycoplasma testing.
Poor Cell Health: Do not use cells that are over-confluent, have been passaged too many times, or are in a senescent state. Always use cells in the logarithmic growth phase for experiments.[15]
The logical flow for troubleshooting this issue is outlined below.
Caption: Troubleshooting high background cytotoxicity.
FAQ 5: I am observing much higher cytotoxicity than expected at low amiloride/caproate concentrations. How do I investigate this?
If controls are healthy, unexpected potency points to specific interactions between your compound and the experimental system.
Serum Protein Binding: Amiloride is known to bind to serum albumin[17][18]. If you are using low-serum or serum-free media, the concentration of free, active amiloride will be significantly higher than in a high-serum (e.g., 10% FBS) medium. This can dramatically increase its apparent potency.
Solution: Standardize the serum concentration across all experiments. If you must use low-serum conditions, perform a new dose-response curve to re-establish the IC50.
Cell Line Sensitivity: Different cell lines have vastly different sensitivities to cytotoxic agents. This can be due to variations in the expression of drug targets (like ENaC or NHE), metabolic activity, or membrane composition. Do not assume an IC50 value from one cell line will apply to another.
Assay Interference: The compound itself might interfere with the cytotoxicity assay. For example, a colored compound can alter absorbance readings in an MTT assay, or a compound that inhibits cellular reductases can give a false positive for cytotoxicity.
Solution: Run a "compound only" control (compound in media, no cells) to check for direct absorbance/fluorescence interference.[15] It is also wise to validate findings with a second, mechanistically different cytotoxicity assay.
Part 3: Selecting and Performing Cytotoxicity Assays
The choice of assay is critical, as different methods measure different cellular events associated with cytotoxicity.
FAQ 6: Which cytotoxicity assay is most appropriate for my study? MTT, LDH, or something else?
The best assay depends on the mechanism you are investigating. Using two different assays can provide a more complete picture of the cytotoxic event.
Assay Type
Principle
Measures...
Pros
Cons
Best For...
MTT Assay
Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases.[19][20]
Metabolic Activity/Viability. A decrease indicates mitochondrial dysfunction.
Mechanistic studies to definitively determine the mode of cell death (e.g., confirming amiloride-induced apoptosis).
Given that amiloride can induce apoptosis, a combination of an early metabolic assay (MTT) and a confirmatory apoptosis assay (Annexin V/PI) would provide a very robust dataset.
Protocol: Standard MTT Cytotoxicity Assay
This protocol provides a self-validating system for assessing cell viability.
1. Cell Seeding:
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 10,000 - 50,000 cells/well for adherent lines) and allow them to adhere overnight.[15]
2. Compound Treatment:
Prepare serial dilutions of amiloride and/or caproate in complete culture medium.
Remove the old medium from the cells and replace it with 100 µL of the medium containing the test compounds.
Crucial Controls:
Untreated Control: Cells in medium only.
Vehicle Control: Cells in medium with the highest concentration of DMSO/vehicle used.
Positive Control: Cells treated with a known cytotoxic agent (e.g., 1 µM Staurosporine).
Media Blank: Medium only, no cells (to measure background absorbance).
Compound Blank: Medium with the highest concentration of test compound, no cells (to check for interference).
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
3. MTT Incubation:
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.[19]
4. Solubilization and Reading:
Carefully remove the medium from the wells.
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in isopropanol) to each well to dissolve the formazan crystals.[19]
Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
5. Data Analysis:
Subtract the absorbance of the media blank from all other readings.
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
Amiloride Hydrochloride and Hydrochlorothiazide Tablets. [Link]
Amiloride, a diuretic with in vitro antimicrobial activity - PubMed. [Link]
Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. [Link]
What is the mechanism of Hydroxyprogesterone Caproate? - Patsnap Synapse. [Link]
What is Hydroxyprogesterone Caproate used for? - Patsnap Synapse. [Link]
In Vitro Cytotoxicity Test Methods: MTT and Neutral Red Uptake - DergiPark. [Link]
Therapeutic potential of analogues of amiloride: inhibition of the regulation of intracellular pH as a possible mechanism of tumour selective therapy - PMC. [Link]
A novel lipophilic amiloride derivative efficiently kills chemoresistant breast cancer cells. [Link]
Amiloride sensitizes human pancreatic cancer cells to erlotinib in vitro through inhibition of the PI3K/AKT signaling pathway - PMC. [Link]
The neutral red assay can be used to evaluate cell viability during autophagy or in an acidic microenvironment in vitro - PMC. [Link]
Study of Amiloride Binding to Human Serum Albumin: Insights from Thermodynamic, Spectroscopic, and Molecular Docking Investigations - PubMed. [Link]
Study of Amiloride Binding to Human Serum Albumin: Insights from Thermodynamic, Spectroscopic, and Molecular Docking Investigations - PMC. [Link]
Effects of Caproic and Caprylic Acids on Microbial Growth and Cytotoxicity - ResearchGate. [Link]
(PDF) Study of Amiloride Binding to Human Serum Albumin: Insights from Thermodynamic, Spectroscopic, and Molecular Docking Investigations - ResearchGate. [Link]
Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. [Link]
In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed. [Link]
Effects of amiloride on intracellular pH and thermosensitivity - PubMed - NIH. [Link]
Amiloride inhibits macropinocytosis by lowering submembranous pH and preventing Rac1 and Cdc42 signaling - ResearchGate. [Link]
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH. [Link]
Cytotoxicity Assays – what your cells don't like - BMG Labtech. [Link]
Epithelial Sodium Channel Inhibition by Amiloride Addressed with THz Spectroscopy and Molecular Modeling - PMC. [Link]
Effect of n-Caproate Concentration on Chain Elongation and Competing Processes - PMC. [Link]
Caproic Acid-Producing Bacteria in Chinese Baijiu Brewing - Frontiers. [Link]
Production of caproic acid by cocultures of ruminal cellulolytic bacteria and Clostridium kluyveri grown on cellulose and ethanol - PubMed. [Link]
Resolving amiloride caproate ester hydrolysis during prolonged incubation
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers encounter sudden losses of efficacy when using lipophilic ester derivatives like amiloride caproate (CAS: 101330-34...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers encounter sudden losses of efficacy when using lipophilic ester derivatives like amiloride caproate (CAS: 101330-34-1) in prolonged biological assays.
The caproate ester linkage is designed to improve cell permeability or serve as a hapten, but it introduces a critical structural liability: the ester bond is highly susceptible to both spontaneous chemical saponification and aggressive enzymatic cleavage.
Below is a comprehensive troubleshooting guide, complete with mechanistic insights, validated protocols, and data to ensure your assay remains a self-validating, robust system.
Troubleshooting Guides & FAQs
Q1: Why does amiloride caproate completely lose its inhibitory efficacy after 2–4 hours in my cell culture assay?A: The primary culprit is enzymatic hydrolysis driven by carboxylesterases (CEs) present in your biological media. If your assay utilizes Fetal Bovine Serum (FBS) or involves cellular lysates, these environments are rich in esterases that rapidly recognize the lipophilic caproate tail and cleave the ester bond[1]. This premature cleavage reverts the molecule to a degraded or altered state before it can exert its intended prolonged effect.
Q2: How can I prevent this enzymatic degradation without causing cytotoxicity to my cell line?A: You must inhibit the esterases before introducing your compound. We recommend using bis-p-nitrophenyl phosphate (BNPP) . BNPP is a potent, irreversible inhibitor of carboxylesterases that functions by covalently phosphorylating the catalytic serine residue within the enzyme's active site[2]. Unlike broad-spectrum protease inhibitors like PMSF—which are often toxic and ineffective against certain esterases—BNPP is well-tolerated by most cell lines at concentrations between 100 µM and 500 µM[3].
Q3: My assay is strictly cell-free and uses a purified buffer. Why am I still seeing degradation over a 12-hour incubation?A: You are observing spontaneous base-catalyzed hydrolysis (saponification). At physiological pH (7.4) and 37°C, the hydroxide ions in the aqueous buffer act as nucleophiles, attacking the electrophilic carbonyl carbon of the ester linkage[4]. To resolve this, you must optimize your buffer conditions. Lowering the pH slightly (e.g., pH 6.5–7.0) and reducing the temperature will significantly extend the half-life of the ester[5].
Q4: What are the optimal storage conditions for amiloride caproate stock solutions?A: Always reconstitute amiloride caproate in anhydrous DMSO . Atmospheric moisture introduced during repeated opening of the vial will seed spontaneous hydrolysis even when stored at -20°C. Prepare single-use aliquots immediately upon reconstitution to strictly avoid freeze-thaw cycles.
Mechanistic Workflow & Interventions
Logic tree of amiloride caproate degradation pathways and targeted interventions.
Quantitative Data Presentation
To help you design your assay windows, the following table summarizes the expected stability of amiloride caproate under various experimental conditions.
Incubation Condition
Primary Hydrolysis Mechanism
Estimated Half-Life (T₁/₂)
Recommended Intervention
Aqueous Buffer (pH 7.4), 37°C
Spontaneous Saponification
12 – 24 hours
Lower pH to 6.5–7.0; prepare fresh daily.
10% FBS Culture Media, 37°C
Enzymatic (Serum Carboxylesterases)
< 1 hour
Add 100–500 µM BNPP or use serum-free media.
Cell Lysate / Homogenate, 37°C
Enzymatic (Intracellular CEs)
10 – 30 mins
Add 500 µM BNPP directly to lysis buffer.
Anhydrous DMSO, -20°C
None (Stable)
> 6 months
Use anhydrous solvent; aliquot to avoid moisture.
Experimental Protocols
Protocol A: Preparation of Stable Working Solutions
Causality Note: Water is the enemy of ester stability. Even trace amounts of water in hygroscopic solvents will initiate degradation.
Reconstitution : Dissolve lyophilized amiloride caproate powder exclusively in high-purity, anhydrous DMSO (≤0.005% water content) to create a 10 mM stock solution.
Aliquot Generation : Immediately divide the stock into 10 µL to 50 µL single-use aliquots in tightly sealed amber microcentrifuge tubes.
Storage : Store at -80°C (preferred) or -20°C.
Thawing : Allow the aliquot to reach room temperature before opening the cap. This prevents ambient humidity from condensing inside the tube and introducing water.
Causality Note: BNPP is a "suicide inhibitor." It must be given time to covalently bind and neutralize serum esterases before the vulnerable amiloride caproate is introduced.
Media Preparation : Prepare your standard cell culture media (containing FBS).
Inhibitor Pre-treatment : Add BNPP to the media at a final concentration of 200 µM.
Enzyme Neutralization Phase : Incubate the BNPP-treated media at 37°C for 30 minutes . Do not skip this step; simultaneous addition of BNPP and amiloride caproate will result in partial drug degradation.
Drug Dilution : Dilute your amiloride caproate stock into the pre-treated media just-in-time (immediately before applying to cells).
Assay Execution : Apply the media to your cell culture. The assay window is now safely extended up to 24 hours without significant enzymatic loss of the compound.
Step-by-step workflow for prolonged cellular assays using amiloride caproate.
References
Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. Available at:[Link]
Utility of the carboxylesterase inhibitor bis-para-nitrophenylphosphate (BNPP) in the plasma unbound fraction determination for a hydrolytically unstable amide derivative... Taylor & Francis. Available at:[Link]
Carboxylesterase inhibitors. NIH PubMed Central. Available at:[Link]
Stability of extemporaneously compounded amiloride nasal spray. PLOS One. Available at:[Link]
Abstract 670: Bis-nitrophenylphosphate (BNPP) but not phenylmethylsulfonyl fluoride (PMSF) inhibits the activation of the novel anti-cancer pro-drug CZ48. AACR Journals. Available at:[Link]
Amiloride caproate vs amiloride hydrochloride ENaC inhibition efficacy
An in-depth technical evaluation of epithelial sodium channel (ENaC) inhibitors requires moving beyond basic pharmacology to understand how structural modifications dictate experimental and clinical efficacy. The epithel...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical evaluation of epithelial sodium channel (ENaC) inhibitors requires moving beyond basic pharmacology to understand how structural modifications dictate experimental and clinical efficacy. The epithelial sodium channel is a constitutively active, non-voltage-gated ion channel responsible for maintaining Na+ homeostasis across the kidney, colon, and pulmonary epithelia[1].
As a Senior Application Scientist, I have structured this guide to objectively compare the prototypical hydrophilic salt, Amiloride Hydrochloride , against its specialized lipophilic derivative, Amiloride Caproate . This comparison will dissect their structural causality, quantitative efficacy, and the self-validating experimental protocols required to measure their performance.
Structural Causality: Hydrophilicity vs. Lipophilicity
The efficacy of an ENaC inhibitor is not solely defined by its binding affinity; its pharmacokinetic profile and membrane partitioning dictate its utility in complex biological systems.
Amiloride Hydrochloride:
Amiloride hydrochloride is the standard, water-soluble salt formulation of the pyrazine-carbonyl-guanidine ENaC blocker. It acts as a direct pore blocker from the apical (extracellular) side. For the classical αβγ ENaC heterotrimer, amiloride hydrochloride exhibits a highly selective IC50 in the range of 0.1 to 0.5 μM[2]. However, its hydrophilicity is a significant limitation in specific models. For instance, in cystic fibrosis (CF) airway models, unprotonated amiloride crosses epithelial barriers or is cleared too rapidly to maintain therapeutic airway surface liquid (ASL) hydration, leading to transient and often insufficient efficacy[3].
Amiloride Caproate:
To overcome limitations in tissue retention and to create functionalized tool compounds, lipophilic derivatives were synthesized. Amiloride caproate (amiloride-caproic acid) is generated by conjugating a six-carbon caproic acid moiety to the amiloride scaffold[4]. The causality behind this modification is twofold:
Hapten Generation & Affinity: The caproic acid tail was originally designed as a structural linker to couple amiloride to carrier proteins (like albumin). This allowed researchers to raise highly specific anti-amiloride antibodies and construct amiloride affinity columns[4][5].
Receptor Competence: Despite the bulky lipophilic addition, amiloride caproate retains potent ENaC binding efficacy. It successfully competes with [3H]benzamil (a highly specific ENaC blocker with a Kd of 0.8 nM) for the channel's orthosteric site and effectively inhibits sodium transport across epithelial models such as the toad urinary bladder[4][5].
Quantitative Efficacy Comparison
The following table synthesizes the quantitative and qualitative differences between the two compounds:
Mechanism of ENaC blockade by amiloride derivatives and downstream physiological effects.
Experimental Protocols: Self-Validating Systems
To objectively evaluate the ENaC inhibition efficacy of these two compounds, researchers must employ self-validating electrophysiological and biochemical assays. The protocols below are designed to isolate ENaC activity from off-target noise.
Protocol A: Ussing Chamber Short-Circuit Current (Isc) Measurement
The Ussing chamber provides a macroscopic, real-time view of transepithelial ion transport. This protocol is self-validating because it utilizes sequential additions to establish a baseline, measure the drug effect, and confirm total ENaC dependence.
Step 1: Monolayer Preparation. Grow epithelial cells (e.g., primary human bronchial epithelial cells) on permeable filter supports until they form a polarized monolayer with tight junctions. Causality: A high transepithelial electrical resistance (TEER >300 Ω·cm²) ensures that measured currents are transcellular (through channels) rather than paracellular (leaking between cells).
Step 2: Chamber Mounting. Mount the filter in the Ussing chamber, bathing both apical and basolateral surfaces in symmetrical Krebs-Ringer bicarbonate buffer maintained at 37°C and bubbled with 5% CO2/95% O2.
Step 3: Voltage Clamping. Voltage-clamp the transepithelial potential (Vte) to 0 mV. Causality: Clamping to 0 mV eliminates passive electrochemical driving forces; the resulting short-circuit current (Isc) strictly represents active, ATP-driven ion transport.
Step 4: Baseline & Negative Controls. Add basolateral amiloride (10 μM). Causality: ENaC is strictly localized to the apical membrane. Basolateral addition ensures no off-target basolateral effects are skewing the data. The Isc should remain unchanged.
Step 5: Efficacy Measurement. Add Amiloride Hydrochloride or Amiloride Caproate to the apical bath in cumulative concentrations (e.g., 10 nM to 10 μM). Record the dose-dependent drop in Isc.
Step 6: Positive Validation. Finally, add a supramaximal dose of Benzamil (10 μM) to completely block any remaining ENaC current. Causality: The difference between the baseline Isc and the post-benzamil Isc represents the total ENaC-mediated current, allowing for accurate IC50 calculation of the test compound.
Step-by-step Ussing chamber workflow for quantifying ENaC-mediated sodium current inhibition.
Protocol B: Competitive Radioligand Binding Assay
To validate that structural modifications (like the caproate linker) do not abolish target affinity, a competitive binding assay using [3H]benzamil is employed[4].
Step 1: Membrane Preparation. Isolate apical membranes from an ENaC-rich source (e.g., toad urinary bladder or kidney cortex) via differential centrifugation.
Step 2: Radioligand Incubation. Incubate membrane fractions with 1 nM [3H]benzamil (Kd ~0.8 nM) until equilibrium is reached[4].
Step 3: Competitive Displacement. Add increasing concentrations of Amiloride Caproate or Amiloride HCl (1 nM to 100 μM).
Step 4: Filtration & Quantification. Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand. Wash with ice-cold buffer. Causality: Ice-cold buffer drastically reduces the kinetic off-rate of the ligand, preventing dissociation during the wash step.
Step 5: Scintillation Counting. Measure radioactivity. Causality: A parallel control using 100 μM unlabeled benzamil is used to define non-specific binding. The resulting displacement curve proves that the caproate derivative binds the exact same orthosteric site as classic amiloride[4].
Conclusion & Implications for Drug Development
While Amiloride Hydrochloride remains the gold standard for baseline in vitro ENaC inhibition due to its high solubility and well-characterized IC50 (0.1 - 0.5 μM)[2], it falls short in in vivo models requiring prolonged epithelial retention[3]. Amiloride Caproate demonstrates that bulky, lipophilic modifications to the pyrazine-carbonyl-guanidine scaffold do not destroy target affinity[4]. Instead, these modifications open the door for advanced applications, including the generation of anti-amiloride antibodies, affinity chromatography, and the development of next-generation lipophilic ENaC blockers designed to resist rapid airway clearance in cystic fibrosis therapeutics.
Comprehensive In Vitro Comparative Analysis: Amiloride Caproate vs. Benzamil
As researchers transition from basic phenotypic observations to precise molecular characterization of the , the selection of appropriate pharmacological and biochemical tools becomes paramount. While amiloride serves as...
Author: BenchChem Technical Support Team. Date: April 2026
As researchers transition from basic phenotypic observations to precise molecular characterization of the , the selection of appropriate pharmacological and biochemical tools becomes paramount. While amiloride serves as the foundational prototype, its structural derivatives—benzamil and amiloride caproate —have been specifically engineered to solve distinct in vitro challenges.
This guide dissects the causality behind their structural modifications, compares their performance, and provides self-validating experimental workflows to ensure rigorous, reproducible data acquisition.
Structural Causality and Molecular Design
Although both compounds target the same binding pocket within the ENaC pore, their structural divergent designs dictate entirely different in vitro applications.
Benzamil: The Potent Pharmacological Blocker
Benzamil is synthesized by adding a lipophilic benzyl group to the terminal nitrogen of amiloride’s guanidino moiety.
The Causality: The ENaC pore contains a hydrophobic binding pocket. The addition of the benzyl group enhances hydrophobic interactions, drastically lowering the IC50 to the nanomolar range (~10–50 nM) compared to unmodified amiloride (0.1–0.5 µM)[1][2]. Furthermore, this modification increases the compound's selectivity, minimizing off-target blockade of Na+/H+ exchangers (NHE) at low concentrations[3].
Application: It is the gold standard for electrophysiological profiling and pharmacological blockade of ENaC[4].
Amiloride Caproate: The Biochemical Hapten & Tether
Amiloride caproate (amiloride-caproic acid) is engineered by attaching a 6-carbon aliphatic chain (caproic acid) to the amiloride core, terminating in a reactive carboxyl group.
The Causality: In affinity chromatography or antibody generation, attaching a small molecule directly to a bulky carrier protein (like Albumin) or an agarose matrix creates severe steric hindrance, preventing large multi-subunit complexes like ENaC from reaching the pharmacophore. The 6-carbon caproate chain acts as a critical "spacer arm," extending the amiloride moiety out of the resin's stagnant water layer to enable unhindered target binding[5].
Application: It is utilized exclusively as a structural hapten for raising anti-amiloride antibodies and synthesizing affinity resins for ENaC purification[6].
Quantitative Data Synthesis
The following table summarizes the key quantitative and functional differences between the two derivatives to guide experimental selection.
Retains high affinity; competes with [3H]benzamil (Kd ~0.8 nM)[6]
Key Structural Modification
Benzyl group on guanidino nitrogen
Caproic acid (6-carbon) spacer on amiloride core
Functional Causality
Increases lipophilicity for deep pore binding
Provides a terminal carboxyl for covalent conjugation
Experimental Workflows and Self-Validating Protocols
To ensure scientific integrity, every protocol must act as a self-validating system. Below are the standard methodologies for utilizing these compounds in vitro.
Protocol A: Electrophysiological Profiling of ENaC using Benzamil
When measuring ENaC currents via whole-cell patch-clamp or Ussing chamber, benzamil is preferred over amiloride due to its superior potency.
Buffer Preparation: Prepare a standard extracellular bath solution (e.g., 140 mM NaCl). Causality: Maintaining a high physiological Na+ gradient is necessary to drive the inward ENaC current.
Baseline Recording: Record the baseline inward current at a holding potential of -60 mV until stabilized.
Benzamil Perfusion (10 - 50 nM): Perfuse the bath with [4]. Causality: Using a strict 50 nM threshold ensures absolute selectivity for ENaC. Exceeding 1 µM risks off-target inhibition of the Na+/Ca2+ exchanger (NCX) and TRPP3 channels[4].
Self-Validation (Washout Step): Perfuse the chamber with a benzamil-free buffer.
Validation Logic: ENaC blockade by benzamil is reversible. If the inward current recovers to baseline, the researcher can confidently attribute the current drop to specific ENaC inhibition. If the current fails to recover, the drop was likely an artifact of cell rundown or loss of seal integrity.
Protocol B: Affinity Purification of ENaC using Amiloride Caproate
Amiloride caproate is used to pull down ENaC and associated binding proteins from complex cell lysates.
Matrix Conjugation: React the terminal carboxyl group of with an amine-functionalized agarose matrix using EDC/NHS coupling chemistry[5].
Lysate Incubation: Pass the solubilized cell lysate over the amiloride-affinity resin at 4°C to allow ENaC to bind the extended pharmacophore.
Washing: Wash with a high-salt buffer (e.g., 500 mM NaCl) to disrupt weak, non-specific electrostatic interactions with the matrix backbone.
Self-Validation (Competitive Elution): Instead of eluting via a harsh pH drop—which denatures proteins and strips non-specific matrix binders—elute the column using a buffer containing 1 mM free amiloride.
Validation Logic: Competitive elution ensures that only proteins specifically bound to the amiloride pharmacophore are released into the eluate, inherently validating the identity of the target and eliminating false-positive background noise[6].
Visualizing the Workflows
Mechanism of ENaC inhibition by Benzamil, highlighting high-affinity pore blockade.
Affinity chromatography workflow utilizing Amiloride Caproate as a structural hapten.
References
[2],[3] Noreng S., et al. Molecular principles of assembly, activation, and inhibition in epithelial sodium channel. eLife (NIH PMC). 2018. URL:[Link]
[5],[6] Kleyman T.R., et al. New amiloride analogue as hapten to raise anti-amiloride antibodies. American Journal of Physiology-Cell Physiology. 1986. URL:[Link]
A Senior Application Scientist's Guide to HPLC-MS/MS Validation for Amiloride Caproate Quantification
Welcome to a detailed comparison and guide on establishing a robust, validated HPLC-MS/MS (High-Performance Liquid Chromatography with tandem Mass Spectrometry) method for the quantification of amiloride caproate in biol...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to a detailed comparison and guide on establishing a robust, validated HPLC-MS/MS (High-Performance Liquid Chromatography with tandem Mass Spectrometry) method for the quantification of amiloride caproate in biological matrices. This document is designed for researchers, bioanalytical scientists, and drug development professionals who require not just a protocol, but a foundational understanding of the choices and challenges inherent in such an assay.
The accurate quantification of drug candidates and their metabolites is the bedrock of pharmacokinetic (PK) and toxicokinetic (TK) studies. For a compound like amiloride caproate, an ester prodrug of the diuretic amiloride, the analytical method must be meticulously developed and validated to ensure data integrity, which is paramount for regulatory submissions.[1] This guide will walk you through method development considerations, a comparative analysis of sample preparation techniques, and a detailed breakdown of the validation process, all grounded in the latest regulatory expectations set forth by the International Council for Harmonisation (ICH) M10 guideline.[1][2][3][4][5]
The Analytical Challenge: Understanding Amiloride Caproate
Amiloride caproate is an ester prodrug, designed to potentially enhance the bioavailability or modify the pharmacokinetic profile of the active parent drug, amiloride. This chemical identity presents a unique analytical challenge: ex vivo instability.[6] Esterases present in biological matrices, particularly blood and plasma, can rapidly hydrolyze the prodrug back to amiloride, leading to an underestimation of the prodrug concentration and an overestimation of the parent drug.[6]
Therefore, the entire analytical workflow, from blood collection to sample processing, must be designed to mitigate this enzymatic conversion. This often involves the immediate use of esterase inhibitors in blood collection tubes and maintaining samples at low temperatures.
Part 1: Strategic Method Development
A successful bioanalytical method is built on a logical progression of optimization, from sample clean-up to chromatographic separation and mass spectrometric detection.
A. Sample Preparation: A Comparative Analysis
The goal of sample preparation is to isolate the analyte from a complex biological matrix, remove interferences that can suppress the MS signal (a phenomenon known as the matrix effect), and concentrate the analyte to improve sensitivity.[7][8][9][10] The three most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Technique
Principle
Typical Recovery
Matrix Effect Mitigation
Throughput & Cost
Ideal Use Case
Protein Precipitation (PPT)
A solvent (e.g., acetonitrile) is added to denature and precipitate plasma proteins.
Moderate to High
Poor to Moderate
High Throughput, Low Cost
Early discovery, high-throughput screens where speed is prioritized over ultimate cleanliness.[11]
Liquid-Liquid Extraction (LLE)
Analyte is partitioned between the aqueous sample and an immiscible organic solvent based on its solubility.[12][13]
Moderate to High
Good
Moderate Throughput & Cost
Effective for moderately polar to non-polar compounds; can be optimized for high cleanliness.[12]
Solid-Phase Extraction (SPE)
Analyte is retained on a solid sorbent, interferences are washed away, and the analyte is eluted with a strong solvent.[7][14][15]
High to Very High
Excellent
Lower Throughput, Higher Cost
Gold standard for regulatory submissions requiring the cleanest extracts and highest sensitivity.[14][15][16][17]
Expert Insight: For a regulatory-compliant validation, SPE is often the superior choice. While PPT is fast, it is notorious for leaving behind phospholipids, which are major contributors to matrix-induced ion suppression in LC-MS/MS.[8][9] LLE offers a good balance, but SPE provides the most consistent and highest-purity extracts, leading to a more robust and reliable assay.[14][15] For amiloride caproate, a reversed-phase polymer-based SPE sorbent (like Oasis PRiME HLB) would be an excellent starting point, offering high recovery for a broad range of compounds with a simplified protocol.[14][15]
B. Chromatographic Separation
The goal of HPLC is to separate amiloride caproate from its parent, amiloride, and any endogenous matrix components that were not removed during sample preparation.
Column Choice: A modern, sub-2-µm particle size C18 column (e.g., Waters Acquity BEH C18, Agilent ZORBAX SB-C18) is the workhorse for this type of analysis.[16][18] These columns provide high efficiency and excellent peak shape.
Mobile Phase Optimization: A typical starting point would be a gradient elution using an acidic aqueous mobile phase (e.g., 0.1% formic acid in water) and an organic mobile phase (e.g., acetonitrile or methanol). The acid helps to protonate the basic amine groups on amiloride, leading to better peak shape and retention on a C18 column. The gradient elution ensures that both the more polar amiloride and the more non-polar amiloride caproate can be eluted with good peak shape in a reasonable run time.
C. Mass Spectrometric Detection
Triple quadrupole mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides the ultimate selectivity and sensitivity.
Tuning: The first step is to infuse a standard solution of amiloride caproate and a suitable internal standard (ideally, a stable isotope-labeled version like Amiloride Caproate-d4) into the mass spectrometer.
Precursor Ion Selection: In positive electrospray ionization (ESI+) mode, we will look for the protonated molecule, [M+H]+.
Product Ion Selection: The precursor ion is then fragmented in the collision cell, and the most stable and abundant product ions are selected. Monitoring at least two MRM transitions for the analyte enhances confidence in its identification.
Amiloride: m/z 230.1 → m/z 171.1 (Loss of guanidinium group)[11]
Internal Standard (Amiloride-d4): m/z 234.1 → m/z 175.1
Part 2: The Validation Workflow: A Self-Validating System
Method validation demonstrates that the analytical procedure is suitable for its intended purpose.[2][4] The following parameters must be assessed according to ICH M10 guidelines.[3][5]
The table below summarizes the key validation experiments and typical acceptance criteria as stipulated by the ICH M10 guidance.[5]
Validation Parameter
Purpose
Typical Experiment
Acceptance Criteria
Selectivity & Specificity
To ensure the method can differentiate the analyte from endogenous components, metabolites, and co-administered drugs.
Analyze at least 6 blank matrix lots. Check for interferences at the retention time of the analyte and IS.
Response in blank samples should be <20% of the Lower Limit of Quantification (LLOQ) for the analyte and <5% for the IS.
Calibration Curve & LLOQ
To define the relationship between concentration and response and establish the lowest quantifiable concentration.
Prepare a blank and at least 6 non-zero calibration standards across the expected concentration range.
R² ≥ 0.99 is typical. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ). LLOQ must have a signal-to-noise ratio ≥ 5.
Accuracy & Precision
To determine the closeness of measured values to the nominal value (accuracy) and the degree of scatter (precision).
Analyze Quality Control (QC) samples at LLOQ, Low, Mid, and High concentrations (n=6 per level) on at least 3 separate days.
Mean accuracy at each level must be within ±15% of nominal (±20% at LLOQ). Precision (%CV or RSD) must not exceed 15% (20% at LLOQ).
Recovery & Matrix Effect
To assess the efficiency of the extraction process and the impact of the matrix on ionization.[10]
Recovery: Compare analyte response in pre-extraction spiked samples to post-extraction spiked samples. Matrix Effect: Compare analyte response in post-extraction spiked samples (from 6 matrix lots) to analyte response in a clean solution.
Recovery should be consistent and reproducible. The Coefficient of Variation (CV) of the IS-normalized matrix factor across the 6 lots should be ≤15%.
Stability
To ensure the analyte is stable throughout the sample lifecycle.
Analyze Low and High QCs after subjecting them to various conditions: Freeze-Thaw (e.g., 3 cycles), Bench-Top (room temp), Long-Term (storage temp), Stock Solution stability.
Mean concentrations of stability samples must be within ±15% of the nominal concentration.
Dilution Integrity
To verify that samples with concentrations above the curve can be diluted and accurately measured.
Spike a QC above the Upper Limit of Quantification (ULOQ), dilute it into the calibrated range with a blank matrix, and analyze (n=6).
Accuracy and precision of the diluted QCs must be within ±15%.
Part 3: Step-by-Step Experimental Protocol (Example)
This protocol outlines the recommended SPE-based HPLC-MS/MS method for amiloride caproate.
1. Preparation of Standards and QCs
Prepare primary stock solutions of amiloride caproate and the internal standard (IS) in methanol at 1 mg/mL.
Create separate working solutions for spiking Calibration Standards and Quality Controls (QCs) by serially diluting the stock solutions.
Spike blank, inhibitor-fortified plasma with working solutions to create calibration standards (e.g., 0.1 - 100 ng/mL) and QCs (e.g., 0.3, 3, 30, 80 ng/mL).
2. Sample Preparation (Solid-Phase Extraction)
Caption: Solid-Phase Extraction Workflow.
3. HPLC-MS/MS Analysis
HPLC System: UPLC/UHPLC system
Column: Acquity BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Flow Rate: 0.4 mL/min
Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate.
Mass Spectrometer: Triple Quadrupole (e.g., Waters Xevo TQ-S, Sciex 7500)
Ionization: Electrospray Positive (ESI+)
Analysis Mode: Multiple Reaction Monitoring (MRM)
Conclusion
Developing and validating a bioanalytical method for an ester prodrug like amiloride caproate requires a thorough understanding of both the analyte's chemistry and regulatory expectations. The key to success lies in controlling ex vivo instability, choosing a clean and efficient sample preparation technique like SPE, and systematically validating the method's performance against the rigorous standards of the ICH M10 guideline. By following the principles and protocols outlined in this guide, researchers can generate high-quality, reliable, and defensible data to support their drug development programs.
References
Essential FDA Guidelines for Bioanalytical Method Valid
A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE) Sample Prep Techniques. LabRulez LCMS.
M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. U.S.
M10 Bioanalytical Method Validation and Study Sample Analysis. U.S.
Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions.
Liquid-Liquid Extraction vs. Solid-Phase Extraction. Aurora Biomed. (2019).
Advantages of Solid Phase Extraction (SPE) compared to LLE and SLE. Hawach Scientific.
Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone. (2016).
Importance of matrix effects in LC–MS/MS.... Bioanalysis via Ovid.
Bioanalytical Method Validation and Study Sample Analysis M10.
What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. NorthEast BioLab.
Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples.
Liquid-Liquid Extraction vs. Solid-Phase Extraction Methods. K-Jhil. (2025).
FDA Announces Availability of a Final Guidance Entitled M10 Bioanalytical Method Validation. American Society for Clinical Pharmacology & Therapeutics (ASCPT). (2022).
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. ICON plc. (2025).
ICH M10 Bioanalytical Method Validation & Study Sample Analysis. ProPharma. (2022).
ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training M
Assessment of matrix effect in quantitative LC-MS bioanalysis.
Simultaneous quantification of amiloride and hydrochlorothiazide in human plasma by liquid chromatography–tandem mass spectrometry.
Analytical HPLC Method Validation of Amiloride and Its Pharmacokinetic Study in Humans.
Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applic
Simultaneous quantification of amiloride and hydrochlorothiazide in human plasma by liquid chromatography-tandem mass spectrometry.
Simultaneous determination of amiloride and hydrochlorothiazide in human plasma by liquid chromatography/tandem mass spectrometry with positive/negative ion-switching electrospray ionis
Sensitive high-performance liquid chromatographic assay for determination of amiloride in biologic fluids using an ion-pair extraction method. PubMed.
Maximizing Efficiency for UHPLC LC-MS/MS Method Development in clinical drug monitoring. Shimadzu. (2013).
LC-MS Bioanalysis of Ester Prodrugs and Other Esterase Labile Molecules.
Development and validation of a high-throughput HPLC-MS/MS method for the simultaneous determination of exatecan and its cathepsin B-sensitive prodrug in r
Development and validation of the HPLC–MS/MS method and its application to the pharmacokinetic study for the Mongolian drug Sendeng-4 in r
Comparing amiloride caproate with triamterene for potassium-sparing effects
An in-depth technical analysis for researchers, scientists, and drug development professionals evaluating epithelial sodium channel (ENaC) modulators. Executive Summary Potassium-sparing diuretics are foundational in man...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical analysis for researchers, scientists, and drug development professionals evaluating epithelial sodium channel (ENaC) modulators.
Executive Summary
Potassium-sparing diuretics are foundational in managing fluid retention and hypertension without inducing hypokalemia. The primary mechanism driving this effect is the inhibition of the Epithelial Sodium Channel (ENaC) in the late distal convoluted tubule and cortical collecting duct. This guide objectively compares triamterene , a widely prescribed clinical diuretic, with amiloride caproate , a specialized synthetic derivative utilized primarily as a high-affinity research probe. While both compounds ultimately yield a potassium-sparing effect, their chemical structures, binding kinetics, and functional applications differ significantly.
Mechanistic Overview: The Causality of Potassium Sparing
The potassium-sparing effect of ENaC inhibitors is an indirect physiological consequence of sodium transport blockade. Under normal conditions, Na⁺ enters principal cells via apical ENaC, driven by the basolateral Na⁺/K⁺-ATPase. This electrogenic Na⁺ influx generates a lumen-negative transepithelial potential difference, which provides the critical electrical driving force for K⁺ secretion through Renal Outer Medullary Potassium (ROMK) channels.
By blocking ENaC, both triamterene and amiloride caproate abolish this lumen-negative potential. The reduction in the electrochemical gradient directly attenuates K⁺ efflux, thereby "sparing" potassium ()[1].
Compound Profiles & Pharmacodynamics
Triamterene (Clinical Standard)
Triamterene is a pteridine derivative and a weak base with a pKa of 6.2 ()[2]. Its blockade of ENaC is highly voltage- and pH-dependent. At a physiological pH of 7.5, triamterene is approximately 100-fold less potent than native amiloride, exhibiting an IC50 of ~5–10 μM ()[2]. However, at a more acidic pH (e.g., 6.5), the protonated form dominates, drastically increasing its potency (IC50 ~1 μM). This pH dependency is a critical variable for researchers designing in vitro assays or modeling ischemic kidney conditions where localized pH drops.
Amiloride Caproate (Research Probe)
Amiloride caproate (EVT-1166207) is a pyrazine derivative engineered by conjugating a caproic acid moiety to the amiloride backbone. This structural modification was specifically designed to allow coupling to carrier proteins (like albumin) to raise anti-amiloride antibodies and to create affinity chromatography columns for ENaC isolation ()[3]. The addition of the caproate chain increases the molecule's lipophilicity, enhancing tissue partitioning in lung and kidney epithelia by roughly 3-fold compared to native amiloride ()[4]. Despite the bulky modification, it maintains high-affinity competitive inhibition of the channel, demonstrating a dissociation constant (Kd) of ~0.8 nM for benzamil binding sites ()[3].
Quantitative Comparative Data
Feature
Triamterene
Amiloride Caproate
Primary Application
Clinical Diuretic (Potassium-Sparing)
Research Probe / Affinity Chromatography
Target Mechanism
ENaC Blockade (Voltage/pH dependent)
ENaC Blockade (High Affinity)
IC50 / Binding Affinity
IC50 ~5–10 μM (at pH 7.5)
Kd ~0.8 nM (Benzamil binding sites)
Structural Class
Pteridine derivative
Pyrazine derivative (Caproic acid conjugate)
Tissue Partitioning
Standard renal clearance
~3-fold enhanced epithelial partitioning
Self-Validating Experimental Protocols
Protocol A: In Vitro Electrophysiological Validation of ENaC Inhibition
Purpose: To quantify and compare the IC50 of triamterene vs. amiloride caproate.
Causality & Self-Validation: Utilizing a two-electrode voltage clamp (TEVC) allows for direct measurement of Na⁺ current. A mandatory washout phase ensures the blockade is reversible, validating that the current drop is due to receptor antagonism rather than cell death or channel degradation.
Preparation : Express α, β, and γ ENaC subunits in Xenopus laevis oocytes via cRNA microinjection. Incubate for 24-48 hours.
Baseline Measurement : Clamp the membrane potential at -90 mV. Perfuse with a standard ND96 sodium solution (pH 7.5) and record the baseline inward Na⁺ current.
Dose-Response Application : Perfuse the oocytes with increasing concentrations of triamterene (0.1 μM to 50 μM) or amiloride caproate (0.1 nM to 10 nM).
Validation Control : Apply 10 μM native amiloride as a positive control for complete ENaC blockade. Apply epsilon-guanidinocaproic acid as a negative control (must show 0% inhibition).
Washout (Critical) : Perfuse with drug-free ND96 buffer to confirm current recovery.
Protocol B: Affinity Isolation of ENaC using Amiloride Caproate
Purpose: To leverage the caproate moiety for the biochemical pull-down of ENaC complexes.
Causality & Self-Validation: The caproic acid tail allows covalent linkage to agarose beads without masking the pyrazine pharmacophore. Pre-incubating the lysate with free amiloride validates the specificity of the pull-down via competitive inhibition.
Column Preparation : Couple amiloride caproate to NHS-activated Sepharose beads via the terminal carboxyl group of the caproate chain.
Lysate Preparation : Solubilize target epithelial cells (e.g., A549) in a mild non-ionic detergent (e.g., 1% CHAPS) to preserve the ENaC multimeric structure.
Binding Phase : Pass the lysate over the amiloride caproate column. Self-Validation Step: Run a parallel lysate pre-treated with 100 μM free amiloride; this control column must yield no ENaC, proving specific binding.
Elution : Elute the bound ENaC proteins using a high concentration of free amiloride (1 mM) or a low-pH elution buffer.
Analysis : Resolve eluates via SDS-PAGE and confirm the presence of α, β, and γ subunits via Western blot.
Mechanistic Visualization
Mechanism of ENaC inhibition leading to downstream potassium-sparing effects.
References
New amiloride analogue as hapten to raise anti-amiloride antibodies | American Journal of Physiology-Cell Physiology |[Link]
Blockade of epithelial Na+ channels by triamterenes - underlying mechanisms and molecular basis | Pflügers Archiv - European Journal of Physiology |[Link]
Epithelial Sodium Channel Inhibition in Cardiovascular Disease: A Potential Role for Amiloride | American Journal of Hypertension |[Link]
A Senior Application Scientist's Guide to the Validation of Amiloride Analogs as Selective NHE1 Inhibitors
For fellow researchers in cell biology and drug discovery, the precise validation of a pharmacological tool is the bedrock of credible, reproducible science. The Na+/H+ Exchanger Isoform 1 (NHE1) stands as a compelling t...
Author: BenchChem Technical Support Team. Date: April 2026
For fellow researchers in cell biology and drug discovery, the precise validation of a pharmacological tool is the bedrock of credible, reproducible science. The Na+/H+ Exchanger Isoform 1 (NHE1) stands as a compelling therapeutic target in oncology and cardiovascular disease, making the rigorous assessment of its inhibitors a critical task.[1][2][3] This guide provides an in-depth, experience-driven framework for validating the selectivity of NHE1 inhibitors, moving from the promiscuous progenitor, amiloride, to its more refined analog, cariporide. We will dissect the causal logic behind experimental design, present self-validating protocols, and offer the quantitative data necessary for objective comparison.
The Target: Why Selective NHE1 Inhibition Matters
The Sodium-Hydrogen Exchanger 1 (NHE1), a ubiquitously expressed plasma membrane protein, is a primary regulator of intracellular pH (pHi).[1] It functions by extruding one intracellular proton in exchange for one extracellular sodium ion.[4] While essential for normal cell physiology, including volume regulation and proliferation, its hyperactivity is a hallmark of pathology.[1]
In Oncology: Cancer cells, with their high metabolic rate, generate excessive intracellular acid. Upregulated NHE1 activity allows them to expel this acid, maintaining an alkaline pHi that is permissive for proliferation and metastasis while contributing to an acidic tumor microenvironment.[3][5][6][7] Inhibition of NHE1 can reverse this pH dynamic, inducing intracellular acidification and promoting apoptosis.[8][9]
In Cardiovascular Disease: During cardiac ischemia and reperfusion, anaerobic metabolism leads to intracellular acidosis, which hyperactivates NHE1.[10][11] The resulting influx of sodium leads to a reversal of the Na+/Ca2+ exchanger, causing a cytotoxic calcium overload that damages heart muscle.[10][11] Selective NHE1 inhibitors are therefore potent cardioprotective agents.[5][10][12]
This dual role in major diseases underscores the need for inhibitors that are not just potent, but exquisitely selective for the NHE1 isoform to minimize off-target effects.
Mechanism of NHE1 Action and Pharmacological Inhibition
The following diagram illustrates the fundamental role of NHE1 in maintaining intracellular pH and how inhibitors block its function, leading to a buildup of intracellular protons.
Caption: NHE1-mediated ion exchange and its blockade by inhibitors.
The Inhibitors: A Spectrum of Selectivity
The journey to find a selective NHE1 inhibitor begins with amiloride, a potassium-sparing diuretic.[13] While it inhibits NHE1, its utility as a research tool is compromised by its numerous off-target effects.
Amiloride: This compound is the definition of a "dirty drug" in the context of NHE1 research. Originally developed as a blocker of the epithelial sodium channel (ENaC), it also inhibits other NHE isoforms and the urokinase-type plasminogen activator (uPA), a protein involved in cancer metastasis.[14][15] Its effects in a biological system cannot be confidently attributed solely to NHE1 inhibition.
Cariporide (HOE-642): As a derivative of amiloride, cariporide was engineered for greater NHE1 selectivity.[12][16][17] It exhibits significantly higher potency for NHE1 compared to other NHE isoforms, making it a much more reliable tool for studying NHE1-specific functions and a candidate for clinical development in both cardiac and cancer contexts.[6][8][16][18]
Zoniporide (CP-597,396): Another potent and highly selective NHE1 inhibitor, zoniporide often serves as a benchmark compound in research.[19][20] Data shows it has over 150-fold selectivity for NHE1 versus other isoforms.[19][21][22]
The table below summarizes the quantitative differences in potency and selectivity, underscoring the necessity of moving beyond amiloride for targeted NHE1 research.
A robust validation strategy must confirm two things: 1) direct engagement and inhibition of the target (NHE1), and 2) a corresponding and dose-dependent effect on a relevant cellular process. Our self-validating workflow pairs a direct, functional assay of NHE1 activity with a downstream phenotypic assay of cell viability.
Caption: A dual-assay workflow for validating NHE1 inhibitor selectivity.
Experimental Protocols: The 'How-To' of Validation
Here, we provide detailed, field-tested protocols. The causality is key: we first confirm the inhibitor blocks the pump's function (pHi recovery) and then verify this action leads to the expected biological outcome (decreased cancer cell viability).
Protocol 1: Intracellular pH (pHi) Recovery Assay
This assay directly measures the function of NHE1. We induce an acute intracellular acid load and monitor the rate at which the cell, via NHE1, recovers to its baseline pHi. A potent inhibitor will significantly slow or halt this recovery.
Fluorescence plate reader with dual excitation capability (e.g., 490 nm and 440 nm) and 535 nm emission.
Step-by-Step Methodology:
Cell Preparation: Seed cells (e.g., MDA-MB-231 breast cancer cells, known to express high levels of NHE1) in a 96-well black, clear-bottom plate and grow to 80-90% confluency.
Dye Loading:
Prepare a 2-5 µM working solution of BCECF-AM in HBSS.
Wash cells once with HBSS to remove serum-containing media.
Add 100 µL of the BCECF-AM loading solution to each well.
Incubate for 30-60 minutes at 37°C, protected from light.[26][27]
Wash cells twice with HBSS to remove extracellular dye. Add 100 µL of fresh HBSS.
Baseline Measurement: Place the plate in the reader (set to 37°C). Measure the ratio of fluorescence emission (535 nm) from excitation at 490 nm (pH-sensitive) and 440 nm (isosbestic point, pH-insensitive) every 30 seconds to establish a stable baseline pHi.[23][24]
Acid Loading (NH₄Cl Pre-pulse Technique):
Add 50 µL of a 60 mM NH₄Cl solution in HBSS (final concentration 20 mM) to each well.
Monitor the fluorescence ratio; you will observe an initial alkalinization followed by a slow acidification as NH₃ leaves the cell, leaving behind H+.
After 5-10 minutes, rapidly remove the NH₄Cl-containing buffer and replace it with 100 µL of a Na+-free buffer (e.g., substituting Na+ with N-methyl-D-glucamine). This traps the acid load.
Inhibition and pHi Recovery:
Immediately replace the Na+-free buffer with 100 µL of HBSS (containing Na+) with or without the test inhibitors (e.g., Amiloride, Cariporide at various concentrations).
Immediately begin kinetic measurements, recording the 490/440 nm fluorescence ratio every 30 seconds for 10-15 minutes.
Data Analysis & Calibration:
At the end of the experiment, perform an in-situ calibration.[23][26] Add High K+ buffer containing 10 µM nigericin to equilibrate intracellular and extracellular pH. Sequentially add calibration buffers of known pH values (6.4 to 8.0) and record the fluorescence ratio for each.
Convert your kinetic fluorescence ratios to pHi values using the calibration curve.
Calculate the initial rate of pHi recovery (dpH/dt) for each condition. Plot the rate of recovery against inhibitor concentration to determine the IC₅₀ for NHE1 functional inhibition.
Protocol 2: Cell Viability (MTS) Assay
This assay provides the phenotypic consequence of sustained NHE1 inhibition in cancer cells. By blocking the cell's ability to manage its acid load, selective inhibitors should induce cytotoxicity.
Materials:
MTS reagent (e.g., 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) combined with an electron coupling reagent like PES (phenazine ethosulfate).[28][29]
96-well standard clear plates.
Spectrophotometer (plate reader) capable of measuring absorbance at 490 nm.
Step-by-Step Methodology:
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in a logarithmic growth phase at the end of the incubation period (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.
Inhibitor Treatment:
Prepare serial dilutions of your inhibitors (Amiloride, Cariporide) in complete culture medium.
Remove the old medium from the cells and add 100 µL of the medium containing the inhibitors. Include "vehicle only" (e.g., DMSO) and "no cells" (medium only) controls.
Incubate for a period relevant to cytotoxic effects, typically 24 to 72 hours, at 37°C in a CO₂ incubator.
MTS Addition and Incubation:
Add 20 µL of the MTS reagent solution directly to each well.[29][30][31]
Incubate the plate for 1 to 4 hours at 37°C. Metabolically active, viable cells will convert the MTS tetrazolium to a colored formazan product.[28][31]
Absorbance Measurement:
Gently shake the plate to ensure homogenous color distribution.
Measure the absorbance of each well at 490 nm using a plate reader.[29][31]
Data Analysis:
Subtract the average absorbance of the "no cells" blank wells from all other measurements.[32]
Calculate cell viability as a percentage relative to the vehicle-treated control wells: (% Viability) = (Abs_treated / Abs_vehicle) * 100.
Plot % Viability against inhibitor concentration (on a log scale) and use a non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ for cytotoxicity.
Conclusion: Synthesizing Data for a Definitive Validation
The ultimate validation of cariporide as a selective NHE1 inhibitor comes from the convergence of data from both pillars of our workflow. For cariporide, you should observe a strong correlation between the IC₅₀ value obtained from the direct functional pHi recovery assay and the IC₅₀ from the cell viability assay. This demonstrates that the observed cytotoxicity is indeed a consequence of NHE1 inhibition.
For amiloride, you will likely see a divergence. Its IC₅₀ for cytotoxicity may be significantly lower (more potent) than its IC₅₀ for NHE1 inhibition, or the dose-response curves may have different shapes. This discrepancy is the quantitative proof of its off-target effects; something other than NHE1 inhibition is contributing to its cytotoxic profile.
Harguindey, S., et al. (2013). Cariporide and other new and powerful NHE1 inhibitors as potentially selective anticancer drugs – an integral molecular/biochemical/metabolic/clinical approach after one hundred years of cancer research. Journal of Translational Medicine. [Link]
Harguindey, S., et al. (2013). Cariporide and other new and powerful NHE1 inhibitors as potentially selective anticancer drugs--an integral molecular/biochemical/metabolic/clinical approach after one hundred years of cancer research. ResearchGate. [Link]
Guzman-Perez, A., et al. (2001). Zoniporide: a potent and selective inhibitor of the human sodium-hydrogen exchanger isoform 1 (NHE-1). PubMed. [Link]
What is Zoniporide used for? (2024). Patsnap Synapse. [Link]
Tracey, W. R., et al. (2002). Zoniporide: a potent and highly selective inhibitor of human Na(+)/H(+) exchanger-1. PubMed. [Link]
McBrian, M. A., et al. (2014). A Protocol for Measurement of Intracellular pH. JOVE. [Link]
Gumina, R. J., et al. (1998). Orally administered NHE1 inhibitor cariporide reduces acute responses to coronary occlusion and reperfusion. American Journal of Physiology-Heart and Circulatory Physiology. [Link]
Linz, W., et al. (2001). NHE1-inhibitor cariporide prevents the transient reperfusion-induced shortening of the monophasic action potential after coronary ischemia in pigs. PubMed. [Link]
G-Day, J. B., et al. (2021). Screening of 5- and 6-Substituted Amiloride Libraries Identifies Dual-uPA/NHE1 Active and Single Target-Selective Inhibitors. International Journal of Molecular Sciences. [Link]
Reagent for Monitoring Intracellular pH BCECF-AM. Dojindo Molecular Technologies. [Link]
Felipez, L. M., et al. (2015). A minireview on NHE1 inhibitors. A rediscovered hope in oncohematology. PubMed. [Link]
Zhang, S. L., et al. (2011). Amiloride off-target effect inhibits podocyte urokinase receptor expression and reduces proteinuria. PubMed. [Link]
Slepkov, E. R., et al. (2007). Structural and functional analysis of the Na+/H+ exchanger. Biochemical Journal. [Link]
Five Simple Steps For a Successful MTS Assay!. (2025). Bitesize Bio. [Link]
G-Day, J. B., et al. (2021). Screening of 5- and 6-Substituted Amiloride Libraries Identifies Dual-uPA/NHE1 Active and Single Target-Selective Inhibitors. PubMed. [Link]
Lee, S., et al. (2013). Regulation of the Na+/H+ Exchanger (NHE1) in Breast Cancer Metastasis. AACR Journals. [Link]
An, C., et al. (2018). NHE1 has a notable role in metastasis and drug resistance of T-cell acute lymphoblastic leukemia. Oncology Letters. [Link]
Sodium/hydrogen exchanger isoform 1 (NHE1). Universitätsklinik für Nephrologie und Hypertonie. [Link]
What are NHE1 inhibitors and how do they work?. (2024). Patsnap Synapse. [Link]
What are Sodium-hydrogen exchangers inhibitors and how do they work?. (2024). Patsnap Synapse. [Link]
Wang, Y., et al. (2018). Na+/H+ Exchanger 1, a Potential Therapeutic Drug Target for Cardiac Hypertrophy and Heart Failure. Frontiers in Physiology. [Link]
Chen, J., et al. (2010). Inhibition of Na(+)/H(+) Exchanger 1 by 5-(N-ethyl-N-isopropyl) Amiloride Reduces Hypoxia-Induced Hepatocellular Carcinoma Invasion and Motility. PubMed. [Link]
Karmazyn, M., et al. (2016). The Remaining Conundrum of the Role of the Na+/H+ Exchanger Isoform 1 (NHE1) in Cardiac Physiology and Pathology: Can It Be Rectified?. Journal of Molecular and Cellular Cardiology. [Link]
Synthesis and evaluation of dual-targeting uPA/NHE1 inhibitors from the K+-sparing diuretic amiloride. Semantic Scholar. [Link]
Identification of a Potent Sodium Hydrogen Exchanger Isoform 1 (NHE1) Inhibitor with a Suitable Profile for Chronic Dosing and Demonstrated Cardioprotective Effects in a Preclinical Model of Myocardial Infarction in the Rat. (2012). Journal of Medicinal Chemistry. [Link]
Anti-tumour/metastasis effects of the potassium-sparing diuretic amiloride: An orally active anti-cancer drug waiting for its call-of-duty?. ResearchGate. [Link]
Ion Transport and Inhibitor Binding by human NHE1: Insights from Molecular Dynamics Simulations and Free Energy Calculations. ChemRxiv. [Link]
Novel inhibitors of NHE1 to treat heart failure. (2025). BioWorld. [Link]
An overview of inhibitors of Na(+)/H(+) exchanger. PubMed. [Link]
NHE1 inhibitor | BI-9627. opnMe by Boehringer Ingelheim. [Link]
Sodium-glucose co-transporter 2 inhibitor empagliflozin inhibits the cardiac Na+/H+ exchanger 1: persistent inhibition under various experimental conditions. (2021). Cardiovascular Research. [Link]
Cariporide and other new and powerful NHE1 inhibitors as potentially selective anticancer drugs - an integral molecular. (2013). Journal of Translational Medicine. [Link]
A Comparative Benchmarking Guide: Amiloride and its Analogs Versus Novel Sodium Channel Blockers
This guide provides a comprehensive technical comparison of the established sodium channel blocker, amiloride, and its analogs against a new wave of novel, subtype-selective sodium channel inhibitors. Designed for resear...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive technical comparison of the established sodium channel blocker, amiloride, and its analogs against a new wave of novel, subtype-selective sodium channel inhibitors. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic nuances, preclinical and clinical performance, and experimental methodologies essential for the objective evaluation of these compounds. Our analysis is grounded in experimental data, providing a framework for informed decision-making in the pursuit of next-generation therapeutics targeting sodium channel-mediated pathologies.
Introduction: The Enduring Therapeutic Significance of Sodium Channel Blockade
Sodium channels are fundamental players in the generation and propagation of action potentials in excitable cells. Their dysfunction is implicated in a wide array of pathophysiological conditions, including hypertension, cystic fibrosis, chronic pain, and epilepsy. Consequently, sodium channel blockers have been a cornerstone of pharmacotherapy for decades.
Amiloride, a potassium-sparing diuretic, has long been recognized for its inhibition of the epithelial sodium channel (ENaC)[1][2]. Its clinical utility in managing hypertension and edema is well-established. However, the therapeutic landscape is evolving, with a growing emphasis on precision medicine and the development of highly selective inhibitors for specific voltage-gated sodium channel (Nav) subtypes, which play critical roles in pain signaling and neuronal excitability[3][4]. This guide will benchmark amiloride and its analogs against these emerging novel sodium channel blockers, providing a critical assessment of their respective strengths and weaknesses.
The Benchmark: Amiloride and its Analogs
Amiloride's primary mechanism of action is the blockade of ENaC in the distal nephron, leading to decreased sodium reabsorption and potassium retention[1][2]. Beyond its effects on ENaC, amiloride and its analogs also exhibit inhibitory activity against other channels, notably acid-sensing ion channels (ASICs)[5][6][7][8].
Mechanism of Action of Amiloride
The following diagram illustrates the primary mechanism of amiloride's action on ENaC in the renal collecting duct.
Caption: Mechanism of Amiloride Action on ENaC in the Renal Collecting Duct.
Potency of Amiloride and its Analogs
The inhibitory potency of amiloride and its analogs varies across different sodium channel subtypes. The following table summarizes their half-maximal inhibitory concentrations (IC50).
The Challengers: Novel, Subtype-Selective Sodium Channel Blockers
The quest for more targeted therapies with improved side-effect profiles has led to the development of novel sodium channel blockers that exhibit high selectivity for specific Nav subtypes, particularly Nav1.7 and Nav1.8, which are critical for pain signaling[3][4].
Targeting Nav1.7 for Pain Relief
The Nav1.7 channel, encoded by the SCN9A gene, is predominantly expressed in peripheral sensory neurons and plays a key role in pain perception[3]. Human genetic studies have validated Nav1.7 as a significant pain target.
DS-1971a is a potent and selective Nav1.7 inhibitor that has shown robust efficacy in preclinical pain models[14][15]. In preclinical studies, DS-1971a demonstrated a favorable toxicological profile[14][15]. The metabolism of DS-1971a involves both cytochrome P450 and aldehyde oxidase, with notable species differences observed between preclinical models and humans[16][17][18].
Targeting Nav1.8 for Analgesia
The Nav1.8 channel, encoded by the SCN10A gene, is another key player in nociceptive pathways and is considered a promising target for the development of novel analgesics[4][19].
Suzetrigine is a highly selective, oral inhibitor of Nav1.8. It has demonstrated significant pain reduction in Phase 3 clinical trials for moderate-to-severe acute pain following abdominoplasty and bunionectomy, with a safety profile milder than placebo[20][21][22]. The efficacy of suzetrigine was found to be comparable to a hydrocodone/acetaminophen combination. Further studies are exploring its potential in neuropathic pain conditions like diabetic peripheral neuropathy and lumbosacral radiculopathy[21]. Suzetrigine exhibits high selectivity for Nav1.8 with an IC50 of 0.7 nM and over 31,000-fold selectivity against other Nav isoforms[21].
Broad-Spectrum Peripheral Nav Channel Blockade
An alternative strategy involves the development of compounds that block multiple peripheral Nav subtypes involved in pain signaling.
ANP-230 is a novel compound that equipotently blocks Nav1.7, Nav1.8, and Nav1.9 channels[23][24]. In preclinical models of neuropathic and inflammatory pain, ANP-230 demonstrated dose-dependent analgesic efficacy with minimal motor impairment, suggesting a peripherally restricted mechanism of action[23][24][25][26][27]. The compound exhibits a "tonic block" mode of action without state- or use-dependency[25].
Experimental Benchmarking Methodologies
Objective comparison of sodium channel blockers requires robust and standardized experimental protocols. This section details two fundamental techniques for assessing the potency and mechanism of action of these compounds.
Patch-Clamp Electrophysiology
Patch-clamp electrophysiology is the gold-standard method for characterizing the interaction of a compound with ion channels at the molecular level. It allows for the direct measurement of ion channel currents and the assessment of a compound's effect on channel gating and conductance.
Cell Preparation: Culture cells stably expressing the sodium channel subtype of interest (e.g., HEK293 or CHO cells).
Pipette Preparation: Fabricate borosilicate glass micropipettes with a resistance of 2-5 MΩ when filled with internal solution.
Solution Preparation:
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
Internal Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH 7.2 with CsOH).
Giga-seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical and diffusional access to the cell's interior.
Voltage-Clamp Protocol:
Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure all channels are in the closed state.
Apply a series of depolarizing voltage steps to elicit sodium currents. A typical protocol would be to step from -120 mV to a range of potentials from -80 mV to +60 mV in 10 mV increments.
Compound Application: Perfuse the external solution containing the test compound at various concentrations.
Data Acquisition and Analysis: Record the sodium currents before and after compound application. Analyze the data to determine the IC50 value and to assess the compound's effects on channel activation, inactivation, and recovery from inactivation.
The following diagram illustrates a typical voltage-clamp protocol for assessing state-dependent block of Nav channels.
Caption: A representative voltage-clamp protocol to study sodium channel inhibition.
Fluorescence-Based Ion Flux Assays
Fluorescence-based ion flux assays provide a higher-throughput alternative to patch-clamp electrophysiology for screening and characterizing sodium channel blockers. These assays measure the influx of a surrogate ion, such as thallium (Tl+), through the sodium channel, which is detected by a fluorescent indicator.
Cell Preparation: Plate cells expressing the sodium channel of interest in a 384-well microplate.
Dye Loading: Load the cells with a Tl+-sensitive fluorescent dye (e.g., Thallos-AM).
Compound Incubation: Add the test compounds at various concentrations to the wells and incubate.
Assay Initiation: Add a stimulus buffer containing Tl+ and a channel activator (e.g., veratridine) to initiate Tl+ influx.
Fluorescence Reading: Measure the fluorescence intensity over time using a fluorescence plate reader.
Data Analysis: Calculate the rate of Tl+ influx and determine the IC50 value for the test compound.
The following diagram outlines the workflow for a thallium flux-based assay.
Caption: Workflow for a high-throughput thallium flux assay.
In Vivo Models for Efficacy Testing
Preclinical evaluation of sodium channel blockers often involves the use of animal models that recapitulate key aspects of human diseases. For pain research, rodent models of inflammatory and neuropathic pain are widely used.
Inflammatory Pain Models: Injection of agents like Complete Freund's Adjuvant (CFA) or carrageenan into the paw induces a localized inflammatory response, leading to thermal hyperalgesia and mechanical allodynia.
Neuropathic Pain Models: Surgical procedures such as chronic constriction injury (CCI) or spinal nerve ligation (SNL) of the sciatic nerve result in persistent pain behaviors that mimic human neuropathic pain conditions.
Comparative Analysis and Future Perspectives
The development of novel, subtype-selective sodium channel blockers represents a significant advancement in the field. While amiloride remains a valuable tool for its effects on ENaC and as a non-selective blocker of other channels, its clinical utility is largely confined to its diuretic and antihypertensive effects.
In contrast, the high selectivity of compounds like suzetrigine for Nav1.8 offers the potential for potent analgesia with a significantly improved safety profile, avoiding the central nervous system and cardiovascular side effects associated with non-selective sodium channel blockers. The clinical success of suzetrigine in acute pain provides strong validation for the selective targeting of Nav1.8.
The broad-spectrum peripheral blockade offered by compounds like ANP-230 presents another promising therapeutic strategy, potentially providing efficacy across a wider range of pain modalities.
However, challenges remain. The discordance between preclinical and clinical outcomes for some Nav1.7 inhibitors highlights the need for improved translational models and a deeper understanding of the complexities of pain pathophysiology[28].
Future research will likely focus on:
Optimizing Selectivity: Further refining the selectivity of novel blockers to minimize off-target effects.
Exploring Combination Therapies: Investigating the synergistic effects of combining sodium channel blockers with other analgesic agents.
Personalized Medicine: Identifying patient populations that are most likely to respond to specific sodium channel blockers based on their genetic makeup and disease phenotype.
Conclusion
The field of sodium channel pharmacology is undergoing a paradigm shift, moving from broad-spectrum inhibitors like amiloride to highly selective agents that target specific channel subtypes. This evolution holds immense promise for the development of safer and more effective treatments for a variety of debilitating diseases. The experimental frameworks and comparative data presented in this guide are intended to empower researchers to critically evaluate these emerging therapies and to drive the next wave of innovation in sodium channel drug discovery.
References
Fechner, S., Wang, J., Wang, W., & Goodman, M. B. (2021). DEG/ENaC/ASIC channels vary in their sensitivity to anti-hypertensive and non-steroidal anti-inflammatory drugs. eLife, 10, e66081. [Link]
Jones, J., et al. (2024). Suzetrigine, a Nonopioid NaV1.8 Inhibitor for Treatment of Moderate-to-severe Acute Pain: Two Phase 3 Randomized Clinical Trials. Anesthesiology, 140(1), 46-58. [Link]
Kamei, T., et al. (2025). A novel Nav1.7, Nav1.8, and Nav1.9 blocker, ANP-230, has broad analgesic efficacy in preclinical pain models with favorable safety margins. Biochemical and Biophysical Research Communications, 777, 152197. [Link]
Drug Hunter. (2025, April 7). Suzetrigine (VX-548): The 2024 Molecule of the Year. Drug Hunter. [Link]
Vertex Pharmaceuticals. (2024, December 19). suzetrigine (VX-548) PHASE 2 RESULTS IN PAINFUL LUMBOSACRAL RADICULOPATHY. Vertex Pharmaceuticals Investor Relations. [Link]
Al-Juboori, S. I., & El-Dahiyat, F. (2025). Clinical Efficacy and Safety Profile of Suzetrigine: A Novel Non-opioid Analgesic Targeting NaV1.8 Sodium Channel. Cureus, 17(11), e62025. [Link]
Nagase, T., et al. (2020). Discovery of DS-1971a, a Potent, Selective NaV1.7 Inhibitor. Journal of Medicinal Chemistry, 63(18), 10483–10503. [Link]
Nagase, T., et al. (2020). Discovery of DS-1971a, a Potent Selective NaV1.7 Inhibitor. ResearchGate. [Link]
Miyazaki, H., et al. (2008). Epithelial Na channels (ENaC)-selective amiloride analog benzamil inhibits Vte and Isc markedly but not completely in Tg737° rpk CD PC monolayers. ResearchGate. [Link]
Kamei, T., et al. (2026). A novel Nav1.7, Nav1.8, and Nav1.9 blocker, ANP-230, has broad analgesic efficacy in preclinical pain models with favorable safety margins. ResearchGate. [Link]
Al-Juboori, S. I., & El-Dahiyat, F. (2025). Clinical Efficacy and Safety Profile of Suzetrigine: A Novel Non-opioid Analgesic Targeting NaV1.8 Sodium Channel. ResearchGate. [Link]
Felix, J. P., et al. (2015). Development and Validation of a Thallium Flux-Based Functional Assay for the Sodium Channel NaV1.7 and Its Utility for Lead Discovery and Compound Profiling. ACS Chemical Neuroscience, 6(6), 962–972. [Link]
Fechner, S., Wang, J., Wang, W., & Goodman, M. B. (2021). DEG/ENaC/ASIC channels vary in their sensitivity to anti-hypertensive and non-steroidal anti-inflammatory drugs. PMC. [Link]
Staruschenko, A., et al. (2022). Automated patch clamp screening of amiloride and 5-N,N-hexamethyleneamiloride (HMA) analogs identifies 6-iodoamiloride as a potent acid-sensing ion channel inhibitor. bioRxiv. [Link]
Földi, M. C., et al. (2020). An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics. Frontiers in Pharmacology, 11, 993. [Link]
Lin, S.-H., et al. (2015). Amiloride Analogs as ASIC1a Inhibitors. Frontiers in Pharmacology, 6, 22. [Link]
Felix, J. P., et al. (2015). Development and validation of a thallium flux-based functional assay for the sodium channel NaV1.7 and its utility for lead discovery and compound profiling. PubMed. [Link]
Kamei, T., et al. (2024). Unique electrophysiological property of a novel Nav1.7, Nav1.8, and Nav1.9 sodium channel blocker, ANP-230. Pain Research Forum. [Link]
Okuda, K., et al. (2023). Reduced pain sensitivity of episodic pain syndrome model mice carrying a Nav1.9 mutation by ANP-230, a novel sodium channel blocker. Scientific Reports, 13(1), 18451. [Link]
ResearchGate. (n.d.). Patch-clamp voltage protocols. a) Protocol 1 used for assessing state...[Link]
Cyboron, M. (n.d.). Intro to DOT language. Large-scale Biological Network Analysis and Visualization 1.0 documentation. [Link]
ResearchGate. (n.d.). The analgesic effects of ANP-230 on R222S mice. Reduced pain behavior...[Link]
Felix, J. P., et al. (2025). Development and Validation of a Thallium Flux-Based Functional Assay for the Sodium Channel NaV1.7 and Its Utility for Lead Discovery and Compound Profiling. ResearchGate. [Link]
Asano, D., et al. (2021). Evaluation of species differences in the metabolism of the selective NaV1.7 inhibitor DS-1971a, a mixed substrate of cytochrome P450 and aldehyde oxidase. ResearchGate. [Link]
Felix, J. P., et al. (2015). Development and validation of a thallium flux-based functional assay for the sodium channel NaV1.7 and its utility for lead discovery and compound profiling. Semantic Scholar. [Link]
Lai, Y. (2006). Sodium Channel Inhibitors (Nav1.7, 1.8, And 1.9) For Neuropathic Pain Management. Journal of Biosciences and Medicines, 4(10), 1-8. [Link]
Lee, J. H., et al. (2014). Antinociceptive Effects of Amiloride and Benzamil in Neuropathic Pain Model Rats. Anesthesia and Pain Medicine, 9(3), 165–171. [Link]
Par Pharmaceutical. (2019, June 6). Amiloride Hydrochloride and Hydrochlorothiazide Tablets. [Link]
U.S. Food and Drug Administration. (2021, July 30). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. [Link]
Khanna, R., & Waxman, S. G. (2021). Discordance between preclinical and clinical testing of NaV1.7-selective inhibitors for pain. Pain, 162(3), 667–670. [Link]
Asano, D., et al. (2021). Evaluation of species differences in the metabolism of the selective NaV1.7 inhibitor DS-1971a, a mixed substrate of cytochrome P450 and aldehyde oxidase. Xenobiotica, 51(9), 1053–1063. [Link]
ResearchGate. (2023, February 14). Pharmacokinetics of Intranasal Amiloride in Healthy Volunteers. [Link]
Asano, D., et al. (2021). CYP2C8-Mediated Formation of a Human Disproportionate Metabolite of the Selective Na V 1.7 Inhibitor DS-1971a, a Mixed Cytochrome P450 and Aldehyde Oxidase Substrate. Drug Metabolism and Disposition, 50(3), 225–234. [Link]
What are Amiloride sensitive sodium channel inhibitors and how do they work? (2024, June 21). Quora. [Link]
Liv Hospital. (2026, March 17). Hydrochlorothiazide, Amiloride. [Link]
Graphviz. (n.d.). GraphViz Examples and Tutorial. [Link]
Yale School of Medicine. (2024, November 7). Peripheral Sodium Channel Blocker Could Revolutionize Treatment for Nerve Pain. [Link]
Frontiers in Pharmacology. (2023). Sodium channels as a new target for pain treatment. Frontiers in Pharmacology, 14, 1289053. [Link]
ResearchGate. (n.d.). Identification of a Potent, State-Dependent Inhibitor of Nav1.7 with Oral Efficacy in the Formalin Model of Persistent Pain. [Link]
A Guide to the Proper Disposal of Amiloride Caproate for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of Amiloride caproate, a specialized labor...
Author: BenchChem Technical Support Team. Date: April 2026
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of Amiloride caproate, a specialized laboratory chemical. While specific safety data for the caproate salt is not widely available, the hazardous properties of the active amiloride moiety dictate a cautious and systematic approach to its disposal. This document synthesizes data from the more common amiloride hydrochloride salt and aligns it with established best practices for hazardous pharmaceutical waste management.
Hazard Identification and Risk Assessment
Amiloride and its salts are potent pharmaceutical compounds requiring careful handling. The primary risks stem from its toxicity upon ingestion and its potential for environmental harm.
Understanding the "Why": The core principle of chemical waste management is to prevent harm to personnel and the environment. Amiloride is classified as "Fatal if swallowed" and is known to be harmful to aquatic life with long-lasting effects.[1] Improper disposal, such as drain disposal, can introduce the active compound into waterways, posing a significant risk to ecosystems.[1] Furthermore, as a pharmaceutical waste, its disposal is regulated to prevent environmental contamination.
Table 1: Hazard Profile of Amiloride Hydrochloride
(Data extrapolated for Amiloride Caproate due to shared active moiety)
Regulatory Framework: A Mandate for Proper Disposal
In the United States, the disposal of pharmaceutical waste from research laboratories is governed by the Environmental Protection Agency (EPA). Specifically, regulations under the Resource Conservation and Recovery Act (RCRA) apply. The EPA's final rule on "Management Standards for Hazardous Waste Pharmaceuticals" (40 CFR Part 266 Subpart P) explicitly prohibits the sewering (i.e., flushing down a toilet or drain) of hazardous waste pharmaceuticals by healthcare facilities, a best practice that extends to research laboratories.[3]
The Causality Behind Regulation: These regulations exist because wastewater treatment plants are often not equipped to remove complex pharmaceutical compounds, leading to their release into the environment. Adherence to these standards is not just a matter of compliance but a critical step in protecting public health and ecological integrity.
Core Disposal Protocol: A Step-by-Step Guide
This protocol outlines the lifecycle of Amiloride caproate waste within a laboratory, from generation to final hand-off for disposal.
Proper segregation is the most critical step in a successful waste management program. It prevents dangerous reactions between incompatible chemicals and reduces disposal costs.
Solid Waste:
What it is: Unused or expired Amiloride caproate powder, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and disposable labware (e.g., pipette tips, centrifuge tubes).
Procedure: Place all solid waste into a designated, leak-proof, and sealable container. This container must be clearly labeled as "Hazardous Waste: Amiloride Caproate."
Liquid Waste:
What it is: Solutions containing Amiloride caproate, including experimental residues and stock solutions.
Procedure: Collect liquid waste in a dedicated, shatter-resistant container (e.g., polyethylene or glass) with a secure screw-top cap. The container must be compatible with the solvents used. Do not mix with other waste streams unless compatibility has been verified. Label clearly as "Hazardous Liquid Waste: Amiloride Caproate" and list all solvent components.
Sharps Waste:
What it is: Needles, syringes, or glass Pasteur pipettes contaminated with Amiloride caproate.
Procedure: Place all contaminated sharps directly into a designated, puncture-proof sharps container.
All waste containers must be properly labeled and managed to ensure safety and compliance.
Labeling: Every waste container must be labeled with the words "Hazardous Waste" and the full chemical name, "Amiloride caproate." The label should also include the date accumulation started and the associated hazards (e.g., "Toxic," "Environmental Hazard").
Container Condition: Keep all waste containers securely closed except when actively adding waste. Store them in a secondary containment bin to catch any potential leaks.
Designated storage areas are crucial for managing hazardous waste safely before it is removed from the facility.
Satellite Accumulation Area (SAA): Waste can be stored in the laboratory where it is generated, known as an SAA. This area must be at or near the point of generation and under the control of the laboratory personnel.
Storage Conditions: Store containers in a cool, dry, and well-ventilated area, away from incompatible materials.[2] The storage area should be clearly marked.
Glassware and Equipment: Reusable glassware and equipment should be decontaminated. First, rinse with a suitable solvent (one that dissolves Amiloride caproate) and collect the rinsate as hazardous liquid waste. Then, wash with soap and water.
Spills: In the event of a small spill of solid material, dampen the powder with water to prevent dust formation. Carefully sweep the dampened material into a hazardous waste container. For liquid spills, use an absorbent material to contain the spill, then place the used absorbent into the solid hazardous waste container. The spill area should then be cleaned with soap and water. Always wear appropriate PPE during cleanup.
Amiloride caproate waste must not be disposed of in the regular trash or down the drain.
Engage a Licensed Contractor: The final step is to arrange for the pickup, transport, and disposal of the waste by a licensed hazardous waste management company. This ensures a "cradle-to-grave" tracking of the waste, as required by regulations.[2]
Record Keeping: Maintain meticulous records of all hazardous waste generated, including the chemical name, quantity, and disposal date. These records are essential for regulatory compliance.
Amiloride Caproate Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste generated from work with Amiloride caproate.
Caption: Workflow for the safe disposal of Amiloride caproate waste.
References
Managing Hazardous Chemical Waste in the Lab. (n.d.). American Society for Clinical Pathology. Retrieved from [Link]
Amiloride. (n.d.). PubChem. National Center for Biotechnology Information. Retrieved from [Link]
Safety Data Sheet - Amiloride Hydrochloride. (2019, August 16). Ofipharma. Retrieved from [Link]
Amiloride. (n.d.). Wikipedia. Retrieved from [Link]
Amiloride. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]
Amiloride. (2024, February 28). StatPearls - NCBI Bookshelf. Retrieved from [Link]
Mechanism of action, pharmacokinetics, adverse effects, and therapeutic uses of amiloride hydrochloride, a new potassium-sparing diuretic. (1977). PubMed. Retrieved from [Link]
New Management Standards for Hazardous Waste Pharmaceuticals. (2019, February). Defense Centers for Public Health. Retrieved from [Link]
40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals. (n.d.). eCFR. Retrieved from [Link]